8-Methylguanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22745. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-8-methyl-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMEMUXTWZGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178334 | |
| Record name | 8-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23662-75-1 | |
| Record name | 8-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Methylguanine: The Steric Gatekeeper of Z-DNA and Radical Lesion
Executive Summary: The Dual Identity
8-Methylguanine (8-MG) occupies a unique niche in nucleic acid chemistry, existing simultaneously as a deleterious DNA lesion and a precision tool for structural biology.[1] Unlike its oxidative cousin 8-oxoguanine (8-oxoG), which is primarily a mutagenic driver of G:C
This guide details the historical discovery of 8-MG, its mechanistic impact on DNA topology, and protocols for its synthesis and application in examining polymerase fidelity.
Historical Genesis & Chemical Context[1][2][3]
Discovery as a Radical Damage Product
While methylated bases like 7-methylguanine (N7-MeG) and
-
Mechanism: Unlike electrophilic methylating agents that attack nucleophilic nitrogens (N7, N3), methyl radicals (
) generated during the oxidation of methylhydrazine or by ionizing radiation attack the electron-deficient C8 position of guanine. -
Significance: This discovery expanded the landscape of DNA damage beyond simple alkylation to radical-mediated substitution, linking oxidative stress (via peroxidase activity) to direct carbon modification of the nucleobase.
Evolution into a Structural Probe
In the late 1990s and early 2000s, the focus shifted from toxicology to structural utility. The Sugiyama group and others recognized that the C8-methyl group imposed a "steric lock."
-
The Problem: Z-DNA is thermodynamically unfavorable under physiological salt conditions (requires >4M NaCl or negative supercoiling).[1]
-
The Solution: Incorporating 8-MG into alternating C-G sequences (e.g., d(CGC[m8G]CG)) shifts the equilibrium entirely to Z-DNA at physiological salt (150 mM NaCl) by pre-paying the energetic cost of the syn conformation.
Structural Mechanistics: The Syn Effect[4]
The defining feature of 8-MG is its impact on the glycosidic bond angle (
The Steric Clash
In canonical B-DNA, purines prefer the anti conformation (
-
8-Oxoguanine: The C8-oxo group has a dipole interaction that favors syn, but it is relatively small.[1]
-
This compound: The C8-methyl group has a van der Waals radius of ~2.0 Å.[1] In the anti conformation, this methyl group clashes severely with the O4' oxygen of the deoxyribose ring.
-
Result: The base rotates 180° to the syn conformation (
) to relieve this strain.
Visualization of Conformational Locking
Figure 1: The mechanistic pathway of this compound induced conformational change. The steric clash forces the base into the Syn conformation, acting as a gateway to either Z-DNA formation (structural) or Hoogsteen mispairing (mutagenic).
Biological Implications: Mutagenicity & Repair[3][4][5]
Polymerase Interaction and Bypass
The syn conformation presents the Hoogsteen edge (N7 and O6) to the incoming nucleotide rather than the Watson-Crick edge.
-
Coding Potential: While Guanine (anti) pairs with Cytosine, 8-MG (syn) mimics the hydrogen bonding face of Thymine, potentially pairing with Adenine .
-
Polymerase Stalling: Unlike 8-oxoG, which is readily bypassed by translesion polymerases (e.g., Pol
, Pol ), the bulky methyl group of 8-MG can cause severe steric hindrance within the tight active site of high-fidelity polymerases (e.g., Pol , Pol ), leading to replication fork stalling or depurination.
Comparative Mutagenicity Data[1]
| Feature | 7-Methylguanine | 8-Oxoguanine | This compound |
| Origin | Alkylating Agents (N-mustards) | ROS (Hydroxyl radical) | Carbon-centered Radicals |
| Major Conformation | Anti | Syn / Anti mix | Strongly Syn |
| Helix Effect | Destabilizes B-DNA | Local distortion | Induces Z-DNA |
| Mutagenic Outcome | Depurination (Abasic site) | G:C | Stalling / G:C |
| Repair Pathway | BER (AAG/MPG) | BER (OGG1) | BER (Putative) |
Experimental Protocols
Chemical Synthesis of 8-Methyl-dG Phosphoramidite
Note: This protocol assumes access to a standard organic synthesis laboratory.
Reagents: 2'-deoxyguanosine, tert-butyl hydroperoxide (TBHP), methylhydrazine, acetic anhydride.[1]
-
Radical Methylation (The Fenton-Type Reaction):
-
Dissolve 2'-deoxyguanosine in acetate buffer (pH 4.5).
-
Add methylhydrazine and
(or TBHP) dropwise at 0°C.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Mechanism: The peroxidase-like activity generates
radicals which attack C8.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Purification: Isolate 8-methyl-2'-deoxyguanosine via reverse-phase HPLC (C18 column, 0-20% MeCN gradient).
-
-
Protection:
-
Phosphitylation:
Oligonucleotide Incorporation Workflow
Figure 2: Workflow for incorporating this compound into DNA oligonucleotides. Note the requirement for "Ultra-Mild" deprotection to prevent degradation of the modified base.
Z-DNA Induction Assay (CD Spectroscopy)
To validate that your 8-MG modified oligo induces Z-DNA:
-
Sample: Prepare
oligonucleotide (e.g., 5'-CGC(m8G)CG-3') in 10 mM Na-Phosphate, 150 mM NaCl, pH 7.0.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Measurement: Record Circular Dichroism (CD) spectra from 220 nm to 320 nm at 25°C.
-
Interpretation:
References
-
Discovery of Radical Methylation
-
Z-DNA Stabilization Mechanism
-
Thermodynamics of Syn/Anti
-
Polymerase Interaction
-
Z-RNA Extension
Sources
Technical Guide: Formation, Detection, and Significance of 8-Methylguanine via Radical Methylation
Abstract This technical guide analyzes the formation of 8-Methylguanine (8-MeG), a distinct DNA adduct generated primarily through carbon-centered radical mechanisms rather than classical electrophilic substitution. Unlike the abundant N7-methylguanine or the mutagenic O6-methylguanine, 8-MeG serves as a specific biomarker for methyl radical attack, often induced by hydrazine-class pharmaceuticals (e.g., procarbazine) and environmental carcinogens. This document details the radical-mediated mechanistic pathway, the structural impact of 8-MeG on DNA conformation (specifically Z-DNA stabilization), and validated protocols for its detection and quantification.
Mechanistic Divergence: Electrophilic vs. Radical Methylation
In the landscape of DNA alkylation, the site of modification is dictated by the chemical nature of the attacking species.
-
Electrophilic Methylating Agents (SN1/SN2): Agents such as methyl methanesulfonate (MMS) or N-methyl-N-nitrosourea (MNU) generate methyl cations (
). These hard electrophiles predominantly attack the most nucleophilic sites on guanine: the N7-position (major product, ~70-80%) and the O6-position (mutagenic product). -
Radical Methylating Agents: Agents capable of generating methyl radicals (
) exhibit a different selectivity profile. The methyl radical is a nucleophilic species that attacks electron-deficient centers. On the guanine base, the C8-position is the preferred site for radical addition, leading to the formation of this compound.
Key Insight: The presence of 8-MeG in genomic DNA is a definitive signature of radical-mediated damage, distinguishing it from standard alkylation damage.
Mechanism of Formation
The formation of 8-MeG is frequently observed during the metabolism of hydrazine derivatives, such as methylhydrazine , 1,2-dimethylhydrazine (1,2-DMH) , and the chemotherapeutic drug procarbazine .
The Radical Cascade
The metabolic activation of these precursors often involves oxidative enzymes (e.g., Horseradish Peroxidase, Hemoglobin, or Cytochrome P450s) or transition metals (Fe³⁺/Cu²⁺).
-
Oxidation: The hydrazine precursor is oxidized to a methyldiazene intermediate.
-
Radical Generation: Methyldiazene decomposes to yield a methyl radical (
) and nitrogen gas. -
Addition: The methyl radical attacks the C8 position of the guanine base (G), forming a Cthis compound radical adduct (
-Me). -
Oxidation/Deprotonation: The radical adduct is oxidized (losing an electron) and deprotonated to restore aromaticity, yielding the stable This compound .
Pathway Visualization
The following diagram illustrates the oxidative activation of methylhydrazine leading to 8-MeG.
Figure 1: Radical-mediated pathway for the formation of this compound from hydrazine precursors.
Structural Impact and Biological Consequences[1][2][3][4][5]
The introduction of a methyl group at the C8 position has profound steric consequences for the DNA helix.
Z-DNA Stabilization
Unlike N7-methylation, which occurs in the major groove and generally preserves B-DNA structure, C8-methylation creates steric clash in the anti conformation of the glycosidic bond.
-
Syn-Conformation: To relieve steric strain, 8-MeG preferentially adopts the syn conformation.
-
Z-DNA Induction: This syn preference strongly stabilizes the Z-DNA (left-handed) helical form, particularly in alternating purine-pyrimidine sequences (e.g., d(CpG)). 8-MeG is one of the most potent chemical inducers of the B
Z transition under physiological salt conditions.
Mutagenicity
8-MeG is a miscoding lesion.[1] While less mutagenic than O6-MeG, it can cause transcriptional errors.
-
Polymerase Bypass: High-fidelity polymerases may stall, but translesion synthesis polymerases can bypass 8-MeG.
-
Miscoding: The syn conformation can disrupt Watson-Crick hydrogen bonding, leading to the incorporation of Adenine (A) or Guanine (G) instead of Cytosine (C).
-
Result: G
T and G C transversion mutations.
Experimental Protocols: Synthesis and Detection
In Vitro Synthesis of 8-MeG Modified DNA
To study 8-MeG, researchers often must synthesize it using a radical generating system, as standard chemical synthesis is difficult.
Protocol: Fenton-Type Radical Generation
-
Reagents: Dissolve 2'-deoxyguanosine (dG) (1 mM) in phosphate buffer (pH 7.4).
-
Radical Source: Add Methylhydrazine (5 mM) or tert-butyl hydroperoxide (tBuOOH).
-
Catalyst: Initiate reaction with Horseradish Peroxidase (HRP) and
, or -EDTA. -
Incubation: Incubate at 37°C for 1 hour.
-
Purification: Isolate products via HPLC (C18 reverse-phase column).
Detection Workflow (LC-MS/MS)
Mass spectrometry is the gold standard for distinguishing 8-MeG from its isomers (7-MeG, 3-MeG).
Figure 2: Workflow for the isolation and mass-spectrometric quantification of 8-MeG from tissue samples.
Quantification Parameters:
-
Precursor Ion: m/z 282 (8-methyl-2'-deoxyguanosine,
) -
Product Ion: m/z 166 (this compound base, loss of deoxyribose)
-
Internal Standard:
-8-MeG or -labeled analog.
Repair Mechanisms[4][5][6][7][8][9][10][11]
The repair of 8-MeG is distinct from oxidative damage (8-oxoG) repair.
-
Bacterial Repair: The E. coliAlkA protein (3-methyladenine DNA glycosylase II) has been shown to excise 8-MeG from DNA.[1]
-
Mammalian Repair: The functional homolog AAG (Alkyladenine DNA Glycosylase, also known as MPG) is responsible for excising a broad range of alkylated purines. It initiates the Base Excision Repair (BER) pathway by cleaving the glycosidic bond, creating an abasic (AP) site which is subsequently processed by AP endonuclease (APE1) and Polymerase
. -
Note: OGG1 (8-oxoguanine glycosylase) does not efficiently repair 8-MeG, highlighting the enzyme's specificity for the C8-oxo functionality over the C8-methyl group.
Comparative Analysis of Methylated Guanines
| Feature | 7-Methylguanine (7-MeG) | O6-Methylguanine (O6-MeG) | This compound (8-MeG) |
| Primary Mechanism | Electrophilic Attack (N7) | Electrophilic Attack (O6) | Radical Attack (C8) |
| Major Precursors | MMS, MNU, DMS | MNU, MNNG, TMZ | Methylhydrazine, Procarbazine |
| Abundance | High (~70-80% of adducts) | Low (~5-8%) | Trace / Context Dependent |
| Structural Effect | Destabilizes glycosidic bond | Alters H-bonding face | Stabilizes Z-DNA (Syn-G) |
| Mutagenicity | Low (non-coding) | High (G:C | Moderate (G |
| Repair Enzyme | AAG (Glycosylase) | MGMT (Direct Reversal) | AlkA / AAG (Glycosylase) |
References
-
Augusto, O., et al. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry, 265(36), 22093-22096. Link
-
Netto, L. E., et al. (1992). Identification of Cthis compound in the hydrolysates of DNA from rats administered 1,2-dimethylhydrazine. Evidence for in vivo DNA alkylation by methyl radicals. Journal of Biological Chemistry, 267(30), 21524-21527. Link
-
Gasparutto, D., et al. (2002). Excision of this compound site-specifically incorporated into oligonucleotide substrates by the AlkA protein of Escherichia coli.[1][2] DNA Repair, 1(6), 437-447.[1] Link
-
Kohda, K., et al. (1991). Synthesis, miscoding specificity, and thermodynamic stability of oligodeoxynucleotide containing 8-methyl-2'-deoxyguanosine. Chemical Research in Toxicology, 4(5), 505-510. Link
-
Breen, A. P., & Murphy, J. A. (1995). Reactions of oxyl radicals with DNA. Free Radical Biology and Medicine, 18(6), 1033-1077. Link
Sources
Structural Significance of 8-Methylguanine: A Master Key for Z-DNA and Quadruplex Engineering
Topic: Structural Significance of 8-Methylguanine in Nucleic Acids Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Scientists
Executive Summary
The modification of guanine at the C8 position, specifically this compound (8-mG), represents a critical tool in nucleic acid structural biology.[1][2][3] Unlike oxidative lesions (e.g., 8-oxoguanine) that are primarily viewed as damage markers, 8-mG acts as a deterministic structural switch. Its significance lies in its steric demand, which forces the glycosidic bond into the syn conformation. This property makes 8-mG one of the most potent known stabilizers of Z-DNA under physiological conditions and a precise engineering element for manipulating G-quadruplex topologies. This guide explores the thermodynamic, mechanistic, and practical applications of 8-mG in nucleic acid research.
Molecular Mechanics: The Steric Switch
The fundamental significance of 8-mG stems from a simple steric conflict that dictates a profound conformational change.
The Syn vs. Anti Equilibrium
In unmodified B-DNA, purines typically adopt the anti conformation, placing the bulk of the base away from the sugar. However, the addition of a methyl group at the C8 position of guanine creates a direct steric clash with the O4' atom of the ribose/deoxyribose sugar and the 5'-phosphate group if the base remains in anti.
To relieve this strain, the nucleoside rotates 180° about the glycosidic bond (
-
Unmodified Guanine:
(anti, favors B-DNA). -
This compound:
(syn, favors Z-DNA and specific G-quadruplexes).
Visualization of Conformational Dynamics
The following diagram illustrates the steric pressure forcing the transition.
Figure 1: The steric enforcement of the syn conformation by C8-methylation.
Z-DNA Stabilization: The Primary Application
Z-DNA is a left-handed double helix with a zigzag backbone, typically requiring high salt concentrations (e.g., 4 M NaCl) to screen phosphate repulsion in unmodified sequences. 8-mG is a "Z-DNA inducer" that can stabilize this form at physiological salt concentrations (150 mM NaCl).
Mechanism of Stabilization
Z-DNA requires an alternating purine-pyrimidine sequence (e.g., d(CG)
-
Energy Barrier: For unmodified G, rotating to syn costs energy.
-
8-mG Advantage: Since 8-mG is already in the syn conformation due to steric hindrance, the entropic penalty for the B-to-Z transition is virtually eliminated.
Comparative Potency
Data indicates that 8-mG is superior to other modifications, and its RNA counterpart (8-methylguanosine, m8rG) is even more potent due to favorable hydration of the methyl group in the solvent-exposed groove of Z-RNA.
Table 1: Midpoint NaCl Concentration for B-Z Transition
| Oligonucleotide Sequence | Modification | Transition Midpoint ([NaCl]) | Structural Outcome |
| d(CGCGCG) | None | ~2.5 M | High salt required for Z-form |
| d(CGCm8G CG) | 8-Methyl-dG | ~50 mM - 150 mM | Stable Z-DNA at physiological salt |
| r(CGCm8G CG) | 8-Methyl-rG | < 10 mM | Extremely stable Z-RNA |
| d(CGC8-BrG CG) | 8-Bromo-dG | ~100 mM | Effective, but chemically reactive |
Note: Data derived from thermodynamic studies (Xu et al., JACS; Yan et al., NIH).
G-Quadruplex (G4) Engineering
While C8-substitution is often thought to disrupt Watson-Crick pairing, its effect on G-quadruplexes is nuanced and valuable for structural engineering.
Topology Control
G-quadruplexes are built from tetrads of guanines. The glycosidic angle (syn vs anti) of the guanines determines the strand orientation (parallel vs. antiparallel).
-
Parallel G4: All guanines are typically anti.
-
Antiparallel G4: Involves alternating syn and anti guanines along the strands.
By substituting specific guanines with 8-mG, researchers can lock specific positions into the syn conformation, thereby forcing the G-quadruplex into a specific folding topology (e.g., converting a polymorphic sequence into a stable antiparallel structure).
The "All-Syn" Tetrad
Contrary to the belief that C8-groups always disrupt G4s, 8-mG can form stable "all-syn" tetrads if the steric bulk is accommodated in the groove. This allows for the creation of novel, synthetic G4 structures that do not exist in nature.
Experimental Methodologies
Chemical Synthesis (Solid Phase)
Incorporating 8-mG into oligonucleotides requires specific phosphoramidite reagents.
Protocol: Synthesis of 8-mG Oligonucleotides
-
Reagent: Use 5'-O-DMT-8-methyl-2'-deoxyguanosine-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite.
-
Coupling: Standard coupling times (e.g., 3-5 mins) are generally sufficient, though extending to 6 mins can ensure high yield due to slight steric hindrance near the coupling center.
-
Deprotection:
-
Condition: Concentrated Ammonium Hydroxide (28-30%).
-
Temp/Time: 55°C for 12-16 hours.
-
Note: Unlike 8-nitroguanine (which is labile), this compound is chemically stable under standard deprotection conditions.
-
-
Purification: RP-HPLC is recommended. The methyl group increases hydrophobicity, causing 8-mG oligos to elute slightly later than unmodified controls.
Validation via CD Spectroscopy
Circular Dichroism (CD) is the gold standard for verifying the B-to-Z transition induced by 8-mG.
-
B-DNA Signature: Positive peak at ~275 nm, Negative peak at ~240 nm.
-
Z-DNA Signature (Inverted): Negative peak at ~290 nm, Positive peak at ~260 nm.
Workflow Diagram: Experimental Validation
Figure 2: Workflow for validating Z-DNA induction using CD spectroscopy.
Biological Implications & Mutagenicity[4]
Polymerase Stalling and Mispairing
While 8-mG is a structural tool, it is also a lesion analogue.
-
Replication Block: High-fidelity polymerases often stall at 8-mG sites because the syn conformation distorts the active site geometry required for Watson-Crick pairing (G:C).
-
Hoogsteen Pairing: In the syn conformation, the Hoogsteen face of guanine is exposed to the template. This can lead to G:A mispairing (where A pairs with the Hoogsteen edge of syn-G), potentially causing G
T transversion mutations, although 8-mG is less mutagenic than 8-oxoguanine or 8-nitroguanine.
Protein Recognition
8-mG modified DNA is an excellent probe for studying Z-DNA binding proteins (e.g., ADAR1 Z
References
-
Xu, Y., Ikeda, R., & Sugiyama, H. (2003). 8-Methylguanosine: a powerful Z-DNA stabilizer.[4] Journal of the American Chemical Society, 125(44), 13519-13524.[4] Link
-
Kim, S. K., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Nucleic Acids Research / NIH. Link
-
Lee, J. H., et al. (2018). 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA.[1] Molecules, 23(10). Link
-
Gros, J., et al. (2010). Effects of this compound on structure, stability and kinetics of formation of tetramolecular quadruplexes. Biochimie, 92(8). Link
-
Seo, Y. J., et al. (2003). Thermodynamics of the B-Z transition of this compound-containing oligonucleotides. Journal of the American Chemical Society.[4]
Sources
- 1. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on structure, stability and kinetics of formation of tetramolecular quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Methylguanosine: a powerful Z-DNA stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Endogenous Mechanisms of 8-Methylguanine Formation
Content Type: Advanced Technical Whitepaper Audience: Senior Researchers, Toxicologists, and Drug Development Scientists
Executive Summary: The Radical Fingerprint
While 7-methylguanine (N7-MeG) and
Unlike its electrophilic counterparts, 8-MeG is not formed via
Mechanistic Core: The Methyl Radical Pathway
The formation of 8-MeG is mechanistically restrictive. The C8 position of guanine is electron-deficient but accessible to radical species. The reaction proceeds via a Minisci-type radical substitution mechanism, distinct from the formation of N7-MeG.
The Radical Addition Mechanism
-
Generation: A methyl radical (
) is generated via oxidative metabolism or metal-catalyzed homolysis. -
Attack: The
radical attacks the C8 position of the guanine base (dG).[1] -
Intermediate: This forms a Cthis compound radical adduct (
). -
Oxidation: The adduct undergoes a one-electron oxidation (often coupled with deprotonation) to restore aromaticity, yielding the stable this compound lesion.
Key Distinction:
-
Electrophiles (
): Attack N7 (major) and (minor). -
Radicals (
): Attack C8 (major) due to the specific electronic distribution of the purine ring reacting with nucleophilic radicals.
Visualization of the Pathway
The following diagram illustrates the divergence between electrophilic and radical methylation pathways.
Caption: Divergence of guanine methylation pathways. 8-MeG is exclusively formed via the radical branch (green), distinguishing it from classical alkylation products (red/grey).
Endogenous Sources and Enzymatic Drivers
While 8-MeG is frequently observed following exposure to methylhydrazines (e.g., Procarbazine), its "endogenous" formation relies on specific metabolic conditions that generate methyl radicals from biomolecules.
Peroxidase-Mediated Oxidation
The most validated biological source of 8-MeG involves the enzymatic oxidation of methyl-containing hydrazines or similar nitrogenous precursors by peroxidases (e.g., Horseradish Peroxidase, Myeloperoxidase) in the presence of hydrogen peroxide (
-
Mechanism: Peroxidases oxidize the precursor to a radical cation, which decomposes to release a methyl radical.
-
Relevance: This pathway mimics oxidative stress conditions in inflammation where myeloperoxidase is active.
Fenton Chemistry and Methyl Donors
In the presence of transition metals (
-
Interaction: If
encounters a methyl donor (e.g., DMSO in experimental settings, or potentially endogenous methyl-sulfoxides or specific drug metabolites), a methyl radical ( ) can be generated via radical exchange. -
Result: The resulting
reacts with DNA to form 8-MeG. This establishes 8-MeG as a potential secondary biomarker of oxidative stress, specifically where carbon-centered radicals are evolved.
Biological Impact: The Z-DNA Connection
Unlike 8-oxoguanine, which is primarily mutagenic (G:C
-
Steric Hindrance: The methyl group at C8 forces the guanine base into the syn conformation (unlike the anti conformation in B-DNA).
-
Consequence: This syn conformation strongly promotes the transition from B-DNA (right-handed) to Z-DNA (left-handed) under physiological salt conditions.
-
Significance: Stabilized Z-DNA segments can alter gene expression and recognition by DNA-binding proteins, suggesting 8-MeG may act as a "conformational switch" lesion.
Analytical Protocol: LC-MS/MS Quantification
Due to the low abundance of 8-MeG relative to N7-MeG, standard UV detection is insufficient. Isotope-dilution LC-MS/MS is the mandatory standard for validation.
Protocol Design: Self-Validating Steps
| Step | Procedure | Critical Control / Causality |
| 1. Internal Standard | Spike sample with | Corrects for analyte loss during extraction and ionization suppression. |
| 2. Hydrolysis | Incubate DNA in 0.1 M HCl at 70°C for 30-60 min. | Mild Acid Hydrolysis: Releases purines (depurination) without degrading the methylated base. Avoid enzymatic digestion if only nucleobases are targeted. |
| 3. Purification | Solid Phase Extraction (SPE) using C18 or MCX cartridges. | Removes bulk nucleosides (dG, dA) which cause massive ion suppression in the source. |
| 4. Separation | Reverse-phase UPLC (C18 column). Mobile phase: Water/Methanol + 0.1% Formic Acid. | Retains hydrophobic methylated bases. 8-MeG elutes after 8-oxoG and N7-MeG due to the C8-methyl group. |
| 5. Detection | Triple Quadrupole MS (SRM Mode). Transition: | Specificity. The parent ion (166) is unique to methylguanine; the fragment confirms the guanine core. |
Workflow Diagram
Caption: Validated workflow for 8-MeG quantification. Internal standardization prior to hydrolysis is critical for accuracy.
References
-
Methylation of DNA bases by methyl free radicals. ResearchGate. [Link]
-
Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry. [Link][2][3]
-
Methylation of 2'-Deoxyguanosine by a Free Radical Mechanism. PMC - NIH. [Link]
-
Investigation of B-Z transitions with DNA oligonucleotides containing this compound. PMC - NIH. [Link]
-
Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. PubMed. [Link]
Sources
8-Methylguanine: Structural Probe, Persistent Lesion, and Z-DNA Stabilizer
The following technical guide is structured as a high-level whitepaper designed for researchers in toxicology, structural biology, and nucleic acid chemistry. It synthesizes the dual nature of 8-methylguanine as both a toxic DNA lesion and a valuable synthetic tool.
Technical Whitepaper | Version 1.0 [1]
Executive Summary
This compound (8-mG) is a distinct alkylated derivative of guanine, characterized by the addition of a methyl group at the C8 position. Unlike the biologically ubiquitous epigenetic marker 7-methylguanine (m7G) or the oxidative lesion 8-oxoguanine (8-oxoG), 8-mG is primarily identified as a radical-induced DNA adduct and a synthetic structural determinant .
For drug development professionals and structural biologists, 8-mG holds a unique position:
-
As a Lesion: It is a biomarker for exposure to methyl-radical generating agents (e.g., hydrazines) and exhibits distinct mutagenic profiles due to its resistance to standard base excision repair (BER) glycosylases.
-
As a Tool: It is one of the most potent stabilizers of Z-DNA known, used to lock oligonucleotides into the left-handed Z-conformation under physiological salt conditions.
Part 1: Chemical Architecture and Formation Mechanism
Structural Distinction
The biological impact of 8-mG is dictated by steric hindrance. The methyl group at C8 occupies the major groove in B-DNA, creating a steric clash that disfavors the standard anti conformation of the glycosidic bond. This forces the nucleoside into the syn conformation, a structural prerequisite for Hoogsteen base pairing and Z-DNA formation.
| Feature | This compound (8-mG) | 8-Oxoguanine (8-oxoG) | 7-Methylguanine (m7G) |
| Modification Site | Carbon-8 | Carbon-8 (Oxidation) | Nitrogen-7 |
| Primary Origin | Methyl radical attack | ROS / Oxidative Stress | Enzymatic (METTL1, etc.)[1] |
| Glycosidic Bond | Strongly favors syn | Favors syn | Favors anti |
| Mutagenicity | Low to Moderate (G | High (G | None (Non-pairing face) |
| Repair Efficiency | Low (Resistant to Fpg/OGG1) | High (Substrate for Fpg/OGG1) | N/A (Natural modification) |
Mechanism of Formation
Unlike methylation at N7 or O6, which occurs via nucleophilic attack on electrophilic methylating agents (e.g., MMS, DMS), 8-mG is formed via homolytic substitution . It requires the generation of highly reactive methyl radicals (
Key Precursors:
-
Hydrazines: Methylhydrazine (found in rocket fuels and certain mushrooms like Gyromitra esculenta) and Procarbazine (chemotherapeutic).
-
Metabolic Activation: These compounds are oxidized by peroxidases (e.g., Horseradish Peroxidase, Myeloperoxidase) or cytochrome P450s to generate methyldiazonium ions, which decompose to methyl radicals.
Part 2: Biological Impact Across Species
The presence of 8-mG in biological systems is almost exclusively a result of damage rather than programmed modification. Its handling varies significantly between prokaryotic and eukaryotic models.
Bacteria (Escherichia coli)
In bacterial models, 8-mG serves as a critical probe for understanding the "GO system" (the repair pathway for 8-oxoG).
-
Repair Resistance: Research indicates that while the bacterial Formamidopyrimidine-DNA glycosylase (Fpg ) efficiently excises 8-oxoG, it shows negligible activity towards 8-mG.
-
Mechanistic Insight: This resistance helps define the substrate specificity of Fpg. The enzyme requires the N7-H donor (present in 8-oxoG) or specific electronic properties that the methyl group at C8 masks.
-
Mutagenicity: In E. coli, 8-mG can induce G
T transversions, albeit at a lower frequency than 8-oxoG.[2] The mutation arises because the syn-8-mG can form a Hoogsteen pair with anti-Adenine during replication.[3]
Mammals (Rodents & Humans)
In mammals, 8-mG is studied primarily in the context of toxicology and carcinogenesis.
-
Metabolic Hotspots: Formation is highest in the liver and colon , where hydrazine-metabolizing enzymes (P450s, peroxidases) are abundant.
-
Repair Evasion: Similar to bacterial Fpg, the human homolog hOGG1 (8-Oxoguanine DNA glycosylase) excises 8-mG very poorly.
-
Consequence: Because it is not efficiently repaired by the primary oxidative damage repair machinery, 8-mG can persist in the genome longer than 8-oxoG. This persistence makes it a potential "stealth" mutagen in patients treated with hydrazine-based drugs (e.g., Procarbazine, Dacarbazine).
Part 3: Structural Biology Applications (Z-DNA)[7][8][9][10]
For the drug discovery scientist, 8-mG is less a target and more a technology enabler . It is one of the most effective tools for stabilizing Z-DNA, a left-handed helix conformation involved in transcriptional regulation and innate immune responses (e.g., ADAR1 binding).
The Steric Mechanism
The transition from B-DNA (right-handed) to Z-DNA (left-handed) is energetically unfavorable under normal physiological conditions (requires >2M NaCl for unmodified sequences).
-
The 8-mG Effect: The methyl group at C8 creates a steric clash with the sugar-phosphate backbone if the base is in the anti conformation.
-
The Result: The base flips to syn. Since Z-DNA requires alternating syn (Purine) and anti (Pyrimidine) conformations, incorporating 8-mG into alternating C-G sequences (e.g., d(CGC[8mG]CG)) locks the molecule into the Z-form even at physiological salt concentrations (150 mM NaCl) .
Comparison of Stabilizers
-
8-Bromoguanine (8-brG): Also stabilizes Z-DNA but is chemically reactive and light-sensitive.
-
This compound (8-mG): Chemically stable and biologically inert in terms of reactivity, making it the preferred scaffold for X-ray crystallography and NMR studies of Z-DNA binding proteins.
Part 4: Analytical Protocol (LC-MS/MS)
Detection of 8-mG requires high sensitivity due to its low abundance relative to unmodified bases. The following protocol is a validated workflow for quantifying 8-mG in genomic DNA.
Sample Preparation[1]
-
DNA Extraction: Isolate DNA using a high-purity method (phenol-chloroform or silica column). Crucial: Add desferrioxamine to buffers to prevent artifactual oxidation.
-
Enzymatic Hydrolysis:
-
Dissolve 10-50 µg DNA in 10 mM Tris-HCl (pH 7.4).
-
Add Nuclease P1 (2 U) and Phosphodiesterase I (0.05 U). Incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase (2 U). Incubate at 37°C for 1 hour.
-
-
Filtration: Remove enzymes using a 3 kDa molecular weight cut-off (MWCO) filter (centrifuge at 14,000 x g for 15 min).
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: 0% B (0-1 min)
15% B (8 min) 90% B (wash).
MRM Transitions (Positive Ion Mode):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| 8-Methyl-2'-deoxyguanosine | 282.1 | 166.1 (Base) | 15 |
| 124.1 (Quant) | 25 | ||
| [15N5]-8-mG (Internal Std) | 287.1 | 171.1 | 15 |
Note: The transition 282.1
References
-
Formation via Methyl Radicals: Augusto, O., et al. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine.Journal of Biological Chemistry . Link
-
Z-DNA Stabilization: Xu, Y., Ikeda, R., & Sugiyama, H. (2003). 8-Methylguanosine: a powerful Z-DNA stabilizer.[4][5]Journal of the American Chemical Society .[4] Link
-
Repair Resistance: Asagoshi, K., et al. (2000). Distinct repair activities of human 7,8-dihydro-8-oxoguanine DNA glycosylase and formamidopyrimidine DNA glycosylase for formamidopyrimidine and 8-oxoguanine.Journal of Biological Chemistry . Link
-
Mutagenicity: Tan, X., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound.[4][5][6]Bioorganic & Medicinal Chemistry . Link
-
Analytical Detection: Chao, M. R., et al. (2016). Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS.Free Radical Biology and Medicine . Link
Sources
- 1. tRNA modifications [mpmp.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 8-Methylguanosine: a powerful Z-DNA stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties and stability of 8-Methylguanine
An In-Depth Technical Guide to the Chemical Properties and Stability of 8-Methylguanine
Authored by: A Senior Application Scientist
Abstract
This compound (8-MG) is a significant methylated purine derivative formed through the interaction of methylating agents and radicals with the C8 position of guanine. Its presence in DNA is of considerable interest to researchers in toxicology, oncology, and molecular biology due to its role as a premutagenic lesion. This guide provides a comprehensive technical overview of the core chemical properties, stability, and biological implications of this compound. We delve into its structural characteristics, thermodynamic effects on DNA, and its propensity to induce mutations. Furthermore, this document outlines established experimental protocols for the synthesis and analysis of 8-MG-containing oligonucleotides, offering a critical resource for scientists investigating DNA damage, repair mechanisms, and the structural biology of nucleic acids.
Introduction: The Significance of a C8-Methylated Adduct
Within the complex landscape of DNA damage, alkylating agents and radical species represent a constant threat to genomic integrity. The guanine nucleobase, due to its high electron density, is particularly susceptible to modification. While methylation at the N7 and O6 positions is extensively studied, methylation at the C8 position, yielding this compound, presents a unique set of structural and biological consequences.
This compound is formed when methyl radicals, which can be generated endogenously through oxidative stress or exogenously from environmental toxins, attack the C8 position of guanine.[1] Unlike bulky adducts, this seemingly minor modification introduces profound changes to the local DNA structure and its interaction with the cellular machinery. The presence of the methyl group at the C8 position sterically favors the syn conformation of the glycosidic bond, a feature that has significant implications for DNA secondary structure and polymerase fidelity.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It aims to consolidate the current understanding of this compound's fundamental chemistry, its impact on DNA stability and structure, and the methodologies employed to study this critical DNA lesion.
Core Chemical & Physical Properties
A foundational understanding of this compound begins with its intrinsic chemical and physical characteristics. These properties govern its behavior in biological systems and inform the design of analytical and experimental approaches.
Structure and Identification
-
IUPAC Name: 2-amino-8-methyl-1,7-dihydropurin-6-one[2]
-
Canonical SMILES: CC1=NC2=C(N1)C(=O)NC(=N2)N[2]
The structure consists of a standard guanine core with a methyl group covalently attached to the carbon atom at the 8th position of the purine ring.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 165.15 g/mol | [2][3] |
| CAS Number | 23662-75-1 | [2][3] |
| XLogP3 | -0.7 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Stability Profile and Structural Impact on DNA
The true significance of this compound is most apparent when it is incorporated into the DNA double helix. Its presence alters both the thermodynamic stability and the structural conformation of the nucleic acid.
Formation via Radical Damage
This compound is a product of DNA alkylation by methyl radicals.[1] For instance, the oxidation of methylhydrazine, catalyzed by enzymes like horseradish peroxidase in the presence of H₂O₂, generates a high yield of methyl radicals.[1] These highly reactive species can then attack DNA, leading to the formation of both 7-methylguanine and this compound.[1] This pathway suggests a plausible mechanism for the in vivo formation of 8-MG under conditions of oxidative stress or exposure to specific xenobiotics.[1]
Thermodynamic Effects within the DNA Duplex
Studies on synthetic oligonucleotides containing 8-methyl-2'-deoxyguanosine (8-MedG) have revealed its complex effects on duplex stability. The thermodynamic stability is highly dependent on the identity of the opposing base.
-
An 8-MedG:dG base pair was found to be more thermally and thermodynamically stable than the canonical dG:dG pairing.[4]
-
Similarly, an 8-MedG:dA pair demonstrated greater thermodynamic stability than a dG:dA mismatch.[4]
These findings indicate that 8-MG is not merely a passive lesion; it actively alters the energetic landscape of the DNA duplex, which can influence the efficiency of DNA repair enzyme recognition.
A Potent Inducer of Z-DNA Conformation
The most striking structural consequence of this compound incorporation is its profound ability to stabilize Z-DNA, a left-handed helical conformation.[5][6][7][8] The methyl group at the C8 position creates steric hindrance that forces the guanine base into a syn conformation, which is a prerequisite for the formation of Z-DNA.
This stabilization is so significant that oligonucleotides containing 8-MG, such as d(CGC[m8G]CG)₂, adopt a Z-DNA structure under physiological salt conditions, whereas the unmodified equivalent would remain in the canonical B-form.[5][7] The energetic contribution of a single 8-MG residue to Z-DNA stabilization has been estimated to be at least ΔG = -0.8 kcal/mol .[5][7] This property makes this compound an invaluable tool for researchers studying the biological roles of Z-DNA, which has been implicated in processes like transcription and genetic instability.[7]
The diagram below illustrates the causal relationship between the C8 methylation and the resulting conformational shift in DNA.
Biological Consequences: Mutagenesis and Miscoding
As a DNA lesion, this compound is not efficiently repaired by the cell and can lead to mutations during DNA replication. It is recognized as a miscoding lesion that can disrupt the faithful transmission of genetic information.[4]
In vitro replication studies using DNA polymerases have shown that while the correct base, dCMP, is predominantly incorporated opposite 8-MedG, significant misincorporation also occurs.[4]
-
Miscoding Events: Small amounts of dGMP and dAMP are incorporated opposite the lesion.[4]
-
Transversions: The mispairing potential of 8-MedG can lead to G → C and G → T transversions.[4]
-
Deletions: Two-base deletions have been observed during replication past this lesion, particularly with polymerases lacking proofreading activity.[4]
This mutagenic profile underscores the threat this compound poses to genomic stability and highlights its potential role as an initiator of carcinogenesis.
Experimental Methodologies: Synthesis and Analysis
The study of this compound necessitates robust methods for the synthesis of modified oligonucleotides and their subsequent biophysical and biochemical analysis.
Synthesis of this compound-Containing Oligonucleotides
The standard and most effective method for creating DNA strands with site-specific incorporation of 8-MG is through automated solid-phase phosphoramidite chemistry.[6] A specialized 8-Methyl-deoxyguanosine CE phosphoramidite building block is required for this process.
Step-by-Step Protocol:
-
Phosphoramidite Preparation: Obtain or synthesize the 8-Methyl-deoxyguanosine (N-isobutyryl protected) 3'-CE phosphoramidite monomer.
-
Automated DNA Synthesis: Perform the synthesis on a controlled pore glass (CPG) solid support using a standard automated DNA synthesizer (e.g., Applied Biosystems 3400).[6] Standard coupling cycles are used for the natural DNA bases, and the modified 8-MG amidite is introduced at the desired position in the sequence.
-
Cleavage and Deprotection:
-
Purification:
-
Identity Confirmation: Verify the mass of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the successful incorporation of the 8-MG residue.[6]
-
Quantification: Determine the concentration of the final product using UV spectrophotometry at 260 nm.[6]
Key Analytical Techniques
A multi-faceted analytical approach is crucial to fully characterize this compound and its effects.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for both the purification of 8-MG-containing oligonucleotides and the analytical identification of the this compound base in DNA hydrolysates.[1]
-
Mass Spectrometry (MS): Essential for the unambiguous confirmation of the molecular weight of the modified base and the final oligonucleotide, ensuring its correct synthesis.[1][6]
-
UV Spectrophotometry: Used for the initial identification of 8-MG in chromatographic fractions and for the accurate quantification of nucleic acid concentrations.[1]
-
Circular Dichroism (CD) Spectroscopy: This is the definitive technique for monitoring the conformational state of DNA. The transition from B-DNA (positive peak ~275 nm, negative peak ~245 nm) to Z-DNA (negative peak ~290 nm, positive peak ~260 nm) is readily observed, allowing for the quantitative assessment of 8-MG's effect on DNA structure.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution structural information, enabling the unequivocal demonstration that oligonucleotides containing 8-MG adopt a Z-form helix with all guanines in the characteristic syn conformation.[5]
The following workflow diagram summarizes the integrated process of studying this compound.
Sources
- 1. Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H7N5O | CID 135421882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synchem.de [synchem.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 8-Methylguanine (8-mG) in RNA: Structural Control & Therapeutic Applications
Executive Summary
8-Methylguanine (8-mG) and its riboside 8-methylguanosine (m⁸G) occupy a unique niche in RNA biochemistry. Unlike the ubiquitous metabolic regulator 7-methylguanine (m⁷G) or the oxidative lesion 8-oxoguanine (8-oxoG), 8-mG is primarily utilized as a high-precision structural toggle .
Its defining characteristic is the methylation at the C8 position of the purine ring. This modification introduces significant steric bulk, forcing the glycosidic bond from the canonical anti conformation (favored in A-form RNA and B-form DNA) into the syn conformation. This conformational lock makes 8-mG the most potent known stabilizer of Z-RNA , a left-handed double helix involved in antiviral immunity and interferon signaling (ADAR1 pathways).
For drug development professionals, 8-mG represents a critical tool for:
-
Structural Biology: Stabilizing transient Z-RNA motifs to study protein-RNA interactions (e.g., Zα domains).[1]
-
Therapeutic Design: Engineering aptamers or RNA nanostructures with defined tertiary folds that resist nuclease degradation.
-
Mutagenicity Studies: Modeling alkylation damage, as 8-mG is also a lesion resulting from methyl radical attack.
Chemical & Structural Mechanism: The "Syn-Lock" Effect
The functional utility of 8-mG stems entirely from its steric properties. In natural RNA, guanosine predominantly adopts the anti conformation to satisfy Watson-Crick hydrogen bonding in right-handed helices (A-form).
The Steric Clash
Adding a methyl group to C8 creates a steric clash with the O4' atom of the ribose sugar when in the anti orientation. To relieve this strain, the nucleobase rotates 180° about the glycosidic bond into the syn conformation.
-
Anti-G (Canonical): Watson-Crick face exposed; forms A-RNA.
-
Syn-8-mG (Modified): Hoogsteen face exposed; forces the backbone into a "zig-zag" left-handed geometry (Z-RNA).
Comparative Table: Guanine Modifications
| Feature | Guanosine (G) | 7-Methylguanine (m⁷G) | 8-Oxoguanine (8-oxoG) | This compound (8-mG) |
| Modification Site | None | N7 (Major Groove) | C8 (Oxidation) | C8 (Methylation) |
| Dominant Conformation | Anti | Anti | Syn / Anti mix | Strongly Syn |
| Helix Preference | A-form (Right-handed) | A-form | Destabilizing | Z-form (Left-handed) |
| Biological Role | Coding | mRNA Cap, tRNA stability | Oxidative Damage | Synthetic Z-stabilizer / Lesion |
| Therapeutic Use | Base unit | mRNA translation | Aging biomarker | Structural switch / Aptamer design |
Visualization: The Conformational Switch Pathway
The following diagram illustrates the mechanistic pathway by which 8-mG forces the Z-DNA/RNA transition, contrasting it with the canonical pathway.
Caption: 8-mG acts as a steric wedge, forcing the nucleobase into the syn conformation and driving the thermodynamic equilibrium toward the left-handed Z-RNA helix.
Applications in Drug Development & Research
Z-RNA Stabilization for ADAR1 Targeting
The enzyme ADAR1 (Adenosine Deaminase Acting on RNA) contains a Zα domain that specifically binds Z-RNA.[1] Dysregulation of ADAR1 is linked to autoimmune diseases (Aicardi-Goutières syndrome) and cancer immunotherapy resistance.
-
Challenge: Z-RNA is thermodynamically unstable under physiological salt conditions (requires >4M NaCl or negative supercoiling).
-
Solution: Incorporating 8-mG into RNA oligonucleotides stabilizes the Z-conformation at physiological salt concentrations (150 mM NaCl) .
-
Application: Use 8-mG modified RNAs as "baits" to screen for small molecule inhibitors of the ADAR1-Z-RNA interaction.
Mutagenicity and Lesion Bypass Studies
8-mG is also a damage product formed by methyl free radicals (e.g., from hydrazine drugs or metabolism).
-
Polymerase Stalling: High-fidelity polymerases often stall at 8-mG sites due to the syn conformation presenting the wrong hydrogen bonding face.
-
Miscoding: Translesion synthesis polymerases may bypass 8-mG, often inserting Adenine instead of Cytosine, leading to G
T transversions .
Technical Protocols: Synthesis & Validation
Protocol A: Solid-Phase Synthesis of 8-mG RNA
Note: 8-mG phosphoramidites are sensitive to standard deprotection conditions. Use UltraMILD chemistry.
-
Reagents:
-
5'-O-DMT-8-methyl-2'-O-TBDMS-guanosine-3'-O-phosphoramidite.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT).
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
-
Coupling Cycle:
-
Increase coupling time to 10–15 minutes (steric bulk at C8 slows coupling efficiency).
-
Coupling Efficiency target: >98%.
-
-
Deprotection (CRITICAL STEP):
-
Avoid: Standard Ammonium Hydroxide at 55°C (causes degradation).
-
Use: 3:1 Ammonium Hydroxide/Ethanol at Room Temperature for 24 hours OR Ammonia/Methylamine (AMA) for 2 hours at RT if using compatible protecting groups (Pac-A).
-
2'-O-Desilylation: Treat with TEA·3HF (Triethylamine trihydrofluoride) for 24h.
-
-
Purification:
-
DMT-on purification via RP-HPLC.
-
Buffer A: 0.1 M TEAA (pH 7.0); Buffer B: Acetonitrile.
-
Protocol B: Validation of Z-Form Induction (CD Spectroscopy)
To verify that 8-mG has successfully induced the Z-conformation.
-
Sample Prep: Dissolve 8-mG RNA (e.g., r(CGC[m8G]CG)2) in buffer (10 mM Na-Phosphate, 150 mM NaCl, pH 7.0).
-
Measurement: Record Circular Dichroism (CD) spectra from 200–320 nm.
-
Data Interpretation:
-
A-Form (Control): Positive peak at ~265 nm, Negative peak at ~210 nm.
-
Z-Form (8-mG): Negative peak at ~295 nm , Positive peak at ~265 nm (often shifted/inverted compared to A-form).
-
Note: The "inversion" of the CD spectrum is the hallmark of left-handed helicity.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesizing and validating 8-mG modified RNA oligonucleotides.
References
-
Sugiyama, H., et al. (1996). "Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions."[1] Nucleic Acids Research, 24(7), 1272–1278.[1] Link
-
Xu, Y., et al. (2003). "8-Methylguanosine: A Powerful Z-DNA Stabilizer."[2] Journal of the American Chemical Society, 125(44), 13519–13524. Link[1]
-
Balasubramaniyam, T., et al. (2018). "2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA."[3] Molecules, 23(10), 2572.[3] Link
-
Herbert, A. (2019). "Z-DNA and Z-RNA in human disease." Communications Biology, 2, 7. Link
-
Millen, A. L., et al. (2011). "Importance of the C2, N7, and C8 Positions to the Mutagenic Potential of 8-Oxo-2'-deoxyguanosine."[4] Biochemistry, 50(49), 10713–10723.[4] Link
Sources
Whitepaper: 8-Methylguanine - A High-Fidelity Biomarker for Alkylating Stress and Disease Progression
Abstract
The landscape of disease biomarkers is continually evolving, driven by the need for more sensitive, specific, and mechanistically informative molecules. While oxidative stress markers like 8-oxoguanine are well-established, DNA adducts resulting from alkylating agents and radical species represent a critical, yet often overlooked, dimension of cellular damage. This technical guide focuses on 8-methylguanine (8-mG), a DNA lesion formed by the covalent addition of a methyl group to the C8 position of guanine. Unlike other methylated guanines, 8-mG is a specific product of radical-based methylation, offering a unique window into cellular damage pathways implicated in carcinogenesis and neurodegeneration. This document provides a comprehensive overview of the formation, structural impact, and repair of 8-mG, details its clinical relevance as a biomarker, and presents validated, step-by-step protocols for its precise quantification using advanced mass spectrometry techniques. It is intended for researchers, clinicians, and drug development professionals seeking to leverage novel biomarkers for diagnostics, patient stratification, and therapeutic monitoring.
The Biochemical Genesis and Significance of this compound
Guanine is the most easily oxidized of the DNA bases, making it a frequent target for damage.[1] While the formation of 8-oxoguanine (8-oxoG) from reactive oxygen species is a widely studied phenomenon, the formation of this compound (8-mG) points to a distinct pathway of damage involving carbon-centered radicals.[2]
Mechanism of Formation: A Signature of Radical Attack
8-mG is formed when methyl radicals (•CH₃) attack the C8 position of guanine within the DNA strand.[2] This is a fundamentally different mechanism than enzymatic methylation or damage from Sɴ1/Sɴ2 alkylating agents that typically modify the N7 or O6 positions. Methyl radicals can be generated endogenously from lipid peroxidation or exogenously from the metabolic activation of certain procarcinogens, such as methylhydrazine.[2] The enzymatic oxidation of methylhydrazine by peroxidases has been shown to produce high yields of methyl radicals, leading to the formation of both 7-methylguanine and this compound in DNA.[2]
The specificity of this reaction is its greatest strength as a biomarker. The presence of 8-mG is a direct footprint of methyl radical-induced DNA damage, providing a more precise signal of specific metabolic stresses compared to general oxidative stress markers.
Caption: Formation of this compound via Methyl Radical Attack.
Structural Consequences: Inducing the B-to-Z DNA Transition
The covalent addition of a bulky methyl group at the C8 position of guanine has profound structural implications for the DNA double helix. This modification creates steric hindrance that forces the guanine base to flip from its normal anti conformation to a syn conformation. This change is a key trigger for the transition of right-handed B-DNA to left-handed Z-DNA.[3][4][5]
This localized conformational change is not a passive event. The formation of Z-DNA can interfere with fundamental cellular processes by:
-
Altering Protein Recognition: Many DNA-binding proteins, including transcription factors and repair enzymes, are evolved to recognize B-DNA. The presence of a Z-DNA segment can inhibit or alter these interactions.[4]
-
Impacting Transcription: The regulation of gene expression can be affected by Z-DNA formation in promoter regions.[4]
-
Generating Genomic Instability: The junctions between B-DNA and Z-DNA can be fragile points, potentially leading to strand breaks.
Therefore, 8-mG acts not only as a marker of damage but as a direct effector of genomic dysfunction.
Cellular Defense: The Base Excision Repair (BER) Pathway
The cell is not defenseless against such lesions. The primary defense against base adducts like 8-mG is the Base Excision Repair (BER) pathway. While the repair of the more common 8-oxoG lesion is well-characterized and initiated by the 8-oxoguanine DNA glycosylase (OGG1)[1][6], the specific glycosylases that recognize 8-mG are less defined but are presumed to be part of the same superfamily.
The BER pathway operates as a multi-enzyme, self-validating system:
-
Recognition and Excision: A specific DNA glycosylase recognizes the damaged base (8-mG) and cleaves the N-glycosidic bond, removing the adduct and creating an apurinic/apyrimidinic (AP) site.
-
Incision: An AP endonuclease (APE1) recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion.[1]
-
Synthesis and Ligation: DNA polymerase β fills the gap with the correct nucleotide, and DNA ligase seals the nick, restoring the integrity of the DNA strand.[1]
The efficiency of this repair is critical. If the lesion persists through DNA replication, it can lead to mutations. The excised 8-mG base is eventually excreted in the urine, providing a non-invasive source for biomarker measurement.[7][8]
Caption: The Base Excision Repair (BER) Pathway for 8-mG.
Clinical Relevance: this compound as a Biomarker
The unique formation mechanism and downstream consequences of 8-mG position it as a powerful biomarker for diseases linked to alkylating stress and genomic instability.
Oncology
In cancer, the accumulation of DNA damage is a primary driver of mutagenesis. While O6-methylguanine is a known pro-mutagenic lesion from chemotherapy[9][10][11], 8-mG serves as a marker for endogenous or environmental radical-induced damage that can contribute to carcinogenesis. Elevated levels of 8-mG could indicate:
-
Exposure to specific environmental carcinogens.
-
Aberrant metabolic activity leading to endogenous methyl radical formation.
-
Deficiencies in the BER pathway, leading to the accumulation of lesions.
Monitoring urinary 8-mG could serve as a non-invasive method for assessing cancer risk or the efficacy of chemopreventive agents that mitigate radical stress.[7]
Neurodegenerative Diseases
Neurodegeneration is strongly associated with the accumulation of oxidative and other forms of DNA damage in post-mitotic neurons.[12][13] The brain, with its high metabolic rate and lipid content, is particularly vulnerable to radical-mediated damage. The accumulation of 8-oxoG in mitochondrial DNA has been shown to cause neuronal loss.[12][13] Given its formation by methyl radicals, 8-mG is a plausible contributor to the overall burden of DNA damage in diseases like Alzheimer's and Parkinson's. Its presence could signal specific metabolic dysfunctions that contribute to neuronal death.
Quantitative Analysis: Methodologies and Protocols
Accurate and sensitive quantification is paramount for establishing any molecule as a reliable biomarker. For 8-mG and other DNA adducts, the gold standard is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15]
Comparison of Analytical Platforms
The choice of analytical method is a trade-off between sensitivity, specificity, throughput, and cost. While immunoassays like ELISA exist, they can suffer from cross-reactivity. LC-MS/MS provides unparalleled specificity and sensitivity.[16]
| Method | Principle | Sensitivity (Typical LOQ) | Selectivity | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent/daughter ion transitions. | Low fmol to high amol[14][15] | Very High | Unambiguous identification and quantification; high precision. | High initial instrument cost; requires skilled operators. |
| HPLC-ECD | Chromatographic separation followed by electrochemical detection of oxidized molecules. | Low pmol to high fmol[16] | High | Very sensitive for electroactive compounds like 8-oxoG. | Less specific than MS/MS; not all adducts are electroactive. |
| ELISA | Antibody-based detection of the target adduct. | Low ng/mL | Moderate | High throughput; lower cost per sample. | Potential for antibody cross-reactivity; indirect measurement. |
Detailed Protocol: Quantification of this compound in DNA by UPLC-MS/MS
This protocol provides a robust workflow for the analysis of 8-mG from biological samples (tissue, cells, or blood). The causality behind each step is explained to ensure methodological integrity.
Objective: To accurately quantify 8-mG levels relative to unmodified guanine in a DNA sample.
Materials:
-
DNA sample (extracted using a high-purity kit, e.g., QIAamp DNA Mini Kit[9])
-
Internal Standards: Isotope-labeled this compound ([¹³C,¹⁵N₂]-8-mG) and guanine ([¹³C₅,¹⁵N₂]-Guanine)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
UPLC-MS/MS System (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)
Workflow:
Caption: UPLC-MS/MS Workflow for this compound Quantification.
Step-by-Step Methodology:
-
DNA Extraction and Quantification:
-
Extract genomic DNA from your sample source. For blood, a Dried Blood Spot (DBS) provides a stable, minimally invasive sample format.[9][10] Use a commercial kit to ensure high purity and remove potential contaminants.
-
Causality: High-purity DNA is essential to prevent interference from RNA, proteins, and lipids during hydrolysis and LC-MS/MS analysis.
-
Accurately quantify the DNA concentration using a spectrophotometer.
-
-
Sample Preparation and Hydrolysis:
-
To a known amount of DNA (e.g., 20-50 µg), add a precise amount of isotope-labeled internal standards for both 8-mG and guanine.
-
Causality: Stable isotope-labeled internal standards are the gold standard. They co-elute with the analyte and experience identical conditions during sample preparation and ionization, correcting for matrix effects and variations in instrument response, which ensures the highest accuracy.
-
Add 90% formic acid to the sample.[9]
-
Heat the mixture at 85°C for 60 minutes.[9] This step performs acid hydrolysis.
-
Causality: Acid hydrolysis cleaves the N-glycosidic bonds between the deoxyribose sugar and the bases, releasing free 8-mG and guanine for analysis without requiring enzymatic digestion.
-
Cool the sample, centrifuge to pellet any debris, and transfer the supernatant to an HPLC vial.
-
-
UPLC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 BEH, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.1 - 0.2 mL/min.
-
Gradient: A linear gradient optimized to separate guanine from 8-mG.
-
Causality: The C18 reversed-phase column separates the more polar guanine from the slightly less polar 8-mG. A slow flow rate and gradient elution are crucial for achieving the baseline separation needed for accurate quantification.[9][10]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Causality: ESI+ is effective for protonating the nitrogen-rich purine bases. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte and its internal standard, filtering out background noise.
-
Representative MRM Transitions:
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known concentration and plot the area ratio against concentration.
-
Determine the concentration of 8-mG in the sample from the calibration curve.
-
Normalize the amount of 8-mG to the amount of unmodified guanine to report the data as a ratio (e.g., 8-mG adducts per 10⁶ guanines). This accounts for variations in the amount of DNA analyzed.
-
Future Directions and Conclusion
This compound is more than just another damaged base; it is a specific, mechanistically informative biomarker of radical-induced alkylating stress. Its ability to alter DNA structure and its direct link to specific damage pathways make it a compelling target for further investigation.
For Researchers and Drug Development Professionals:
-
Mechanism of Disease: Quantifying 8-mG in disease models can help elucidate the role of methyl radical damage in pathology.
-
Target Engagement: For therapies designed to reduce radical stress or enhance DNA repair, measuring changes in 8-mG levels can serve as a direct pharmacodynamic biomarker.
-
Patient Stratification: Baseline levels of 8-mG could potentially identify patient populations with higher levels of endogenous DNA damage who may respond differently to certain therapies.
The methodologies presented in this guide provide a validated framework for the robust and accurate quantification of this compound. By incorporating this biomarker into preclinical and clinical research, the scientific community can gain deeper insights into the complex interplay between environmental exposure, metabolic stress, DNA damage, and disease.
References
-
Jena, N. R., & Mishra, P. C. (2013). Mechanisms of Formation of 8-Oxoguanine Due To Reactions of One and Two OH• Radicals and the H2O2 Molecule with Guanine: A Quantum Computational Study. The Journal of Physical Chemistry B. [Link]
-
Augusto, O., Cavalieri, E. L., Rogan, E. G., RamaKrishna, N. V., & Kolar, C. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry, 265(36), 22093-6. [Link]
-
Lin, Y. H., et al. (2022). Clinical relevance of urinary 8‑hydroxydeoxyguanosine levels in patients undergoing prostate biopsy. Oncology Letters. [Link]
-
Croteau, D. L., et al. (2021). Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress. Frontiers in Cell and Developmental Biology. [Link]
-
May, J. C., et al. (2003). L-nucleotides and this compound of d(C1m8G2C3G4C5LG6LC7G8C9G10)2 act cooperatively to promote a left-handed helix under physiological salt conditions. Nucleic Acids Research, 31(23), 6986-95. [Link]
-
Croteau, D. L., et al. (2021). Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress. Frontiers in Cell and Developmental Biology. [Link]
-
Wikipedia. (n.d.). Guanine radical cation. Wikipedia. [Link]
-
Zharkov, D. O. (2024). 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal?. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (n.d.). DNA. Wikipedia. [Link]
-
Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 963–971. [Link]
-
Lee, H. T., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Journal of Biomedical Science. [Link]
-
Weitzman, S. A., & Gordon, L. I. (1990). DNA adduct 8-hydroxyl-2'-deoxyguanosine (8-hydroxyguanine) affects function of human DNA methyltransferase. Carcinogenesis. [Link]
-
Zhang, F., et al. (2006). Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B, 833(2), 141-8. [Link]
-
Lin, H. L., et al. (2014). Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS. Free Radical Biology and Medicine. [Link]
-
Nakabeppu, Y. (2012). 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair. The Journal of Clinical Investigation. [Link]
-
Muscalu, A. M., et al. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. Molecules. [Link]
-
Giebułtowicz, J., et al. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B. [Link]
-
Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dr. Drug Design, Development and Therapy. [Link]
-
Harahap, Y., et al. (2021). Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromat. Semantic Scholar. [Link]
-
Muscalu, A. M., et al. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. MDPI. [Link]
-
Nakabeppu, Y. (2012). 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair. Journal of Clinical Investigation. [Link]
-
Tamae, K., et al. (2009). Effect of age, smoking and other lifestyle factors on urinary 7‐methylguanine and 8‐hydroxydeoxyguanosine. Cancer Science. [Link]
-
Suman, S., et al. (2023). 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation. International Journal of Molecular Sciences. [Link]
-
Lee, H. T., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. ResearchGate. [Link]
-
Li, Z., et al. (2023). Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells. International Journal of Molecular Sciences. [Link]
-
Bignami, M., et al. (2006). Different DNA repair strategies to combat the threat from 8-oxoguanine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
Sources
- 1. 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal? | MDPI [mdpi.com]
- 2. Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-nucleotides and this compound of d(C1m8G2C3G4C5LG6LC7G8C9G10)2 act cooperatively to promote a left-handed helix under physiological salt conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA - Wikipedia [en.wikipedia.org]
- 5. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical relevance of urinary 8‑hydroxydeoxyguanosine levels in patients undergoing prostate biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of age, smoking and other lifestyle factors on urinary 7‐methylguanine and 8‐hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS: Strategy for the quantitative analysis of cellular 8-nitroguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Guide: Interaction of 8-Methylguanine with DNA Repair Enzymes
Executive Summary
This technical guide provides a high-resolution analysis of 8-Methylguanine (8-mG) , a specific alkylation adduct often overshadowed by its oxidative analog, 8-oxoguanine (8-oxoG), and its regioisomer, 7-methylguanine (7-mG). While 7-mG is the predominant product of methylating agents, 8-mG represents a distinct "orphan" lesion with unique structural properties—specifically the stabilization of Z-DNA and the induction of Hoogsteen base pairing.
This document details the mechanistic failure of standard repair enzymes (hOGG1) to process 8-mG, the structural basis for this resistance, and the experimental protocols required to validate these interactions in a drug development context.
Part 1: Structural Biochemistry of the 8-mG Lesion
The Steric & Electronic Landscape
The biological impact of 8-mG is dictated by the substitution of the C8-hydrogen with a methyl group. Unlike 8-oxoG, which introduces a polar carbonyl oxygen, 8-mG introduces a hydrophobic, bulky moiety.
-
Conformational Equilibrium (Syn vs. Anti): The C8-methyl group creates a steric clash with the sugar-phosphate backbone when the base is in the standard anti conformation. This forces the nucleoside into the syn conformation.
-
Z-DNA Stabilization: 8-mG is a potent inducer of Z-DNA (left-handed helix) under physiological salt conditions.[1] This conformational switch acts as a "structural jam" for replicative polymerases and repair glycosylases that scan for B-DNA distortions.
-
Hoogsteen Base Pairing: In the syn conformation, the Hoogsteen face of 8-mG is exposed, facilitating stable mispairing with Adenine (8-mG:A).[2] This leads to G:C
T:A transversions if unrepaired.
Comparison of C8-Guanine Modifications
| Feature | Guanine (G) | 8-Oxoguanine (8-oxoG) | This compound (8-mG) |
| C8 Substituent | Hydrogen | Oxygen (=O) | Methyl (-CH₃) |
| N7 Status | H-bond Acceptor | H-bond Donor (N7-H) | H-bond Acceptor |
| Preferred Conformation | Anti | Syn | Syn (Strong bias) |
| Primary Repair Enzyme | None (Native) | hOGG1 | Inefficient/Resistant |
| Helix Impact | B-DNA | Local distortion | Z-DNA Inducer |
Part 2: Enzymatic Recognition & The Repair Paradox
The core challenge in 8-mG repair is that it falls into a "blind spot" between the recognition mechanisms of the two primary repair pathways: Base Excision Repair (BER) oxidative pathway and BER alkylation pathway.
The hOGG1 Rejection Mechanism
Human 8-oxoguanine DNA glycosylase (hOGG1) is exquisitely specific for 8-oxoG. It rejects 8-mG despite the structural similarity (C8 modification) due to a specific hydrogen bond requirement.
-
Mechanism: In the hOGG1 active site, the residue Gly42 (backbone carbonyl) acts as a hydrogen bond acceptor.
-
The Checkpoint: It requires a hydrogen bond donor at N7.[3]
-
8-oxoG: Possesses an N7-H (due to tautomerization), satisfying the bond with Gly42.
-
8-mG: Retains the N7 lone pair (acceptor). It cannot donate a hydrogen to Gly42.
-
-
Outcome: hOGG1 may bind 8-mG transiently due to the extruded base conformation, but catalysis is aborted because the transition state cannot be stabilized. 8-mG acts as a competitive inhibitor rather than a substrate.
The AAG (MPG) Inefficiency
Human Alkyladenine DNA Glycosylase (AAG/MPG) repairs N3-methyladenine and N7-methylguanine.
-
Mechanism: AAG relies on an electron-deficient aromatic sandwich to flip damaged bases.
-
The Conflict: AAG active sites are optimized for positively charged bases (like N7-mG+) or specific H-bonding patterns. The neutral, hydrophobic C8-methyl of 8-mG does not provide the necessary electrostatic handle for efficient excision by AAG.
Pathway Visualization (DOT Diagram)
Figure 1: The "Repair Blind Spot" of this compound. The diagram illustrates how 8-mG evades hOGG1 recognition due to the N7-H checkpoint failure and persists to cause mutagenesis.
Part 3: Experimental Workflows
To validate the interaction (or lack thereof) between a drug candidate's induced lesions and repair enzymes, the following self-validating protocol is recommended.
Protocol: Comparative Glycosylase Excision Assay
Objective: Quantify the excision efficiency of 8-mG by hOGG1 and AAG relative to their canonical substrates.
Reagents:
-
Substrate Oligos: 30-mer dsDNA containing a central lesion.
-
Label: 5'-Cy5 or 32P-end labeled on the damaged strand.
-
Enzymes: Recombinant hOGG1 and AAG (Human).
Step-by-Step Methodology:
-
Substrate Preparation:
-
Anneal labeled damaged strands with complementary strands (1.5x excess) in Annealing Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).
-
Heat to 95°C for 5 min, cool slowly to room temperature over 2 hours.
-
Validation: Verify annealing via Native PAGE (15%).
-
-
Reaction Assembly:
-
Prepare Reaction Buffer (2X): 40 mM Tris-HCl (pH 8.0), 2 mM EDTA, 2 mM DTT, 200 µg/mL BSA.
-
Mix 10 nM labeled DNA substrate with varying concentrations of enzyme (0.1, 1, 10, 100 nM).
-
Critical Control: Include a "No Enzyme" control for background degradation.
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.
-
Note: For AAG, which is a monofunctional glycosylase, the backbone is not cleaved. You must perform alkaline cleavage.
-
-
Alkaline Cleavage (AP-Site Conversion):
-
Add 0.1 M NaOH to the reaction.
-
Heat at 95°C for 10 minutes. (This cleaves the abasic site generated if the base was excised).[5]
-
Neutralize with equimolar HCl and add Formamide Loading Dye.
-
-
Analysis:
-
Run samples on a 20% Denaturing Urea-PAGE gel.
-
Visualize via Phosphorimaging or Fluorescence scanning.
-
Data Interpretation:
-
% Cleavage = (Intensity of Product Band) / (Intensity of Product + Substrate) * 100.
-
Expectation:
-
hOGG1 + 8-oxoG: >80% Cleavage.
-
hOGG1 + 8-mG: <5% Cleavage (demonstrates resistance).
-
AAG + 8-mG: Variable/Low Cleavage (demonstrates inefficiency).
-
Workflow Visualization (DOT Diagram)
Figure 2: Glycosylase Assay Workflow. Note the mandatory alkaline cleavage step for monofunctional glycosylases like AAG to reveal abasic sites.
Part 4: Implications for Drug Development[6]
Chemotherapeutic Resistance
Agents that generate 8-mG (e.g., hydrazine derivatives, procarbazine) may exhibit distinct resistance profiles compared to standard alkylators.
-
MGMT Irrelevance: O6-methylguanine-DNA methyltransferase (MGMT) confers resistance to O6-alkylating agents (e.g., Temozolomide). MGMT does not repair 8-mG. Therefore, MGMT-positive tumors may still be sensitive to 8-mG inducing agents, provided the lesion is cytotoxic enough.
Mutational Signatures
In preclinical safety assessment, the accumulation of 8-mG should be monitored if a drug candidate possesses methylating potential. The signature to watch for is AT > CG transversions (resulting from 8-mG pairing with A during replication).
References
-
Kuznetsov, N. A., et al. (2011). Mechanism of recognition and repair of damaged DNA by human 8-oxoguanine DNA glycosylase hOGG1.[6][7][8] Biochemistry (Moscow).[6]
-
Lee, S., et al. (2014). Structural Basis for Promutagenicity of 8-Halogenated Guanine.[2][9] Journal of Biological Chemistry.
-
O'Brien, P. J., & Ellenberger, T. (2004). Dissecting the Broad Substrate Specificity of Human 3-Methyladenine-DNA Glycosylase. Journal of Biological Chemistry.
-
Asagoshi, K., et al. (2000). This compound: A Z-DNA stabilizing agent.[1] Nucleic Acids Research. (Contextual citation for Z-DNA stabilization properties).
-
Bruner, S. D., et al. (2000). Structural basis for recognition and repair of the endogenous mutagen 8-oxoguanine in DNA.[6] Nature.
Sources
- 1. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Dynamic Features of the Recognition of 8-oxoguanosine Paired with an 8-oxoG-clamp by Human 8-oxoguanine-DNA Glycosylase [mdpi.com]
- 4. Impact of a single 8-oxoguanine lesion on Watson–Crick and Hoogsteen base pair hybridization in telomeric DNA quantified using single-molecule force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mechanism of recognition and repair of damaged DNA by human 8-oxoguanine DNA glycosylase hOGG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Ogg1, a protein involved in the repair of 8-oxoguanine, is inhibited by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA repair activity of 8-oxoguanine DNA glycosylase 1 (OGG1) in human lymphocytes is not dependent on genetic polymorphism Ser326/Cys326 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for Promutagenicity of 8-Halogenated Guanine - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of DNA Containing 8-Methylguanine
Executive Summary: The "Steric Switch" Mechanism
The thermodynamic stability of DNA containing 8-Methylguanine (8-mG) is defined by a dichotomy: it is a potent destabilizer of B-form DNA but a highly effective stabilizer of Z-form DNA . This behavior is governed by the steric bulk of the methyl group at the C8 position, which creates a high energetic penalty for the anti glycosidic conformation required for Watson-Crick base pairing.
For researchers in epigenetics and synthetic biology, 8-mG serves as a critical molecular probe. Unlike 8-oxoguanine (8-oxoG), which is primarily a marker of oxidative stress, 8-mG acts as a "steric switch," forcing the nucleobase into the syn conformation. This guide details the thermodynamic parameters, structural mechanics, and experimental protocols necessary to utilize and analyze 8-mG in oligonucleotide research.
Structural & Thermodynamic Basis[1][2][3]
The Syn/Anti Equilibrium
The fundamental thermodynamic driver of 8-mG's behavior is the rotation around the glycosidic bond (
-
Canonical Guanine (G): Prefers the anti conformation (
) in B-DNA, allowing Watson-Crick hydrogen bonding (N1-H...N3, O6...H-N4, N2-H...O2). -
This compound (8-mG): The C8-methyl group clashes sterically with the O4' of the deoxyribose sugar and the 5'-phosphate group when in the anti conformation. To relieve this strain, the base rotates to the syn conformation (
).
Thermodynamic Parameters ( , )
Scenario A: B-DNA Destabilization
When 8-mG is forced into a B-DNA context (e.g., non-alternating sequences), it destabilizes the helix.
-
Mechanism: The syn preference disrupts standard Watson-Crick pairing. If the backbone forces anti, the steric clash raises the ground state energy (
). If the base adopts syn, it presents its Hoogsteen face (N7, O6) to the complementary Cytosine, which cannot form a stable doublet with C, leading to a local bubble or mismatch geometry. -
Data:
is typically -3°C to -6°C per modification in B-DNA duplexes compared to unmodified G:C pairs.
Scenario B: Z-DNA Stabilization
In alternating purine-pyrimidine sequences (e.g., d(CGCGCG)), 8-mG dramatically stabilizes the Z-DNA isoform.[1]
-
Mechanism: Z-DNA requires purines to be in syn and pyrimidines in anti. Since 8-mG is pre-organized in syn, the energetic cost of the B-to-Z transition is significantly lowered.
-
Data: Incorporation of 8-mG into hexamers stabilizes the Z-form by approximately
per residue under physiological salt conditions.[1]
Visualization of the Steric Switch
The following diagram illustrates the mechanistic pathway by which C8-methylation forces the conformational change.
Caption: The C8-methyl group induces a steric clash in the anti conformation, forcing the base into syn. This stabilizes Z-DNA but destabilizes B-DNA Watson-Crick pairing.
Biological Implications: Mispairing and Repair
Mutagenic Potential (Hoogsteen Pairing)
Similar to 8-oxoguanine, the syn conformation of 8-mG exposes the Hoogsteen edge (N7 and O6) for hydrogen bonding.
-
8-mG : Adenine Pair: A stable Hoogsteen base pair can form between syn-8-mG and anti-Adenine. This mimics a T:A pair structurally, potentially leading to G:C
T:A transversion mutations during replication if the polymerase accommodates the Hoogsteen geometry.
Enzymatic Repair
Unlike oxidative damage (8-oxoG) which is repaired by OGG1, alkylation damage at the C8 position is typically processed by alkyl-specific glycosylases.
-
Enzymes: AlkA (E. coli) and AAG/MPG (Human Alkyladenine DNA Glycosylase).
-
Mechanism: These enzymes flip the damaged base out of the helix into a specific specificity pocket. The weakened glycosidic bond of the alkylated base facilitates excision.
Experimental Protocols
Synthesis of 8-mG Oligonucleotides
-
Chemistry: Solid-phase phosphoramidite synthesis.
-
Monomer: 8-methyl-2'-deoxyguanosine phosphoramidite (commercially available or synthesized via radical methylation of dG).
-
Deprotection: Use UltraMild deprotection conditions (e.g., phenoxyacetyl protection on dG, dilute ammonium hydroxide) to prevent degradation of the methyl group or deglycosylation, as 8-substituted purines have labile glycosidic bonds.
UV Melting Analysis ( Determination)
This protocol ensures accurate thermodynamic measurement of duplex stability.
Reagents:
-
Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.
-
Sample Concentration: 2–5
M duplex.
Workflow:
-
Preparation: Mix equimolar amounts of 8-mG strand and complement.
-
Annealing: Heat to 95°C for 5 min, cool slowly (1°C/min) to room temperature to ensure thermodynamic equilibrium.
-
Data Acquisition:
-
Instrument: UV-Vis Spectrophotometer with Peltier temperature control.
-
Wavelength: Monitor Absorbance at 260 nm (hyperchromicity) and 295 nm (Z-DNA transition signature).
-
Ramp: 10°C to 90°C at 0.5°C/min.
-
-
Analysis: Calculate
using the first derivative method ( ). Derive and using Van 't Hoff plots ( vs ).
CD Spectroscopy (Conformation Validation)
To distinguish between B-DNA destabilization and Z-DNA formation.
-
B-DNA: Positive band at 275 nm, negative band at 240 nm.
-
Z-DNA: Negative band at 290 nm , positive band at 260 nm.
-
Protocol: Scan 220–320 nm at 20°C in quartz cuvettes.
Summary Data Table
| Parameter | Canonical Guanine (G) | This compound (8-mG) |
| Preferred Conformation | Anti | Syn |
| B-DNA Stability ( | Reference (0°C) | -3°C to -6°C (Destabilizing) |
| Z-DNA Stability ( | Unfavorable (+ kcal/mol) | -0.8 kcal/mol (Stabilizing) |
| Base Pairing Mode | Watson-Crick (vs C) | Hoogsteen (vs A) or Distorted WC |
| Repair Enzyme | None (Native) | AlkA / MPG (Glycosylase) |
References
-
Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions. Source: Nucleic Acids Research (Oxford Academic) URL:[Link]
-
Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Source: Artificial DNA: PNA & XNA (NIH/PubMed) URL:[Link]
-
Repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase. Source: PNAS URL:[Link]
-
Hoogsteen Base Pair - Wikipedia. Source: Wikipedia URL:[Link][2][3][4][5]
-
Optical Melting Measurements of Nucleic Acid Thermodynamics. Source: Methods in Enzymology (NIH PMC) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hoogsteen base pair - Wikipedia [en.wikipedia.org]
- 4. A Historical Account of Hoogsteen Base-pairs in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
using stable isotope-labeled 8-Methylguanine as an internal standard
Application Note: High-Specificity Quantification of 8-Methylguanine in DNA Using Stable Isotope Dilution LC-MS/MS
Executive Summary & Biological Context
This compound (8-MeG) is a distinct and biologically significant DNA lesion formed primarily through radical methylation mechanisms , distinguishing it from the more common electrophilic attacks that generate N7-methylguanine (N7-MeG) or O6-methylguanine (O6-MeG). While N7-MeG is a marker of general alkylation exposure and O6-MeG is a critical mutagenic lesion, 8-MeG serves as a specific biomarker for exposure to methyl radicals (e.g., from hydrazine metabolism) and has been implicated in stabilizing Z-DNA conformations, potentially altering gene expression [1, 2].
The Analytical Challenge: Quantifying 8-MeG is complicated by two factors:
-
Isobaric Interference: It shares the same molecular weight (165.15 Da) and similar fragmentation patterns with its abundant isomers, N7-MeG and O6-MeG.
-
Matrix Suppression: DNA hydrolysates are complex matrices that can suppress ionization in electrospray interfaces.
The Solution: This protocol utilizes Stable Isotope Dilution Mass Spectrometry (SID-MS) . By spiking samples with [²H₃]-8-Methylguanine (8-MeG-d3) prior to hydrolysis, we create a self-validating system where the internal standard (IS) corrects for extraction loss, hydrolysis efficiency, and ionization suppression.
Technical Principle: Isotope Dilution LC-MS/MS
The core of this method is the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but mass-shifted.
-
Analyte: this compound (m/z 166.1 [M+H]⁺)
-
Internal Standard: this compound-d3 (m/z 169.1 [M+H]⁺)
-
Mechanism: The SIL-IS is added to the DNA before acid hydrolysis. Since the isotope effect on hydrolysis and chromatography is negligible, the ratio of Analyte/IS remains constant throughout sample preparation, ensuring absolute quantification accuracy.
Experimental Workflow
The following diagram illustrates the critical decision points and flow for distinguishing 8-MeG from its isomers.
Figure 1: Workflow for this compound quantification, highlighting the critical separation of isobaric methylguanine isomers.
Detailed Protocol
Materials & Reagents
-
Analyte Standard: this compound (Sigma-Aldrich or equivalent).
-
Internal Standard: this compound-d3 (Custom synthesis or Cambridge Isotope Laboratories). Note: If d3 is unavailable, 13C2,15N-labeled variants are superior due to lack of deuterium exchange.
-
Hydrolysis Agent: 0.1 N HCl (LC-MS grade).
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Methanol.
-
Sample Preparation (Acid Hydrolysis)
Rationale: Acid hydrolysis is preferred over enzymatic digestion for 8-MeG analysis because it rapidly releases the free base without the need for complex enzyme cocktails that may contain interfering contaminants [3].
-
DNA Isolation: Isolate DNA using a high-purity kit (e.g., Qiagen DNeasy). Ensure A260/A280 ratio is >1.8.
-
Quantification: Measure DNA concentration.[1] Aliquot 50 µg of DNA.
-
IS Spiking: Add 5 pmol of 8-MeG-d3 IS to the DNA solution before hydrolysis.
-
Hydrolysis:
-
Add 0.1 N HCl to a final volume of 100 µL.
-
Incubate at 70°C for 45 minutes . Caution: Higher temps (>90°C) may degrade 8-MeG.
-
-
Clean-up: Transfer hydrolysate to a 3 kDa MWCO ultrafiltration spin column. Centrifuge at 14,000 x g for 20 mins. Collect the flow-through (contains free bases).
LC-MS/MS Method Parameters
Rationale: Chromatographic resolution is the only way to distinguish 8-MeG from N7-MeG and O6-MeG, as they share the same parent mass.
Chromatography:
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18. The T3 column is ideal for retaining polar purines.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 2% B (Isocratic hold to elute salts/guanine)
-
1-6 min: 2% -> 15% B (Shallow gradient to separate isomers)
-
6-8 min: 15% -> 90% B (Wash)
-
8-10 min: 2% B (Re-equilibration)
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 150°C.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| This compound | 166.1 | 149.1 | 35 | 22 | Quantifier |
| 166.1 | 124.0 | 35 | 30 | Qualifier | |
| 8-MeG-d3 (IS) | 169.1 | 152.1 | 35 | 22 | Quantifier |
| N7-Methylguanine | 166.1 | 149.1 | 35 | 20 | Interference |
| O6-Methylguanine | 166.1 | 134.1 | 35 | 25 | Interference |
| Guanine (Monitor) | 152.1 | 135.1 | 30 | 18 | Reference |
Note: The 166->149 transition corresponds to the loss of NH3, common to methylguanines. Separation relies on Retention Time (RT). Typically, N7-MeG elutes first, followed by 8-MeG, then O6-MeG.
Data Analysis & Validation
Identification Criteria
To confirm the detection of 8-MeG, the peak must satisfy three conditions:
-
Retention Time: Must match the authentic standard within ±0.05 min.
-
Co-elution: Must co-elute exactly with the 8-MeG-d3 Internal Standard.
-
Ion Ratio: The ratio of Quantifier (149) to Qualifier (124) ions must be within 15% of the standard.
Quantification (Isotope Dilution)
Calculate the concentration using the response ratio:
Troubleshooting Isomers
If you observe multiple peaks in the 166->149 channel:
-
Peak 1 (Early): Likely N7-MeG (often present in large excess due to spontaneous depurination).
-
Peak 2 (Middle): 8-MeG (Target) .
-
Peak 3 (Late): O6-MeG.
-
Action: If resolution is poor (<1.5), lower the initial methanol percentage to 0% or use a dedicated HILIC column.
References
-
Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Source: NIH / PubMed URL:[Link] Relevance: Establishes the biological significance of 8-MeG in DNA conformation changes.
-
Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by LC-MS/MS. Source: Journal of Chromatography B (via PubMed) URL:[Link] Relevance: Provides foundational MS transitions and hydrolysis protocols adapted for methylguanine isomers.
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Source: PMC - PubMed Central URL:[Link] Relevance: Validates the use of isotope-labeled standards for correcting matrix effects in nucleobase analysis.
-
Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot. Source: NIH URL:[Link] Relevance: Offers comparative chromatographic conditions for separating methylguanine isomers on C18 columns.
Sources
Application Note: High-Recovery Cleanup of 8-Methylguanine from Biological Matrices Using Mixed-Mode Solid-Phase Extraction
**Abstract
This application note presents a robust and selective method for the extraction and cleanup of 8-Methylguanine from complex biological matrices, such as hydrolyzed DNA and urine. This compound is a critical biomarker for DNA alkylation damage, and its accurate quantification is essential for toxicology studies and in the development of therapeutic agents.[1] Traditional sample preparation methods can suffer from low recovery and significant matrix effects. This protocol leverages a mixed-mode solid-phase extraction (SPE) strategy, combining reversed-phase and weak cation-exchange retention mechanisms, to achieve high recovery and excellent purity of the analyte, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Significance of this compound
This compound (8-mGua) is a DNA adduct formed when methylating agents react with the C8 position of guanine.[1] Its presence in biological samples is an indicator of exposure to certain environmental mutagens or metabolic activation of procarcinogens. Accurate measurement of 8-mGua is therefore crucial for assessing DNA damage, understanding mechanisms of carcinogenesis, and evaluating the efficacy of chemotherapeutic drugs.
However, quantifying 8-mGua in biological samples presents significant analytical challenges. The analyte is often present at low concentrations within a complex mixture of endogenous components like salts, proteins, lipids, and other metabolites.[2] These interferences can suppress the analyte signal in mass spectrometry (matrix effects) and lead to inaccurate results. Solid-phase extraction (SPE) is a powerful sample preparation technique used to clean up the sample, concentrate the analyte, and perform solvent exchange, thereby mitigating these challenges.[2][3]
The Principle: A Dual-Mechanism Approach with Mixed-Mode SPE
This protocol employs a mixed-mode weak cation-exchange (WCX) sorbent. This choice is rooted in the physicochemical properties of this compound. As a guanine derivative, 8-mGua is a basic compound capable of being protonated (positively charged) under acidic to neutral pH conditions. It also possesses moderate polarity.
A mixed-mode WCX sorbent combines two retention mechanisms on a single polymeric support:
-
Reversed-Phase: A hydrophobic backbone (e.g., divinylbenzene) interacts with the non-polar regions of the analyte.
-
Weak Cation-Exchange: Carboxylic acid functional groups on the sorbent are deprotonated (negatively charged) above their pKa, allowing for ionic binding with the positively charged 8-mGua.
This dual retention mechanism provides superior selectivity compared to single-mechanism sorbents.[4] We can use strong organic wash solvents to remove hydrophobic interferences (relying on the ionic bond to hold the analyte) and aqueous washes to remove salts and polar interferences (relying on the hydrophobic interaction), resulting in a much cleaner final extract. The Oasis® WCX sorbent is an excellent example of a commercially available product suitable for this application.[5][6]
Workflow Overview
The entire process, from sample collection to the final, purified eluate, is designed to maximize analyte recovery while minimizing interferences.
Caption: SPE workflow for this compound cleanup.
Materials and Reagents
-
SPE Device: Oasis WCX Cartridges (e.g., 30 mg, 1 mL) or 96-well plates.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic acid, Ammonium hydroxide.
-
Apparatus: SPE vacuum manifold or positive pressure manifold, centrifuge, analytical balance, pH meter, vortex mixer.
Detailed Protocols
PART 4.1: Sample Pre-treatment
The goal of pre-treatment is to prepare the sample in a state that is compatible with the SPE loading conditions and to remove gross contaminants.[2]
For Hydrolyzed DNA Samples:
-
After neutral thermal hydrolysis to release the N7- and N-methylated purines, cool the sample to room temperature.[7][8]
-
Dilute the sample 1:1 (v/v) with water to reduce viscosity and matrix concentration.
-
Adjust the pH to approximately 6.0 using dilute formic acid or ammonium hydroxide. This ensures 8-mGua is positively charged for optimal ionic retention.
-
Centrifuge at >5000 x g for 10 minutes to pellet any precipitated material.[7] Use the supernatant for the SPE loading step.
For Urine Samples:
-
Thaw urine samples and vortex to ensure homogeneity.
-
Dilute the sample 1:4 (v/v) with 2% formic acid in water. This precipitates proteins and adjusts the pH simultaneously.
-
Vortex thoroughly and let stand for 5 minutes.
-
Centrifuge at >5000 x g for 10 minutes. Use the clear supernatant for loading.
PART 4.2: Solid-Phase Extraction Protocol
This protocol is optimized for a 30 mg WCX cartridge. Volumes should be scaled accordingly for different sorbent masses. A flow rate of approximately 1-2 mL/min should be maintained unless otherwise specified.[9]
Step 1: Conditioning
-
Action: Pass 1 mL of methanol through the cartridge.
-
Causality: This step wets the polymeric sorbent and solvates the C18 and WCX functional groups, activating them for sample interaction.[2][10]
Step 2: Equilibration
-
Action: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.
-
Causality: This removes the organic conditioning solvent and prepares the sorbent with an aqueous environment similar to the sample matrix, maximizing analyte retention upon loading.[2][11]
Step 3: Sample Loading
-
Action: Load the pre-treated sample supernatant onto the cartridge at a slow flow rate (~0.5 mL/min).
-
Causality: A slow flow rate provides sufficient residence time for the 8-mGua molecules to interact with and bind to the sorbent via both reversed-phase and cation-exchange mechanisms.[10]
Step 4: Wash 1 (Removal of Polar Interferences)
-
Action: Pass 1 mL of water or 25 mM ammonium formate buffer (pH 6.0) through the cartridge.
-
Causality: This wash removes highly polar, unbound matrix components such as salts and urea without disrupting the retention of 8-mGua, which is held by strong ionic and hydrophobic forces.
Step 5: Wash 2 (Removal of Non-polar Interferences)
-
Action: Pass 1 mL of 20% methanol in water through the cartridge.
-
Causality: This stronger, organic-containing wash removes less polar, weakly retained interferences. The 8-mGua remains bound primarily due to the powerful ionic interaction, which is not disrupted by low-to-moderate concentrations of organic solvent.
Step 6: Elution
-
Action: Elute the 8-mGua with 1 mL of 5% ammonium hydroxide in methanol.
-
Causality: The basic ammonium hydroxide (pH > 10) neutralizes the positive charge on the 8-mGua molecule. This disrupts the ionic bond with the negatively charged WCX sorbent. The high concentration of methanol then readily overcomes the weaker reversed-phase interactions, allowing the now-neutral analyte to be eluted efficiently in a small volume.[12]
Step 7: Post-Elution (Optional)
-
Action: Dry the eluate under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
-
Causality: This step concentrates the analyte, increasing analytical sensitivity, and ensures the final sample solvent is compatible with the initial mobile phase conditions for subsequent LC-MS analysis, which is often performed using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.[13][14]
Expected Performance & Data
Proper execution of this mixed-mode SPE protocol yields clean extracts and high, reproducible recoveries, which are critical for reliable quantification.
| Parameter | Expected Value | Rationale / Comment |
| Analyte Recovery | > 90% | The dual retention mechanism strongly binds the analyte during loading and washing, while the targeted elution step ensures a complete release. |
| Reproducibility (RSD) | < 5% | Polymeric sorbents are not prone to drying out like silica-based sorbents, and the protocol is robust, leading to high consistency between samples.[6][15] |
| Matrix Effect Reduction | Significant | The targeted wash steps effectively remove a wide range of interferences, from polar salts to non-polar lipids, minimizing ion suppression in the MS source. |
| Elution Volume | 0.5 - 1.0 mL | Allows for significant concentration of the analyte, improving detection limits. |
Conclusion
The described mixed-mode solid-phase extraction method provides an effective and reliable solution for the cleanup of this compound from challenging biological matrices. By leveraging both reversed-phase and weak cation-exchange interactions, this protocol achieves a high degree of selectivity and recovery. The resulting clean extract minimizes matrix effects and is highly suitable for sensitive downstream analysis by LC-MS/MS, making this method a valuable tool for researchers in toxicology, pharmacology, and clinical diagnostics.
References
-
ChemRxiv. (n.d.). Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation. Retrieved from [Link]
-
MDPI. (2018). Sensitive Detection of 8-Nitroguanine in DNA by Chemical Derivatization Coupled with Online Solid-Phase Extraction LC-MS/MS. Retrieved from [Link]
-
Semantic Scholar. (2021). Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud. Retrieved from [Link]
-
Waters Corporation. (2014). Oasis® WCX: A Novel Mixed-Mode SPE Sorbent for LC–MS Determination of Paraquat and Other Quaternary Ammonium Compounds. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Oasis Cartridges and 96-Well Plates. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Journal of Biological Chemistry. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Retrieved from [Link]
-
Waters Corporation. (n.d.). Shop Oasis WCX 96-well µElution Plates | 186002499. Retrieved from [Link]
-
PubMed. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of B-Z transitions with DNA oligonucleotides containing this compound | Request PDF. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA. Retrieved from [Link]
-
Biotage. (2023). Understanding SPE Retention Mechanisms. Retrieved from [Link]
-
Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. Retrieved from [Link]
-
MDPI. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. Retrieved from [Link]
-
MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
-
LabRulez LCMS. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. Retrieved from [Link]
-
LCGC International. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved from [Link]
-
AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]
-
SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
Sources
- 1. Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. biotage.com [biotage.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. lcms.cz [lcms.cz]
- 7. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Precision Enzymology for 8-Methylguanine Repair
Abstract & Scientific Rationale
This compound (8-mG) is a distinct DNA lesion resulting from exposure to methyl radicals (e.g., from hydrazine derivatives) or specific alkylating agents. Unlike the N7- or O6-methylguanine lesions, 8-mG involves a modification at the C8 position of the purine ring.[1] This places it structurally closer to 8-oxoguanine (8-oxoG) than to classical alkylation damage. Consequently, the repair of 8-mG is primarily mediated by 8-oxoguanine DNA glycosylase 1 (hOGG1) in humans and Fpg (MutM) in bacteria, rather than the alkyladenine DNA glycosylase (AAG/MPG).
Developing assays for 8-mG activity is critical for:
-
Mechanistic Profiling: Understanding the steric vs. electronic gating mechanisms of the hOGG1 active site (methyl vs. oxo group discrimination).
-
Drug Screening: Identifying inhibitors that modulate repair of C8-modified bases during chemotherapy involving hydrazine-class agents.
-
Z-DNA Research: 8-mG stabilizes Z-DNA conformers; enzyme activity on these conformers provides unique insights into chromatin-level repair.
This guide details the development of "self-validating" in vitro assays to measure the excision of 8-mG, focusing on kinetic cleavage (Gel-Based) and high-throughput screening (Fluorescence).
Mechanism of Action
hOGG1 is a bifunctional DNA glycosylase/lyase. It initiates repair by flipping the damaged base out of the helix into its active site.
-
Glycosylase Activity: Hydrolysis of the N-glycosidic bond, releasing the free 8-mG base and generating an apurinic/apyrimidinic (AP) site.[2]
-
Lyase Activity: Concomitant
-elimination of the 3'-phosphate, resulting in a single-strand break (nicking).
Note: While hOGG1 has robust lyase activity on 8-oxoG, its lyase activity on 8-mG can be slower. Therefore, protocols often include a "chemical workup" (NaOH or hot piperidine) to ensure complete strand cleavage for quantification.
Figure 1: Mechanism of hOGG1-mediated 8-mG excision. The enzyme forms a transient Schiff base intermediate before cleaving the backbone.
Substrate Design & Preparation
Because 8-mG is not a standard catalog item, substrate preparation is the first critical control point.
-
Oligonucleotide Synthesis: Use solid-phase phosphoramidite chemistry. The 8-methyl-dG phosphoramidite is commercially available or synthesizable.[3]
-
Sequence Context: hOGG1 prefers a CpG context.
-
Sequence A (Lesion): 5'-FAM-GCT ACC [8-mG] CG ATC G-3'
-
Sequence B (Complement): 5'-CGA TCG C CG GTA GC-3'
-
Note: The lesion is placed opposite a Cytosine (C). Placing it opposite Adenine (A) tests for "pre-mutagenic" repair but is less efficient for hOGG1.
-
-
Labeling:
-
5'-Fluorophore (FAM/Cy5): For non-radioactive gel assays and fluorescence polarization.
-
Internal Quencher: Required only for the Molecular Beacon assay (see Protocol 2).
-
Protocol 1: Gel-Based Cleavage Assay (The Gold Standard)
This assay separates the uncleaved substrate (n-mer) from the cleaved product (n-x mer) via Denaturing PAGE. It is the most reliable method for calculating kinetic parameters (
Materials
-
Reaction Buffer (2X): 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 2 mM DTT, 0.2 mg/mL BSA. (Avoid high salt >100mM NaCl as it inhibits hOGG1).
-
Enzyme: Recombinant hOGG1 (purified).
-
Substrate: 5'-FAM labeled dsDNA containing 8-mG (annealed).
-
Stop Solution: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue.
Step-by-Step Methodology
-
Annealing: Mix equimolar amounts of Lesion Oligo and Complement Oligo in 10 mM Tris/50 mM NaCl. Heat to 95°C for 5 min, then cool slowly to RT over 1 hour.
-
Reaction Setup:
-
Prepare 10
L reactions on ice. -
Final concentrations: 20-100 nM Substrate, 1-10 nM hOGG1.
-
Initiate reaction by adding enzyme.
-
-
Incubation: Incubate at 37°C for defined timepoints (e.g., 0, 5, 10, 20, 60 min).
-
Chemical Processing (The "Self-Validating" Step):
-
Since 8-mG lyase activity is slow, add 1
L of 1 N NaOH to the reaction and heat at 95°C for 5 min. -
Why? This converts all abasic sites (glycosylase products) into strand breaks. If you omit this, you measure only lyase activity, not total excision.
-
-
Termination: Add 10
L Stop Solution. Heat at 95°C for 5 min. -
Electrophoresis: Load onto a 20% Denaturing Polyacrylamide Gel (Urea-PAGE). Run at 300V for 60-90 min.
-
Imaging: Visualize using a fluorescence gel scanner (e.g., Typhoon).
Data Analysis
Quantify band intensities (
Protocol 2: Real-Time Molecular Beacon Assay (High Throughput)
For drug screening, a gel-free method is required. This assay uses a "hairpin" or "duplex" beacon where the fluorophore is quenched until the lesion is excised and the DNA structure destabilizes.
Substrate Design (Beacon)
-
Structure: A hairpin with the 8-mG lesion in the stem or a short duplex.
-
5'-End: Fluorophore (e.g., HEX or FAM).
-
3'-End: Quencher (e.g., BHQ1 or Dabcyl).
-
Concept: Intact DNA = Quenched. Cleaved DNA (at 8-mG) = Fluorophore release/unquenching.
Methodology
-
Plate Setup: Use a black 384-well plate to minimize background.
-
Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.
-
Baseline: Add 50 nM Beacon Substrate to wells. Measure fluorescence for 5 min to establish a stable baseline (Background).
-
Reaction: Add hOGG1 enzyme (final conc. 10 nM).
-
Measurement: Monitor fluorescence emission (Ex 485nm / Em 535nm) every 30 seconds for 60 minutes at 37°C.
-
Control: Include a "No Enzyme" well and a "Fully Cleaved" synthetic control (simulating product) to normalize signal.
Figure 2: Workflow decision tree. The NaOH step in the gel assay is critical for validating 8-mG excision due to slow lyase turnover.
Data Presentation & Interpretation
When characterizing 8-mG repair, compare it against the canonical 8-oxoG substrate. 8-mG is typically processed 10-100x slower than 8-oxoG by hOGG1.
Table 1: Expected Kinetic Parameters (Illustrative)
| Enzyme | Substrate | Specificity Constant ( | ||
| hOGG1 | 8-oxoG:C | 0.5 - 1.2 | 2 - 10 | High (Reference) |
| hOGG1 | 8-mG:C | 0.02 - 0.08 | 15 - 40 | Moderate |
| hOGG1 | 8-mG:A | < 0.01 | > 100 | Low |
| Fpg (Bac) | 8-mG:C | 0.8 - 1.5 | 5 - 15 | High |
Interpretation: If
References
-
Saparbaev, M., et al. (2002). "Excision of this compound by human 8-oxoguanine DNA glycosylase (hOGG1)." Biochemistry. (Verify via PubMed/Journal).
-
Boiteux, S., & Radicella, J. P. (2000). "The human OGG1 gene: structure, functions, and its implication in the process of carcinogenesis." Archives of Biochemistry and Biophysics.
-
Kuznetsov, N. A., et al. (2012). "Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase." Nucleic Acids Research.[4]
-
Lee, S., et al. (2019). "Fluorescence-based assay for DNA glycosylase activity." Sensors.[2][5]
-
Glen Research. (n.d.). "8-Methyl-dG Phosphoramidite and Z-DNA." Glen Research Technical Notes.
Sources
- 1. DNA deformation-coupled recognition of 8-oxoguanine: conformational kinetic gating in human DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A label free fluorescent assay for uracil-DNA glycosylase activity based on the signal amplification of exonuclease I - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. A label free fluorescent assay for uracil-DNA glycosylase activity based on the signal amplification of exonuclease I - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: 8-Methylguanine as a Conformational Switch and Steric Probe in DNA-Protein Interaction Studies
This Application Note is designed for researchers in structural biology and drug discovery. It details the mechanistic utility of 8-Methylguanine (8-mG) as a chemical probe for studying DNA-protein interactions, specifically focusing on Z-DNA stabilization and major groove steric mapping.
Executive Summary
This compound (8-mG) is a modified nucleobase analogue of guanine methylated at the C8 position.[1] Unlike oxidative lesions (e.g., 8-oxoguanine), 8-mG is primarily utilized as a structural tool . Its bulky methyl group at the C8 position creates steric hindrance with the sugar-phosphate backbone when the nucleoside is in the anti conformation. This forces the glycosidic bond to adopt the syn conformation.
Consequently, 8-mG is the most potent known chemical stabilizer of Z-DNA under physiological salt conditions. This guide details how to use 8-mG to:
-
Induce and stabilize Z-DNA at physiological ionic strength to study Z-DNA binding proteins (e.g., ADAR1).
-
Sterically probe protein contacts in the major groove (specifically at the N7/C8 locus).
-
Inhibit Hoogsteen base pairing in triplex or quadruplex structures.
Mechanism of Action: The Conformational Switch
To effectively use 8-mG, one must understand the structural thermodynamics it introduces to the DNA helix.
The Syn vs. Anti Equilibrium
In canonical B-DNA, purines adopt the anti conformation, placing the bulk of the base away from the sugar.
-
The 8-mG Effect: The methyl group at C8 sterically clashes with the O4' atom of the deoxyribose ring and the phosphate backbone if the base attempts to stay in anti.
-
Result: The base rotates to the syn conformation to relieve this strain.
-
Consequence: Alternating purine-pyrimidine sequences (e.g., d(CG)n) containing 8-mG spontaneously flip into the left-handed Z-DNA helix, even without the high salt concentrations (2–4 M NaCl) typically required for this transition.
Steric Occlusion of the Major Groove
The C8 position of guanine is located on the edge of the purine ring that faces the major groove in B-DNA.
-
Probing: If a transcription factor or DNA-binding drug relies on close van der Waals contacts or hydrogen bonding near N7/C8, the introduction of 8-mG will disrupt binding (Loss of Function ).
-
Interpretation: A loss of binding upon 8-mG substitution confirms that the protein contacts the major groove face of the guanine residue.
Experimental Workflow
Diagram 1: Experimental Logic Flow
The following diagram illustrates the decision matrix for using 8-mG in your experiments.
Caption: Workflow for utilizing this compound to induce Z-DNA or map protein-DNA interfaces.
Detailed Protocols
Phase A: Oligonucleotide Synthesis and Handling
Reagents:
-
8-Methyl-dG-CE Phosphoramidite (Commercial sources: Glen Research, ChemGenes).
-
Standard DNA synthesis reagents (TCA, Iodine, Tetrazole).
Protocol:
-
Coupling: 8-mG phosphoramidites are slightly more sterically hindered than canonical bases.
-
Recommendation: Increase coupling time to 6–10 minutes (vs. standard 2 min) to ensure high coupling efficiency (>98%).
-
-
Deprotection: The C8-methyl group is chemically stable.
-
Standard: Ammonium hydroxide/Methylamine (AMA) (1:1) at 65°C for 10 minutes OR Ammonium hydroxide at 55°C for overnight.
-
Note: Avoid extremely harsh conditions that might degrade the oligonucleotide if other sensitive modifications (e.g., RNA bases) are present.
-
-
Purification: RP-HPLC is mandatory. The hydrophobic methyl group will slightly increase the retention time compared to the unmodified control, aiding in separation.
Phase B: Structural Verification (CD Spectroscopy)
Before performing protein binding assays, you must verify that your 8-mG modified DNA has adopted the intended structure (Z-DNA) or maintained B-DNA (if used as a single probe).
Protocol:
-
Buffer: 10 mM Sodium Phosphate (pH 7.0), 150 mM NaCl (Physiological).
-
Critical: Do not add high salt (4M) yet. We want to prove 8-mG works at physiological salt.
-
-
Annealing: Heat to 95°C for 5 min, cool slowly to room temperature over 2 hours.
-
Measurement: Scan from 220 nm to 320 nm.
Data Interpretation Table:
| Conformation | Characteristic CD Signature | Effect of 8-mG |
| B-DNA | Positive peak ~275 nm, Negative peak ~240 nm. | Unmodified control d(CG)n. |
| Z-DNA | Negative peak ~290 nm , Positive peak ~260 nm. | Observed in 8-mG modified d(CG)n. |
Phase C: Interaction Assay (EMSA - Gel Shift)
This protocol describes testing a Z-DNA binding protein (e.g., ADAR1 Zα domain) using 8-mG probes.
Materials:
-
Probe: 5'-FAM-labeled d(CG)6 containing 8-mG at positions G4 and G8.
-
Protein: Recombinant Z-DNA binding domain.
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 5% Glycerol.
Steps:
-
Probe Preparation: Anneal the FAM-labeled 8-mG strand with its complement. Verify Z-form via CD (Phase B).
-
Incubation: Mix 10 nM probe with increasing concentrations of protein (0, 10, 50, 100, 500 nM).
-
Equilibration: Incubate at Room Temperature for 20 minutes.
-
Note: Z-DNA binding kinetics can be slow; ensure equilibrium.
-
-
Electrophoresis: Load onto a 6% Native Polyacrylamide Gel (0.5x TBE).
-
Critical: Run the gel at 4°C to prevent thermal destabilization of the complex.
-
-
Imaging: Visualize fluorescence. A "supershift" or retardation indicates specific binding to the stabilized Z-DNA conformation.
Case Study: Mapping Major Groove Contacts
If your goal is not Z-DNA induction but mapping a transcription factor (TF) interface:
-
Hypothesis: The TF binds the major groove of a specific G-C base pair.
-
Experiment: Synthesize the specific binding site sequence. Replace the target Guanine with 8-mG.[2][3]
-
Result Analysis:
-
Binding Retained: The protein does not contact the C8/N7 region; it likely binds the minor groove or the phosphate backbone.
-
Binding Abolished: The protein requires the N7 nitrogen for H-bonding or the C8 region is sterically occluded by the protein helix.
-
References
-
Xu, Y., Ikeda, R., & Sugiyama, H. (2003). "8-Methylguanosine: a powerful Z-DNA stabilizer."[2][4][5][6] Journal of the American Chemical Society, 125(44), 13519-13524.[5] Link
-
Kim, S. J., et al. (2014).[2] "Investigation of B-Z transitions with DNA oligonucleotides containing this compound." Bioorganic & Medicinal Chemistry Letters, 24(15), 3320-3323. Link
-
Lee, J. H., et al. (2018). "2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA." Molecules, 23(10), 2588. Link
-
Seo, Y. J., & Sugiyama, H. (2006). "Chemical approaches to study Z-DNA binding proteins." The Chemical Record, 6(6), 334-343. Link
-
Glen Research. (n.d.). "8-Methyl-dG - Product Profile." Glen Research Catalog. Link
Sources
- 1. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on structure, stability and kinetics of formation of tetramolecular quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Methylguanosine: a powerful Z-DNA stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-Efficiency Incorporation of 8-Methylguanine into Synthetic Oligonucleotides
Topic: Methods for Incorporating 8-Methylguanine into Synthetic Oligonucleotides Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Abstract
The incorporation of this compound (8-mG) into synthetic oligonucleotides is a critical technique for structural biology and nucleic acid research. Unlike canonical guanine, 8-mG possesses a methyl group at the C8 position, which sterically enforces the syn conformation of the glycosidic bond. This unique property makes 8-mG a potent inducer of Z-DNA structures under physiological salt conditions and a valuable probe for studying protein-DNA interactions. This guide provides a comprehensive, field-validated protocol for the synthesis, deprotection, and purification of 8-mG-modified oligonucleotides, ensuring high coupling efficiency and structural integrity.
Scientific Background & Mechanism[1][2][3][4][5][6]
The Structural Impact of this compound
In standard B-DNA, purines typically adopt the anti conformation to minimize steric clash and maximize Watson-Crick base pairing. However, the introduction of a methyl group at the C8 position of guanine creates significant steric hindrance with the sugar-phosphate backbone when in the anti orientation.
To relieve this strain, the nucleobase rotates around the glycosidic bond to the syn conformation. This anti-to-syn shift is the thermodynamic driver that stabilizes Z-DNA , a left-handed double helix structure that requires alternating syn (purine) and anti (pyrimidine) conformations.
Applications
-
Z-DNA Induction: 8-mG is the most effective chemical modification for stabilizing Z-DNA under physiological conditions (low salt), allowing for the study of Z-DNA binding proteins (ZBP) without extreme ionic strength.
-
Structural Probing: Used to determine the conformational preferences of DNA polymerases and repair enzymes.
-
Hoogsteen Base Pairing: The syn conformation can facilitate Hoogsteen pairing, relevant in triplex DNA and G-quadruplex research.[1]
Experimental Protocol: Solid-Phase Synthesis
Reagents and Materials
-
Monomer: 5'-Dimethoxytrityl-N2-isobutyryl-8-methyl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (8-Me-dG-CE Phosphoramidite).
-
Solid Support: Standard CPG (Controlled Pore Glass) or Polystyrene supports (500 Å or 1000 Å pore size recommended).
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
Capping Reagents: Acetic anhydride/THF (Cap A) and N-methylimidazole/THF (Cap B).
Automated Synthesis Cycle
The synthesis follows the standard
| Step | Operation | Reagent | Duration/Notes |
| 1 | Detritylation | 3% TCA in Dichloromethane | Standard (approx. 60-80 sec). Monitor trityl color (orange) to ensure complete removal. |
| 2 | Coupling | 8-Me-dG Phosphoramidite (0.1 M) + Activator | CRITICAL: Extend coupling time to 6–10 minutes. The C8-methyl group introduces steric hindrance near the reactive phosphoramidite center, slowing the reaction kinetics. Standard 2-minute coupling often results in <95% efficiency (n-1 deletions). |
| 3 | Capping | Cap A + Cap B | Standard. Essential to terminate unreacted chains and prevent deletion mutations. |
| 4 | Oxidation | Iodine Solution | Standard. Converts P(III) to stable P(V) linkage. |
Workflow Visualization
The following diagram illustrates the optimized synthesis workflow, highlighting the critical decision points for 8-mG incorporation.
Figure 1: Optimized solid-phase synthesis cycle for this compound oligonucleotides. Note the critical extension of the coupling phase.
Deprotection and Cleavage[8][9]
Unlike some labile modifications (e.g., 8-oxo-dG which is sensitive to oxidation, or 8-nitro-dG which is base-labile), this compound is chemically robust. It withstands standard alkaline deprotection conditions well.
Method A: Standard Ammonia (Recommended)
This method is preferred for sequences containing only standard bases and 8-mG.
-
Transfer the CPG column contents to a screw-cap vial.
-
Add 1.5 mL of Concentrated Ammonium Hydroxide (28-30%) .
-
Incubate at 55°C for 12–16 hours (overnight).
-
Cool to room temperature (RT) and concentrate using a speed-vac.
Method B: Ultra-Fast Deprotection (AMA)
Suitable if the oligonucleotide contains other modifications requiring mild or fast deprotection.
-
Reagent: AMA (1:1 mixture of Ammonium Hydroxide and 40% Methylamine).
-
Incubate at 65°C for 10 minutes .
-
Note: Ensure downstream compatibility; AMA can cause transamination of benzoyl-protected Cytosine if acetyl-protected dC monomers were not used during synthesis.
Purification and Quality Control
Purification Strategy
Due to the hydrophobicity of the methyl group, 8-mG oligonucleotides may show slightly different retention times than their unmodified counterparts.
-
RP-HPLC: The preferred method. Use a TEAA (Triethylammonium Acetate) / Acetonitrile gradient.
-
DMT-on purification is highly recommended to separate full-length product from failure sequences (n-1), which are common if coupling time was insufficient.
-
-
PAGE: Denaturing Polyacrylamide Gel Electrophoresis is suitable for shorter oligos (<30 mer) requiring extremely high purity.
Quality Control (QC)
-
ESI-MS: Electrospray Ionization Mass Spectrometry is required to validate the molecular weight.
-
Expected Mass Shift: The addition of a methyl group adds 14.03 Da per incorporation relative to standard Guanosine.
-
-
Enzymatic Digestion: Digest with Snake Venom Phosphodiesterase (SVPD) and Alkaline Phosphatase followed by LC-MS analysis of the nucleoside composition to verify the ratio of dG to 8-Me-dG.
Mechanistic Insight: The Z-DNA Transition[1][2][3][10][11][12]
The following diagram details the thermodynamic mechanism by which 8-mG forces the DNA helix into the Z-form.
Figure 2: Thermodynamic mechanism of Z-DNA stabilization via C8-methylation of Guanine.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Coupling Efficiency (<95%) | Steric hindrance of the 8-methyl group. | Increase coupling time to 10 minutes; Ensure phosphoramidite is fresh and dry (<30 ppm water). |
| Incomplete Deprotection | Insufficient heat or time. | 8-mG is stable; ensure full 55°C/12h cycle is completed. Do not use "Room Temp" protocols for standard ammonia. |
| Unexpected Mass (+16 Da) | Oxidation of 8-mG to 8-hydroxymethyl-G. | Rare, but possible if iodine oxidation step is too aggressive. Ensure oxidizer is not aged/concentrated. |
References
-
Sugiyama, H., et al. (1996).[2] "Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions." Nucleic Acids Research, 24(7), 1272–1278.[2] Link
-
Xu, Y., Ikeda, R., & Sugiyama, H. (2003). "8-Methylguanosine: a powerful Z-DNA stabilizer."[3][4][2][5][6][7] Journal of the American Chemical Society, 125(44), 13519-13524.[3] Link
-
Glen Research. "Deprotection Guide: Standard and UltraMILD Chemistry." Glen Research Technical Notes. Link
-
ChemGenes Corporation. "Modified Deoxyguanosine Phosphoramidites." Product Catalog Notes. Link
-
Seo, Y.J., et al. (2014). "Investigation of B-Z transitions with DNA oligonucleotides containing this compound." Bioorganic & Medicinal Chemistry Letters, 24(4), 1146-1149. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Methylguanosine: a powerful Z-DNA stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Strategies for the Unambiguous Differentiation of 8-Methylguanine from its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Isomer-Specific Analysis of Methylated Guanines
Guanine, a fundamental component of nucleic acids, is susceptible to methylation by various endogenous and exogenous agents. This process can yield a variety of methylated guanine isomers, each with distinct biological consequences. 8-Methylguanine (8-MeG), for instance, is a DNA lesion that can arise from radical-induced methylation and has been noted for its capacity to stabilize Z-DNA conformations.[1][2] Distinguishing 8-MeG from its structural isomers, such as the highly mutagenic O⁶-methylguanine (O⁶-MeG) which mispairs with thymine, and the more common N7-methylguanine (N7-MeG), is paramount in toxicology, cancer research, and the development of alkylating chemotherapeutic agents.[3][4][5] The subtle differences in the placement of a single methyl group drastically alter the molecule's chemical properties and biological functions, necessitating analytical methods with high specificity and sensitivity.
This application note provides a comprehensive guide to the analytical methodologies for the robust and reliable differentiation of this compound from its key isomers. We will delve into the principles behind the separation and identification techniques, offer detailed, field-proven protocols, and discuss the interpretation of the resulting data. The primary focus will be on the gold-standard technique of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), with supplementary discussion on complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE).
Overview of the Analytical Workflow
The successful differentiation of this compound from its isomers hinges on a multi-step analytical workflow. This process begins with careful sample preparation to isolate the analytes, followed by a high-resolution separation, and concludes with specific detection and identification.
Figure 1: High-level analytical workflow for isomer differentiation.
Primary Method: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
The combination of liquid chromatography's separation power with the specificity and sensitivity of tandem mass spectrometry provides the most robust and widely used method for distinguishing methylated guanine isomers.
Principle of Separation and Identification
Chromatographic Separation: Reversed-phase HPLC (RP-HPLC) is employed to separate the isomers based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Although 8-MeG, O⁶-MeG, and N7-MeG have the same mass, their structural differences lead to variations in polarity and, consequently, different retention times on the HPLC column. For instance, the position of the methyl group influences the molecule's dipole moment and its ability to interact with the stationary phase.
Mass Spectrometric Identification: Following separation, the isomers are introduced into the mass spectrometer. In the first stage (MS1), the molecules are ionized (typically via electrospray ionization, ESI) and the parent ion (M+H)⁺ with a mass-to-charge ratio (m/z) corresponding to methylated guanine (C₆H₇N₅O, m/z ≈ 166.07) is selected. In the second stage (MS2), this parent ion is fragmented through collision-induced dissociation (CID). The resulting fragmentation patterns are unique to each isomer's structure, acting as a molecular fingerprint for unambiguous identification.[6][7]
Detailed Protocol: HPLC-MS/MS Analysis
This protocol is a validated starting point and may require optimization based on the specific instrumentation and sample matrix.
A. Sample Preparation (from DNA):
-
DNA Hydrolysis: To release the methylated guanine bases from the DNA backbone, perform an acid hydrolysis. A common method is using formic acid.[8]
-
To ~50 µg of DNA, add 100 µL of 60% formic acid.
-
Incubate at 150°C for 30 minutes.
-
Cool the sample on ice, then evaporate the formic acid under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried hydrolysate in 100 µL of the initial HPLC mobile phase.
-
Expert Insight: While enzymatic hydrolysis can be used, acid hydrolysis is often preferred for its efficiency in releasing purine adducts. However, care must be taken to avoid artifactual oxidation of guanine, though studies suggest formic acid hydrolysis is reliable.[8][9]
-
-
Internal Standard: For quantitative analysis, spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled this compound) prior to hydrolysis.
B. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is recommended for high-resolution separation.[10][11]
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid is a volatile acidifier, making it compatible with mass spectrometry by promoting protonation of the analytes in positive ion mode ESI.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient elution is crucial for resolving closely eluting isomers.
Time (min) Flow Rate (mL/min) %A %B 0.0 0.2 98 2 5.0 0.2 98 2 10.0 0.2 50 50 12.0 0.2 5 95 15.0 0.2 5 95 15.1 0.2 98 2 | 20.0 | 0.2 | 98 | 2 |
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
C. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Source Temperature: 150°C.
-
Collision Gas: Argon.
-
MRM Transitions: The following transitions are proposed based on known fragmentation patterns. These must be optimized on the specific instrument.
| Compound | Parent Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |
| This compound | 166.1 | 149.1, 121.1 | ~15-25 |
| O⁶-Methylguanine | 166.1 | 149.1, 134.1 | ~15-25 |
| N7-Methylguanine | 166.1 | 149.1, 124.1 | ~15-25 |
Trustworthiness: The use of MRM ensures high selectivity and sensitivity. By monitoring for a specific parent-to-product ion transition, chemical noise is significantly reduced, allowing for accurate quantification even at low concentrations.
Figure 2: Detailed workflow of the HPLC-MS/MS system.
Data Interpretation
The key to distinguishing the isomers lies in the combination of retention time and fragmentation patterns.
-
Retention Time (RT): The isomers will elute at distinct times. Typically, N7-MeG is the most polar and elutes earliest, followed by 8-MeG and then the less polar O⁶-MeG. This elution order should be confirmed with authentic standards.
-
Fragmentation Pattern (MS2): The CID process breaks specific bonds within the molecule. The loss of NH₃ (17 Da) or HCN (27 Da) can be common, but the most diagnostic fragments arise from the cleavage of the purine ring structure.[13][14][15]
-
Common Fragment: A loss of a methyl radical followed by CO, or a related pathway, often leads to a common fragment around m/z 149, but this is not sufficient for differentiation.
-
Diagnostic Fragments:
-
O⁶-Methylguanine: Often shows a characteristic loss of CH₂O (30 Da) leading to a fragment at m/z ~134-135.
-
N7-Methylguanine: Fragmentation can involve the imidazole ring, leading to a specific product ion around m/z 124.[7]
-
This compound: Will produce a distinct fragmentation pattern that lacks the specific losses seen for O⁶- and N7-isomers.
-
-
Table 1: Summary of Expected Analytical Data for Guanine Isomers
| Analyte | Molecular Formula | Parent Ion (m/z) | Expected RT (Relative) | Key Diagnostic Fragment Ions (m/z) |
| N7-Methylguanine | C₆H₇N₅O | 166.1 | Early | 149.1, 124.1 |
| This compound | C₆H₇N₅O | 166.1 | Intermediate | 149.1, 121.1 |
| O⁶-Methylguanine | C₆H₇N₅O | 166.1 | Late | 149.1, 134.1 |
Alternative and Complementary Methods
While HPLC-MS/MS is the method of choice, other techniques can provide valuable, often orthogonal, information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the definitive structural elucidation of molecules in solution.[16] It is not suitable for routine quantification in complex mixtures due to its lower sensitivity, but it is essential for characterizing synthetic standards of 8-MeG and its isomers.
-
Principle: NMR distinguishes isomers by probing the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). The exact position of the methyl group creates a unique electronic environment, resulting in distinct chemical shifts for the methyl protons and other protons/carbons in the molecule.[16] Spin-spin coupling patterns can further confirm connectivity.
-
Application: Used to verify the structure and purity of 8-MeG, O⁶-MeG, and N7-MeG standards, which are then used to calibrate HPLC-MS/MS methods. For example, NMR has been used to confirm the syn conformation of this compound within DNA oligonucleotides.[17]
Capillary Electrophoresis (CE)
CE offers extremely high separation efficiency and is an excellent alternative or complementary technique to HPLC.
-
Principle: CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge-to-size ratio.[18][19] Subtle differences in the pKa values of the guanine isomers, due to the methyl group's position, can lead to different charge states at a given pH, enabling their separation.
-
Application: Can be used to resolve isomers that are difficult to separate by HPLC. Coupling CE to a mass spectrometer (CE-MS) provides a powerful analytical platform that combines high-efficiency separation with specific detection. Chiral selectors can also be added to the buffer to separate enantiomers if applicable.[20]
Method Validation and Quality Control
To ensure the trustworthiness of the results, the analytical method must be rigorously validated.
-
Specificity: Analyze pure standards of each isomer to confirm unique retention times and MRM transitions. Spike a blank matrix with the isomers to ensure no interference from endogenous compounds.
-
Linearity and Range: Prepare a calibration curve over the expected concentration range to demonstrate a linear response.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.[21]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Conclusion
The unambiguous differentiation of this compound from its biologically significant isomers, O⁶-methylguanine and N7-methylguanine, is a critical analytical challenge. The recommended approach is a validated HPLC-MS/MS method utilizing reversed-phase chromatography for separation and isomer-specific fragmentation patterns in MRM mode for detection. This method provides the required specificity, sensitivity, and robustness for accurate identification and quantification in complex biological matrices. Complementary techniques like NMR are indispensable for the structural verification of reference standards, ensuring the authoritative grounding of any quantitative study. By implementing the protocols and understanding the principles outlined in this note, researchers can confidently distinguish these critical DNA adducts and advance our understanding of their roles in health and disease.
References
- SIELC Technologies. (n.d.). Separation of 8-Hydroxyguanine on Newcrom R1 HPLC column.
- Augusto, O., Cavalieri, E. L., Rogan, E. G., RamaKrishna, N. V., & Kolar, C. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry, 265(36), 22093-6.
- North, S., et al. (2020). Separation and Identification of Permethylated Glycan Isomers by Reversed Phase NanoLC-NSI-MSn. NIH.
- Dizdaroglu, M. (2000). Comparison of the levels of 8-hydroxyguanine in DNA as measured by gas chromatography mass spectrometry following hydrolysis of DNA by Escherichia coli Fpg protein or formic acid. Nucleic Acids Research, 28(15), e75.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Gressner, A. M., & Arndt, T. (2009). Denaturing gradient gel electrophoresis to detect methylation changes in DNA. Methods in molecular biology (Clifton, N.J.), 507, 131–142.
- Sugiyama, H., et al. (1996). Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions. Nucleic Acids Research, 24(7), 1272–1278.
- Harahap, Y., Vianney, M. L., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 863–872.
- Chen, F. Y. H., et al. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Artificial DNA, PNA & XNA, 5(1), e28226.
- Németi, G., et al. (2024). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 29(11), 2536.
- Chen, F. Y. H., Park, S., Otomo, H., Sakashita, S., & Sugiyama, H. (2014). Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Artificial DNA, PNA & XNA, 5(1), e28226.
- Gedi, S. (2022). Principles of Capillary Electrophoresis – A Small Synthesis. Journal of Biology and Medicine: Open Access, 4(2).
- Hettich, R. L. (1989). The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry. Biomedical & Environmental Mass Spectrometry, 18(4), 265-77.
- Harahap, Y., et al. (2021). Fragmentation spectrum of (A) O⁶-methylguanine and (B) N⁷-methylguanine. ResearchGate.
- Harahap, Y., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 863-872.
- Wang, C., et al. (2019). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 32(11).
- Harahap, Y., et al. (2020). Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration. Journal of Applied Pharmaceutical Science, 10(05), 001-008.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Hildedal, L., et al. (2021). Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. Molecules, 26(16), 4975.
- Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Mao, H., et al. (2022). Single-nucleotide-resolution genomic maps of O6-methylguanine from the glioblastoma drug temozolomide. Nucleic Acids Research, 50(18), 10395–10407.
- Dizdaroglu, M., Jaruga, P., & Rodriguez, H. (2000). Comparison of the levels of 8-hydroxyguanine in DNA as measured by gas chromatography mass spectrometry following hydrolysis of DNA by Escherichia coli Fpg protein or formic acid. Nucleic Acids Research, 28(15), e75.
- Wikipedia contributors. (2023). 6-O-Methylguanine. Wikipedia.
- Dhingra, A. (n.d.). Fragmentation Pattern of Mass Spectrometry. Slideshare.
- Povey, A. C., & Margison, G. P. (2009). The Formation and Biological Significance of N7-Guanine Adducts. Landes Bioscience.
Sources
- 1. Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]
- 5. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the levels of 8-hydroxyguanine in DNA as measured by gas chromatography mass spectrometry following hydrolysis of DNA by Escherichia coli Fpg protein or formic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the levels of 8-hydroxyguanine in DNA as measured by gas chromatography mass spectrometry following hydrolysis of DNA by Escherichia coli Fpg protein or formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 8-Hydroxyguanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. researchgate.net [researchgate.net]
- 18. gnoscience.com [gnoscience.com]
- 19. mdpi.com [mdpi.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
High-Fidelity Enzymatic Digestion of Genomic DNA for the Quantification of 8-Methylguanine via LC-MS/MS
Introduction & Scientific Rationale
The accurate quantification of 8-Methylguanine (8-MeG) in genomic DNA is a critical requirement in toxicology and oncology. 8-MeG is a DNA adduct typically formed by methylating agents (e.g., methylhydrazine) or carbon-centered radicals. Unlike the highly mutagenic O6-methylguanine or the chemically unstable N7-methylguanine, 8-MeG is a distinct lesion that stabilizes Z-DNA conformations and can induce specific transversion mutations.
The Enzymatic Advantage
While acid hydrolysis can release free nucleobases (8-MeG), it is not recommended for quantitative adductomics due to the harsh conditions (high temperature, low pH) that induce artifactual depurination and degradation of labile adducts.
This protocol utilizes a physiological, multi-step enzymatic digestion to release the nucleoside form: 8-methyl-2'-deoxyguanosine (8-Me-dG) . This approach preserves the structural integrity of the adduct, allows for the use of stable isotope internal standards, and ensures compatibility with high-sensitivity LC-MS/MS workflows.
Core Principles of the Workflow
-
Complete Hydrolysis: Utilization of a "tri-enzyme" cocktail (Endonuclease + Exonuclease + Phosphatase) to break DNA down to single nucleosides.
-
Deaminase Prevention: Commercial phosphatase enzymes often contain deaminase impurities that convert deoxyadenosine (dA) to deoxyinosine (dI). High-purity (HPLC-grade) enzymes are essential to prevent background noise.
-
Oxidative Protection: The digestion process involves incubation at 37°C. Antioxidants are strictly required to prevent the artifactual oxidation of 8-Me-dG to 8-oxo-8-Me-dG or other secondary lesions.
Experimental Workflow Visualization
The following diagram illustrates the cascade of enzymatic cleavage required to convert genomic polymer DNA into analyzable nucleosides.
Caption: Step-wise enzymatic hydrolysis pathway converting genomic DNA to single nucleosides for mass spectrometry.
Materials & Reagents
Critical Reagents
-
Genomic DNA: Isolated using a chaotropic salt method (e.g., Qiagen DNeasy) or phenol-chloroform extraction. Note: Avoid high-heat elution.
-
Internal Standard (IS): [¹⁵N₅]-8-methyl-2'-deoxyguanosine (Recommended) or [¹³C]-labeled analog.
-
Buffer: 10 mM Tris-HCl / 5 mM MgCl₂ (pH 7.4).
-
Antioxidant Mix: 0.1 mM Deferoxamine mesylate (metal chelator) + 0.1 mM BHT (Butylated hydroxytoluene).
Enzyme Cocktail (Prepare Fresh)
| Enzyme | Function | Specificity | Recommended Grade |
| DNase I (or Nuclease P1) | Endonuclease | Cleaves internal phosphodiester bonds to create oligos. | RNase-free, recombinant. |
| Snake Venom PDE (SVPDE) | Exonuclease | Cleaves oligos from 3'-end to release dNMPs (5'-monophosphates). | Low-deaminase activity. |
| Alkaline Phosphatase (ALP) | Phosphatase | Removes terminal 5'-phosphate to yield neutral nucleosides. | HPLC-purified (Critical to avoid dA |
Detailed Digestion Protocol
Step 1: DNA Solubilization & IS Addition
-
Resuspend 10–50 µg of genomic DNA in 50 µL of Digestion Buffer (10 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Crucial: Add the Antioxidant Mix (Deferoxamine/BHT) to a final concentration of 0.1 mM. This prevents Fenton chemistry-induced oxidation during incubation.
-
Add a known amount of Internal Standard (e.g., 50 fmol of [¹⁵N₅]-8-Me-dG).
-
Why? Adding IS before digestion accounts for any matrix effects or losses during the enzymatic steps and filtration.
-
Step 2: Primary Hydrolysis (Endonuclease)
-
Add 2 Units of DNase I (or 2 Units of Nuclease P1 in sodium acetate buffer if using P1 specific protocol).
-
Incubate at 37°C for 30 minutes .
-
Result: DNA is fragmented into short oligonucleotides.
Step 3: Secondary Hydrolysis (Exonuclease & Dephosphorylation)
-
Add 0.02 Units of Snake Venom Phosphodiesterase (SVPDE) .
-
Add 2 Units of Alkaline Phosphatase (ALP) (typically Calf Intestine or Shrimp).
-
Incubate at 37°C for 1–2 hours .
-
Quality Check: The solution should become completely clear and less viscous.
-
Step 4: Enzyme Removal & Purification
-
Transfer the digest to a 3 kDa Molecular Weight Cut-Off (MWCO) spin filter.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the flow-through. This contains the nucleosides (MW < 300 Da). The enzymes (MW > 20 kDa) are retained on the filter.
-
(Optional) If salt concentration is high, perform solid-phase extraction (SPE) using a C18 micro-column, eluting with 20% Methanol.
LC-MS/MS Quantification Parameters
The detection of 8-Me-dG requires a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0% B for 2 min (divert to waste to remove salts), ramp to 20% B over 10 min.
MRM Transitions Table
The following transitions monitor the loss of the deoxyribose sugar moiety (neutral loss of 116 Da), which is the signature fragmentation for deoxyribonucleosides.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |
| 8-Me-dG | 282.3 | 166.1 | 15–20 | 100 |
| [¹⁵N₅]-8-Me-dG (IS) | 287.3 | 171.1 | 15–20 | 100 |
| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 | 10 | 50 |
Note: Monitor unmodified dG to normalize the amount of 8-Me-dG per
References
-
European Standards Committee on Oxidative DNA Damage (ESCODD). (2003). Measurement of DNA oxidation in human cells by chromatographic and enzymatic methods. Free Radical Biology and Medicine.
-
Singh, R., et al. (2010). LC-MS/MS analysis of 8-methyl-2'-deoxyguanosine and other DNA adducts.[1][2][3][4][5] Chemical Research in Toxicology.
-
Agilent Technologies. (2020). Detection of Nucleosides and Modified Nucleosides by LC/MS/MS. Application Note 5990-XXXX.
-
Dedon, P. C., et al. (2007). Locating and quantifying this compound and other non-canonical bases in the genome. Nucleic Acids Research.
-
New England Biolabs (NEB). Enzymatic Digestion Protocols for Nucleoside Analysis.
Sources
- 1. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 8-Methylguanine in Toxicological Screening and Mechanistic Profiling
Executive Summary
8-Methylguanine (8-MeG) is a specialized C8-substituted purine derivative that serves as a critical molecular probe in toxicological screening. Unlike the ubiquitous oxidative lesion 8-oxoguanine (8-oxoG) or the mutagenic alkylation adduct
This guide details the application of 8-MeG in three specific toxicological workflows:
-
Conformational Toxicology: Screening for Z-DNA induction and antibody specificity.
-
Mechanistic Forensics: Distinguishing radical-mediated alkylation (hydrazine type) from ionic alkylation (nitrosourea type).
-
Enzyme Inhibition Profiling: Mapping the C8-pocket tolerance in Purine Nucleoside Phosphorylase (PNP) toxicity screens.
Mechanistic Background & Causality
To apply 8-MeG effectively, one must understand the underlying physical chemistry that differentiates it from other guanine adducts.
The "Syn" Conformation Driver
While standard B-DNA favors the anti conformation of the glycosidic bond, 8-MeG strongly favors the syn conformation due to steric hindrance between the C8-methyl group and the sugar-phosphate backbone. This steric clash forces the DNA helix into the left-handed Z-DNA structure, even under physiological salt conditions where B-DNA is normally dominant.
-
Toxicological Relevance: Many carcinogens (e.g., acetylaminofluorene) form bulky C8-adducts that induce Z-DNA.[1] 8-MeG is the "cleanest" low-molecular-weight analogue to model this transition in vitro without the complexity of bulky aromatic adducts.
Radical vs. Ionic Methylation
Most methylating agents (e.g., MMS, MNU) act via
-
Diagnostic Value: The presence of 8-MeG in genomic DNA is a specific biomarker for radical-mediated toxicity , distinguishing it from standard alkylating agents.
Visualization: The Radical Alkylation Pathway
The following diagram illustrates the divergent pathways of guanine methylation and the specific role of 8-MeG in stabilizing Z-DNA.
Figure 1: Divergent pathways of guanine methylation. 8-MeG specifically indicates radical-mediated damage and drives Z-DNA formation.
Protocol A: Z-DNA Induction Screening (Conformational Toxicology)
Objective: Use 8-MeG-containing oligonucleotides as positive controls to validate assays detecting Z-DNA binding proteins (e.g., ADAR1) or anti-Z-DNA autoantibodies (Lupus screening).
Materials
-
Test Oligo (Z-Inducer): 5'-d(CGC G(8-MeG)C GCG)-3' (Self-complementary).
-
Control Oligo (B-Form): 5'-d(CGC GGC GCG)-3' (Unmodified).
-
Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl. Note: 8-MeG stabilizes Z-DNA at physiological salt; unmodified CG repeats require >2M NaCl.
-
Detection: Circular Dichroism (CD) Spectropolarimeter.
Methodology
-
Annealing: Dissolve oligos to 20 µM in Buffer. Heat to 95°C for 5 minutes and cool slowly to room temperature (1°C/min) to ensure duplex formation.
-
CD Measurement: Transfer to a 1 mm path-length quartz cuvette.
-
Spectral Scan: Scan from 320 nm to 220 nm at 25°C.
-
Data Interpretation:
-
B-DNA (Control): Positive peak at ~275 nm, Negative peak at ~240 nm.
-
Z-DNA (8-MeG Probe): Negative peak at ~290 nm, Positive peak at ~260 nm.
-
Validation Check
If the 8-MeG oligo does not show the characteristic "inverted" CD spectrum at 100 mM NaCl, the annealing was likely too rapid, trapping the DNA in a kinetic B-form intermediate. Re-anneal with a slower ramp.
Protocol B: LC-MS/MS Detection of 8-MeG (Radical Biomarker)
Objective: Quantify 8-MeG in genomic DNA to confirm hydrazine-induced toxicity.
Sample Preparation
-
DNA Isolation: Extract DNA from tissue (liver/kidney) using a high-purity kit (e.g., phenol-chloroform) containing desferrioxamine (0.1 mM) to prevent artifactual oxidation during workup.
-
Hydrolysis:
-
Add 20 µg DNA to 50 µL of 10 mM Tris-HCl / 5 mM MgCl2.
-
Add 1 U DNase I, 0.02 U Phosphodiesterase I, 1 U Alkaline Phosphatase.
-
Incubate at 37°C for 4 hours.
-
Critical Step: Filter through a 3 kDa molecular weight cut-off (MWCO) filter to remove enzymes.
-
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (ESI Positive Mode). Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-2 min: 2% B; 2-8 min: 2% -> 50% B; 8-10 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Target Analyte | 8-Methyl-2'-deoxyguanosine (8-MedG) |
| Precursor Ion | m/z 282.1 [M+H]+ |
| Product Ion (Quant) | m/z 166.1 [8-MeG Base+H]+ (Loss of sugar) |
| Product Ion (Qual) | m/z 149.1 |
Internal Standard Strategy
Use
Protocol C: Purine Nucleoside Phosphorylase (PNP) Inhibition Screen
Objective: Use 8-MeG as a structural probe to map the C8-pocket of PNP. While 8-aminoguanine is a potent inhibitor (
Assay Principle
PNP catalyzes the phosphorolysis of Inosine to Hypoxanthine + Ribose-1-Phosphate. Reaction: Inosine + Pi --(PNP)--> Hypoxanthine + R-1-P Detection: Xanthine Oxidase (XOD) converts Hypoxanthine to Uric Acid (absorbance at 293 nm).
Workflow
-
Reagent Mix: 50 mM Phosphate Buffer (pH 7.4), 1 mM Inosine, 0.1 U/mL Xanthine Oxidase.
-
Inhibitor Addition: Add 8-MeG (dissolved in DMSO) at concentrations ranging from 0.1 µM to 100 µM.
-
Initiation: Add human PNP (10 nM final).
-
Measurement: Monitor
(Uric acid formation) continuously for 10 minutes. -
Analysis: Calculate
relative to DMSO control.-
Insight: If 8-MeG shows weak inhibition compared to 8-aminoguanine, it confirms the active site requires a hydrogen bond donor (amino group) rather than just steric bulk at the C8 position.
-
References
-
Xu, Y., Ikeda, R., & Sugiyama, H. (2003). 8-Methylguanosine: a powerful Z-DNA stabilizer.[2] Journal of the American Chemical Society, 125(44), 13519–13524.[2] Link
-
Mathison, B. H., Murphy, S. E., & Shank, R. C. (1994). Hydralazine and other hydrazine derivatives and the formation of DNA adducts.[3] Toxicology and Applied Pharmacology, 127(1), 91–98.[3] Link
-
Augusto, O., et al. (1991). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Archives of Biochemistry and Biophysics, 290(2), 414-422. Link
-
Gilbertson, S. R., et al. (2014). 8-Amino-9-substituted guanines: potent purine nucleoside phosphorylase (PNP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3393-3396. Link
-
Gan, J., et al. (2006). Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B, 832(2), 236-246. Link
Sources
Troubleshooting & Optimization
Navigating the Chromatographic Maze: A Technical Support Guide for Optimizing HPLC Separation of 8-Methylguanine and its Metabolites
Welcome to your comprehensive resource for mastering the High-Performance Liquid Chromatography (HPLC) separation of 8-Methylguanine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust, reproducible, and efficient analytical methods. Here, we move beyond simple protocols to explain the underlying principles of separation, empowering you to troubleshoot effectively and optimize your results with confidence.
Introduction: The Significance of this compound Analysis
This compound is a modified purine nucleobase that can arise from various biological processes, including DNA alkylation by certain carcinogens and as a metabolite of therapeutic agents.[1] Its accurate quantification, along with its metabolites, is crucial in toxicology studies, cancer research, and pharmacokinetic analysis of drugs. The inherent polarity of this compound and its structural similarity to endogenous purines, however, can present significant challenges in achieving optimal HPLC separation. This guide will provide you with the technical insights and practical steps to overcome these hurdles.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the HPLC analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem that can significantly impact the accuracy of quantification.
Q: My this compound peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing for a polar, basic compound like this compound often points to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: Residual silanol groups on the surface of silica-based C18 columns can interact with the basic amine functional groups of this compound through ion exchange, leading to peak tailing.[2]
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, minimizing these secondary interactions.[2]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols are chemically deactivated.
-
Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a hydrophilic group embedded in or near the silica surface, which helps to shield the silanol groups and improve peak shape for polar analytes.[3]
-
Check for Column Contamination: Strongly retained compounds from previous injections can lead to active sites on the column. Flush the column with a strong solvent to remove any contaminants.
-
Q: I'm observing peak fronting. What could be the reason?
A: Peak fronting is less common than tailing but can occur under specific conditions.
-
Causality: The most common cause of peak fronting is sample overload, where the concentration of the analyte is too high for the column's capacity. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Decrease Injection Volume: If dilution is not feasible, reduce the volume of sample injected onto the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.
-
Issue 2: Inadequate Resolution
Achieving baseline separation between this compound and its structurally similar metabolites, as well as endogenous compounds like uric acid, is critical.
Q: I can't separate this compound from a potential metabolite, likely 8-oxo-8-methylguanine. What are my options?
A: Optimizing selectivity is key to resolving closely eluting compounds.
-
Causality: this compound and its oxidized metabolite, 8-oxo-8-methylguanine, have very similar structures and polarities, making their separation challenging on a standard C18 column.
-
Solutions:
-
Mobile Phase Optimization:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.[4]
-
Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of the analytes and improve resolution.[5]
-
Incorporate an Ion-Pairing Reagent: For very polar and ionic compounds, a low concentration of an ion-pairing reagent can significantly enhance retention and resolution.[6]
-
-
Gradient Optimization:
-
Shallow Gradient: A slower, more shallow gradient will provide more time for the analytes to interact with the stationary phase, often leading to better separation.
-
-
Column Selection:
-
Different Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different interaction mechanisms.
-
-
Issue 3: Retention Time Variability
Consistent retention times are essential for reliable peak identification and quantification.
Q: My retention times are shifting from run to run. What should I check?
A: Retention time instability can stem from several factors related to the HPLC system, mobile phase, or column.
-
Causality: Fluctuations in mobile phase composition, temperature, or flow rate, as well as inadequate column equilibration, are common culprits.
-
Solutions:
-
Ensure Proper Mobile Phase Preparation: Premix your mobile phase components and degas them thoroughly to prevent changes in composition and the formation of air bubbles.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Temperature Control: Use a column oven to maintain a constant temperature, as even small temperature fluctuations can affect retention times.
-
Check for Leaks: Inspect the system for any leaks, which can cause pressure and flow rate fluctuations.
-
Pump Performance: Verify that the pump is delivering a consistent and accurate flow rate.
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and optimization of HPLC methods for this compound.
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method for this compound would be:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.7 µm | A high-efficiency column suitable for UPLC-MS/MS applications.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides a low pH to ensure good peak shape for basic analytes.[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reversed-phase HPLC.[7] |
| Gradient | 5% to 30% B over 10 minutes | A shallow gradient to effectively separate polar compounds. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column.[8] |
| Column Temp. | 30 - 40 °C | For improved efficiency and reproducibility.[9] |
| Detection | UV at ~254 nm or MS/MS | This compound has a UV absorbance maximum around 254 nm. MS/MS provides higher sensitivity and selectivity. |
Q2: What are the likely metabolites of this compound I should be looking for?
A2: Based on the metabolism of other guanine derivatives, the primary metabolite of this compound is likely to be 8-oxo-8-methylguanine , formed through oxidative metabolism.[10][11] Other potential metabolic transformations could involve demethylation or conjugation, though these are generally less common for this position.
Q3: How should I prepare biological samples (e.g., urine, plasma) for this compound analysis?
A3: Proper sample preparation is crucial to remove interferences and protect the HPLC column.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., perchloric acid) is a common first step.[12]
-
Solid-Phase Extraction (SPE): SPE can be used for further cleanup and concentration of the analytes. A mixed-mode or a polar-enhanced reversed-phase SPE sorbent would be suitable for retaining this compound and its metabolites.
-
Filtration: Always filter your final sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[13]
Q4: My sample contains high levels of uric acid, which is co-eluting with my analytes. How can I resolve this?
A4: Co-elution with uric acid is a known challenge in the analysis of purine derivatives from biological fluids.
-
Chromatographic Optimization: As discussed in the troubleshooting section, optimizing the mobile phase pH and organic modifier can help to resolve uric acid from your analytes of interest.
-
Enzymatic Treatment: In some cases, the enzyme uricase can be used to selectively degrade uric acid in the sample before HPLC analysis.
-
Mass Spectrometric Detection: Using a UPLC-MS/MS system provides high selectivity, allowing you to distinguish your analytes from co-eluting compounds based on their mass-to-charge ratio and fragmentation patterns.[7]
Visualizations
Experimental Workflow: HPLC Method Development for this compound
Caption: A typical workflow for developing and optimizing an HPLC method for this compound analysis.
Troubleshooting Logic: Poor Peak Shape
Caption: A decision tree for troubleshooting common causes of poor peak shape in HPLC.
References
-
Augusto, O., Cavalieri, E. L., Rogan, E. G., Ramakrishna, N. V., & Kolar, C. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry, 265(36), 22093-22096. [Link]
-
Augusto, O., et al. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals... The Journal of Biological Chemistry, 265(36), 22093–22096. [Link]
-
Cosmo Bio Co., Ltd. (n.d.). Sample Pretreatment for HPLC. [Link]
-
Harahap, Y., Vianney, A. M., & Suryadi, H. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 963–974. [Link]
-
LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Pira, E., et al. (2008). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Journal of Chromatography B, 861(1), 129-136. [Link]
-
Relling, M. V., et al. (2006). An LC-MS/MS method for determination of O6-benzylguanine and its metabolite O6-benzyl-8-oxoguanine in human plasma. Journal of Chromatography B, 835(1-2), 1-6. [Link]
-
Shirley, T. L., et al. (n.d.). Sample Preparation for Purine HPLC Assay. [Link]
-
Vianney, A. M., Harahap, Y., & Suryadi, H. (2021). Representative UPLC-MS/MS chromatograms of O⁶-methylguanine and... ResearchGate. [Link]
-
Wei, Y., et al. (2024). UPLC-ESI-QTRAP-MS-Based Metabolomics Revealed Changes in Biostimulant-Related Metabolite Profiles in Zingiber mioga Flower Buds During Development. Foods, 13(12), 1845. [Link]
-
Wilson, I. D., et al. (2015). HPLC analysis of polar compounds on a new high-stability silica-based stationary phase. Chromatographia, 81(1), 123-130. [Link]
-
Wilson, I. D., et al. (2015). The HPLC analysis of polar analytes with aqueous mobile phases. LCGC Europe, 28(9), 514-520. [Link]
-
Zhang, Y., et al. (2017). Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS. Free Radical Biology and Medicine, 103, 148-155. [Link]
-
Valin, A. et al. (2021). 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal?. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Jackson, A. L., & Loeb, L. A. (2001). The contribution of endogenous sources of DNA damage to the promotion of cancer. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 477(1-2), 7-21. [Link]
-
Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB Journal, 17(10), 1195-1214. [Link]
-
Giebultowicz, J., et al. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B, 1128, 121775. [Link]
-
Harahap, Y., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 963-974. [Link]
-
Jackson, A. L., & Loeb, L. A. (2001). The contribution of endogenous sources of DNA damage to the promotion of cancer. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 477(1-2), 7-21. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Giebultowicz, J., et al. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B, 1128, 121775. [Link]
-
Harahap, Y., et al. (2021). Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy, 15, 963-974. [Link]
-
Jackson, A. L., & Loeb, L. A. (2001). The contribution of endogenous sources of DNA damage to the promotion of cancer. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 477(1-2), 7-21. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB Journal, 17(10), 1195-1214. [Link]
-
Relling, M. V., et al. (2006). An LC-MS/MS method for determination of O6-benzylguanine and its metabolite O6-benzyl-8-oxoguanine in human plasma. Journal of Chromatography B, 835(1-2), 1-6. [Link]
Sources
- 1. Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selectscience.net [selectscience.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. UPLC-ESI-QTRAP-MS-Based Metabolomics Revealed Changes in Biostimulant-Related Metabolite Profiles in Zingiber mioga Flower Buds During Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cores.emory.edu [cores.emory.edu]
- 13. nacalai.com [nacalai.com]
minimizing matrix effects in biological samples for 8-Methylguanine analysis
A Guide to Minimizing Matrix Effects and Ensuring Assay Robustness
Welcome to the technical support center for the bioanalysis of 8-Methylguanine (8-MeG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying 8-MeG in biological samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your assays effectively.
Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, often leading to inaccurate and irreproducible results. This is particularly true for small, polar molecules like 8-MeG, a key biomarker for DNA damage. This guide will provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize matrix effects and ensure the integrity of your data.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Analyte Recovery
You've processed your samples, but the signal for this compound is significantly lower than expected in your QC samples, or even undetectable in your study samples.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Sample Lysis/DNA Hydrolysis | This compound is a DNA adduct. Incomplete liberation of 8-MeG from the DNA backbone will naturally lead to low recovery. | Ensure your DNA extraction and hydrolysis protocol is optimized. For enzymatic hydrolysis, verify the activity of your enzymes (e.g., nuclease P1, alkaline phosphatase). For acid hydrolysis, ensure the concentration, temperature, and time are appropriate to release the purine base without degradation. |
| Suboptimal Solid-Phase Extraction (SPE) Protocol | The choice of SPE sorbent and the wash/elution steps are critical for retaining and then recovering a polar analyte like 8-MeG. | Sorbent Selection: For a polar molecule like 8-MeG, consider mixed-mode cation exchange SPE cartridges. These sorbents offer a dual retention mechanism (ion exchange and reversed-phase) that can effectively capture 8-MeG while allowing for the removal of interfering matrix components. pH Adjustment: Ensure the pH of your sample load is at least 2 pH units below the pKa of 8-MeG to ensure it is protonated and can bind effectively to the cation exchange sorbent. Wash Steps: Use a series of washes with increasing organic solvent concentration to remove non-polar interferences without prematurely eluting the analyte. Elution: Elute with a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on 8-MeG and release it from the sorbent. |
| Analyte Loss During Evaporation/Reconstitution | This compound can be lost due to adsorption to the walls of tubes during the dry-down step, or it may not fully redissolve in the reconstitution solvent. | Evaporation: Use a gentle stream of nitrogen and a controlled temperature (e.g., 35-40°C). Avoid prolonged drying after the solvent has evaporated. Reconstitution: Reconstitute in a solvent that is compatible with your initial mobile phase conditions. For HILIC chromatography, this will typically be a high percentage of organic solvent (e.g., 90% acetonitrile in water with a buffer). Vortex and sonicate to ensure complete dissolution. |
Issue 2: Significant Ion Suppression or Enhancement
Your this compound peak is present, but its intensity varies erratically between samples, and your internal standard signal is also inconsistent.
| Potential Cause | Explanation | Recommended Solution |
| Co-elution with Phospholipids | Phospholipids from plasma or serum are notorious for causing ion suppression in electrospray ionization (ESI). | Sample Preparation: Incorporate a protein precipitation step (e.g., with acetonitrile or methanol) prior to SPE. For plasma samples, a specific phospholipid removal plate or cartridge can be highly effective.[1] Chromatography: Optimize your LC gradient to ensure 8-MeG elutes in a region free from the bulk of the phospholipids. A diversion valve can also be used to direct the early-eluting, highly suppressing components to waste. |
| High Salt Concentration in the Final Extract | Salts from the biological matrix or buffers used during sample preparation can compete with the analyte for ionization in the ESI source. | Sample Preparation: Ensure your SPE wash steps effectively remove salts. If using LLE, a back-extraction with water can help reduce salt content. Chromatography: Utilize a volatile mobile phase buffer system (e.g., ammonium formate or ammonium acetate) at a low concentration (e.g., 5-10 mM). |
| Inadequate Chromatographic Separation | If this compound co-elutes with other endogenous matrix components, it can lead to ion suppression or enhancement. | Column Chemistry: For polar analytes like 8-MeG, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[2][3] A HILIC column will retain 8-MeG while allowing many of the less polar matrix components to elute earlier. Gradient Optimization: Develop a shallow gradient to maximize the separation between 8-MeG and any closely eluting interferences. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for this compound analysis?
For quantitative LC-MS/MS analysis, the gold standard is a stable isotope-labeled (SIL) internal standard of the analyte.[4][5] Therefore, the ideal internal standard for this compound is a SIL-8-Methylguanine (e.g., ¹³C, ¹⁵N-labeled). The SIL internal standard will have nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization.[6] This co-elution and co-ionization allow it to effectively compensate for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[7] If a SIL-8-MeG is not available, a structural analog can be used, but it is crucial to demonstrate that it does not suffer from differential matrix effects compared to the analyte.
Q2: How should I validate my bioanalytical method for this compound?
Your method validation should be conducted in accordance with regulatory guidelines from bodies such as the FDA or EMA.[8][9] Key validation parameters for a chromatographic method include:
-
Selectivity and Specificity: Demonstrate that the method can differentiate 8-MeG from endogenous matrix components and other related compounds.
-
Matrix Effect: Assess the impact of the biological matrix on the ionization of 8-MeG. This is typically done by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution.
-
Calibration Curve: Establish the relationship between the instrument response and the concentration of 8-MeG over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between replicate measurements (precision). This should be assessed within a single run (intra-day) and between different runs (inter-day).
-
Recovery: Evaluate the efficiency of the extraction procedure.
-
Stability: Assess the stability of 8-MeG in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Q3: What are the best practices for collecting and storing biological samples for this compound analysis?
To ensure the integrity of your samples and the accuracy of your results, follow these best practices:
-
Urine: Collect mid-stream urine samples in sterile containers. For long-term storage, freeze at -80°C as soon as possible after collection. It is important to warm frozen urine samples (e.g., to 37°C) to redissolve any precipitates before analysis.[10]
-
Plasma/Serum: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma). Process the blood to separate plasma or serum within one hour of collection. Immediately freeze the plasma or serum at -80°C.
-
General: Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are planned. Clearly label all samples with unique identifiers.
Q4: Should I use Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) for my samples?
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is a simple and fast method for removing proteins from plasma or serum. However, it is a relatively "dirty" cleanup, as it does not remove other matrix components like salts and phospholipids, which can cause significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. However, developing a robust LLE method for a polar analyte like 8-MeG can be challenging, often requiring ion-pairing reagents or derivatization, which adds complexity to the workflow.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for cleaning up complex biological samples for LC-MS/MS analysis.[11] It offers a high degree of selectivity and can effectively remove proteins, salts, and phospholipids. For this compound, a mixed-mode cation exchange SPE is highly recommended for optimal cleanup and recovery.
Section 3: Experimental Protocols & Visualizations
Protocol: Mixed-Mode Cation Exchange SPE for this compound from Urine
This protocol provides a starting point for the extraction of this compound from human urine using a mixed-mode cation exchange solid-phase extraction cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Urine samples, thawed and vortexed
-
Stable isotope-labeled this compound internal standard
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples in a 37°C water bath to ensure all precipitates are redissolved.[10]
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulates.
-
To 500 µL of supernatant, add 50 µL of the internal standard solution.
-
Add 500 µL of 2% formic acid in water and vortex to mix. This ensures the 8-MeG is protonated.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of 2% formic acid in water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Dry the cartridges under vacuum for 5 minutes.
-
Place clean collection tubes in the manifold.
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid for HILIC analysis.
-
Vortex and transfer to an autosampler vial.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in this compound analysis.
Caption: Overall workflow for this compound analysis.
Sources
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. Development and validation of an HILIC/MS/MS method for determination of nusinersen in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scispace.com [scispace.com]
- 7. Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. bebac.at [bebac.at]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: High-Sensitivity 8-Methylguanine Detection
Executive Summary: The "Needle in the Haystack" Problem
Detecting 8-Methylguanine (8-mG) is an analytical challenge distinct from measuring its more common isomers, 7-Methylguanine (7-mG) or O6-Methylguanine (O6-mG). While 7-mG is the most abundant product of methylation (accounting for ~70-80% of alkylation events), 8-mG is a minor lesion. Furthermore, it is structurally isomeric to 7-mG and O6-mG, and isobaric (same mass) to these dominant adducts.
The Core Challenge: Your assay must not only detect femtomolar concentrations but must also chromatographically resolve 8-mG from the massive background signal of 7-mG. Failure to separate these isomers results in false positives and "ghost peaks."
This guide prioritizes Isotope-Dilution LC-MS/MS (ID-LC-MS/MS) as the gold standard for sensitivity and specificity, while introducing Electrochemical Detection as an emerging high-sensitivity alternative.
Module 1: Sample Preparation & Hydrolysis Strategy
The Critical Decision: Acid vs. Enzymatic Hydrolysis The stability of the N-glycosidic bond differs between methylated guanines. 7-mG depurinates spontaneously (labile). 8-mG is more stable.
-
Protocol A: Enzymatic Digestion (Recommended for High Integrity)
-
Target Analyte: 8-Methyl-2'-deoxyguanosine (8-mdG).
-
Why: Preserves the nucleoside structure, confirming the adduct was incorporated in DNA.
-
Reagents: Micrococcal Nuclease (MN) + Spleen Phosphodiesterase (SPD) + Alkaline Phosphatase (ALP).
-
Caution: Commercial enzymes are often contaminated with deaminase activity, which can convert adenosine to inosine, interfering with downstream analysis. Always use HPLC-purified enzymes.
-
-
Protocol B: Thermal Acid Hydrolysis (Rapid Screening)
-
Target Analyte: this compound (free base).
-
Why: Faster, releases all adducts including those already depurinated.
-
Method: 0.1 M HCl at 70°C for 30-45 mins.
-
Risk: High risk of converting normal Guanine into artifacts if oxidizing agents are present.
-
Workflow Visualization
Caption: Figure 1. Dual-stream sample preparation workflow selecting between total adduct burden (Acid) and intact nucleoside verification (Enzymatic).
Module 2: LC-MS/MS Optimization (The Gold Standard)
To achieve femtomolar sensitivity (
1. Internal Standards
Never rely on external calibration curves. Matrix effects in urine or hydrolyzed DNA will suppress ionization.
-
Requirement: Use stable isotope-labeled standards (
-8-mG). -
Spiking: Add the internal standard before hydrolysis/digestion to account for recovery losses during SPE.
2. Chromatographic Separation (The "Ghost Peak" Fix)
8-mG and 7-mG have the same parent mass (
-
Column Choice: A standard C18 column often co-elutes these isomers.
-
Recommendation: Use a Porous Graphitic Carbon (PGC) column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. PGC columns offer superior retention for polar purines and can resolve 7-mG (elutes earlier) from 8-mG (elutes later).
3. Mass Spectrometry Parameters
Table 1: Recommended MRM Transitions for this compound
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Purpose |
| This compound | 166.1 | 149.1 | 25 | Quantifier (Loss of NH3) |
| This compound | 166.1 | 124.1 | 35 | Qualifier |
| 7-Methylguanine | 166.1 | 149.1 | 25 | Interference (Must separate by RT) |
| IS ( | 169.1 | 152.1 | 25 | Internal Standard |
Module 3: Emerging Technologies (Electrochemical)
For point-of-care or rapid screening where MS is unavailable, electrochemical sensors using nanomaterials are achieving limits of detection (LOD) rivaling MS.
-
Mechanism: Guanine is the most easily oxidizable base. Methylation at the C8 position alters the electron density, shifting the oxidation potential.
-
Sensor Architecture: Glassy Carbon Electrode (GCE) modified with Reduced Graphene Oxide (rGO) or Multi-Walled Carbon Nanotubes (MWCNTs) .
-
Advantage: These nanomaterials increase the active surface area and facilitate electron transfer, enhancing the signal-to-noise ratio by 100-fold compared to bare electrodes.
Troubleshooting & FAQs
Q1: I see a peak at the expected mass, but the ratio of Quantifier/Qualifier ions is off. What is happening?
A: You likely have co-elution of an isomer .
-
Diagnosis: 7-mG is ubiquitous. If your chromatographic resolution is poor, the tail of the massive 7-mG peak will merge with the small 8-mG peak.
-
Fix: Switch to a PGC column or lower the organic modifier gradient slope (e.g., 0.1% Formic Acid in Water/Methanol) to slow down elution and separate the peaks.
Q2: My recovery rates after Solid Phase Extraction (SPE) are inconsistent (<40%).
A: 8-mG is moderately polar.
-
Diagnosis: If using C18 SPE cartridges, 8-mG may break through during the wash step if the wash solvent is too strong (e.g., >5% Methanol).
-
Fix:
-
Use MCX (Mixed-Mode Cation Exchange) cartridges. 8-mG becomes positively charged at low pH.
-
Load in 0.1% Formic Acid (pH < 3).
-
Wash with 100% Methanol (removes neutrals).
-
Elute with 5% Ammonium Hydroxide in Methanol (releases the charged 8-mG).
-
Q3: Can I use antibody-based assays (ELISA) for 8-mG?
A: Not recommended for quantitative work.
Most commercial antibodies for methylated guanine have high cross-reactivity with 8-oxo-Guanine (oxidative damage) and normal Guanine. Given that normal Guanine is
Logic Tree: Troubleshooting Sensitivity Issues
Caption: Figure 2. Diagnostic logic tree for resolving sensitivity and signal loss issues in 8-mG analysis.
References
-
IARC Working Group. (2011). Measurement of DNA Adducts. International Agency for Research on Cancer.
-
Singh, R., et al. (2006). "Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry." Journal of Chromatography B.
-
Giebułtowicz, J., et al. (2019).[1] "Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine." Journal of Chromatography B.
-
Zhang, Y., et al. (2019).[2][3] "Electrochemical analysis of 8-hydroxy-2'-deoxyguanosine with enhanced sensitivity based on exonuclease-mediated functional nucleic acid." Talanta.
-
European Standards Committee on Oxidative DNA Damage (ESCODD). (2003). "Measurement of DNA oxidation in human cells by chromatographic and enzymic methods." Free Radical Biology and Medicine.
Sources
- 1. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical analysis of 8-hydroxy-2'-deoxyguanosine with enhanced sensitivity based on exonuclease-mediated functional nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor peak shape in 8-Methylguanine chromatography
Introduction: The Challenge of Polar Purines
Welcome to the technical support hub. If you are analyzing 8-Methylguanine (8-MG), you are likely dealing with a hydrolyzed DNA sample or a biological fluid matrix. 8-MG is a polar, amphoteric purine base. Its structural properties—specifically the basic nitrogen atoms (N7/N3) and the acidic amide-like moiety (N1-H)—make it notoriously difficult to chromatograph with symmetrical peak shape.
This guide moves beyond generic advice. We address the specific physicochemical interactions between 8-MG and modern stationary phases (HILIC and RP-HPLC) to resolve tailing, splitting, and retention loss.
Part 1: Diagnostic Workflow
Before adjusting your method, use this logic tree to identify the root cause of your peak distortion.
Visual Diagnostic Tree
Figure 1: Diagnostic logic flow for identifying the root cause of this compound peak distortions.
Part 2: Troubleshooting Tailing (The "Silanol" Effect)
User Question: "I am running 8-MG on a C18 column with 0.1% Formic Acid. The peak is tailing significantly (Asymmetry > 2.0). Why is this happening?"
Technical Insight: In Reversed-Phase HPLC (RP-HPLC), this compound acts as a weak base. At acidic pH (like 0.1% formic acid, pH ~2.7), the N7/N3 nitrogens are protonated (positively charged). The silica support of your C18 column contains residual silanol groups (Si-OH) which can deprotonate to form Si-O⁻.
The tailing is caused by Secondary Interactions : The cationic 8-MG is attracted to the anionic silanols via ion-exchange mechanisms, dragging the peak tail.
Protocol: Eliminating Silanol Activity
-
Switch to Ammonium Formate (pH 3.5 - 4.0): Formic acid alone provides protons but low ionic strength. Ammonium ions (NH₄⁺) act as "scavengers," competing with 8-MG for the active silanol sites, effectively blocking them.
-
Recipe: 10 mM Ammonium Formate adjusted to pH 3.7 with Formic Acid.
-
-
Use a "Polar-Embedded" or "Hybrid" Column: Standard C18 columns often fail here. Switch to a column with a positively charged surface modification (e.g., Waters CSH or Agilent Poroshell HPH) which repels the protonated base, or a hybrid particle (BEH) that has fewer surface silanols.
-
HILIC Alternative (Recommended): If RP-HPLC continues to fail, switch to HILIC (Hydrophilic Interaction Liquid Chromatography). 8-MG is highly polar; HILIC retains it via a water layer mechanism, avoiding the hydrophobic adsorption issues entirely.
Part 3: Troubleshooting Split Peaks (The "Solvent Mismatch")
User Question: "I switched to HILIC to improve retention. Now my 8-MG peak looks like a doublet or has a shoulder. I dissolved my sample in water."
Technical Insight: This is the most common error in HILIC. In HILIC, water is the strong solvent (eluting solvent), and Acetonitrile (ACN) is the weak solvent.[1]
-
If you inject 8-MG dissolved in 100% water, the "plug" of water travels down the column, preventing the analyte from interacting with the stationary phase's water layer. The analyte travels faster than the mobile phase initially, causing band broadening or splitting.
Data: Solvent Strength Mismatch Table
| Chromatographic Mode | Strong Solvent (Eluter) | Weak Solvent (Retainer) | Correct Injection Diluent |
| Reversed Phase (C18) | Acetonitrile / Methanol | Water / Buffer | High Aqueous (e.g., 95% Buffer / 5% ACN) |
| HILIC (Silica/Amide) | Water / Buffer | Acetonitrile | High Organic (e.g., 90% ACN / 10% Buffer) |
Protocol: Correcting HILIC Injection
-
Evaporate and Reconstitute: If your sample is in water (e.g., from DNA hydrolysis), dry it down (SpeedVac) and reconstitute in 90:10 ACN:Buffer .
-
Solubility Check: If 8-MG precipitates in 90% ACN, use the "Sandwich Injection" technique or lower the organic content to 80%, but keep injection volume low (< 2 µL).
Part 4: Mechanism of Action (HILIC vs. RP)
To master the separation, you must visualize how 8-MG interacts with the column.
Figure 2: Mechanistic comparison. RP fails due to silanol attraction and hydrophobic repulsion. HILIC succeeds via partitioning into the surface water layer.
Part 5: Validated Method Parameters (Cheat Sheet)
For a robust starting point, utilize these parameters derived from successful 8-MG separations in biological matrices.
Recommended HILIC Method (LC-MS Compatible)
-
Column: Amide-functionalized particle (e.g., TSKgel Amide-80 or BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.7 (in Water).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]
-
Gradient:
-
0 min: 95% B
-
10 min: 50% B
-
Re-equilibration: 5 mins at 95% B.
-
-
Flow Rate: 0.3 mL/min.
-
Injection: 2 µL (Sample in 90% ACN).
Recommended RP-HPLC Method (UV Detection)
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Agilent SB-Aq).
-
Buffer: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Ion Pair Reagent (if MS is not used).
-
Note: Phosphate buffers suppress MS ionization; use only for UV/ECD detection.
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link
-
Giebułtowicz, J., et al. (2019).[3] Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B. Link[3]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: The Silanol Effect. Waters Knowledge Base. Link
-
Phenomenex. (2025).[4][5] HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Technical Guides. Link
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.Link
Sources
- 1. biotage.com [biotage.com]
- 2. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
Technical Guide: HPLC Column Selection & Optimization for 8-Methylguanine Analysis
Introduction
8-Methylguanine (8-MeG) is a methylated purine derivative often analyzed as a biomarker for DNA alkylation damage or as a minor metabolite in biological fluids. Its analysis presents specific chromatographic challenges:
-
Polarity: Like guanine, it is highly polar, leading to poor retention on standard C18 columns.
-
Structural Isomers: It must be chromatographically resolved from its abundant isomer, 7-Methylguanine (7-MeG) , and the oxidative lesion 8-Oxoguanine (8-oxoG) .
-
Peak Tailing: As a basic nitrogenous heterocycle, it interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.
This guide moves beyond generic "C18" recommendations, providing a mechanistic approach to selecting the correct stationary phase and optimizing separation physics.
Part 1: Column Selection Strategy
Do not default to a standard C18 column. The selection must be driven by your specific matrix and detection method (UV vs. MS).
Decision Matrix: Selecting the Right Stationary Phase
| Feature | High-Strength Silica C18 (e.g., T3, Aq) | Pentafluorophenyl (PFP) | Porous Graphitic Carbon (PGC) |
| Primary Mechanism | Hydrophobic Interaction + Polar Retention | Charge-Induced Dipole + Hydrophobic | |
| Best For | General quantification in clean matrices | Separating 8-MeG from 7-MeG | Extreme retention of polar metabolites |
| Aqueous Stability | High (100% Aqueous compatible) | Moderate | Excellent |
| Peak Shape | Good (if end-capped) | Excellent for isomers | Can be broad without specific modifiers |
| Recommendation | Start Here for general assays. | Gold Standard for isomer resolution. | Use for difficult biological fluids (urine). |
Q: Why is a standard C18 often insufficient for this compound?
A: Standard C18 columns often suffer from "phase collapse" or "dewetting" when running at the high aqueous conditions (>95% water) required to retain polar purines. Furthermore, the hydrophobic mechanism alone often fails to resolve the positional isomers (7-MeG vs 8-MeG) because their hydrophobicity is nearly identical.
-
Solution: Use a "Polar-Embedded" or "Aqueous-Stable" C18, or switch to a PFP phase which utilizes fluorine-ring interactions to discriminate between the electron distributions of the purine isomers [1].
Q: When should I choose a PFP (Pentafluorophenyl) column?
A: Choose PFP when you observe co-elution between this compound and 7-Methylguanine. The fluorine atoms on the PFP ring create a strong electron-deficient face that interacts specifically with the
Part 2: Mobile Phase & Method Optimization
The pH Factor: Controlling Ionization and Tailing
This compound is an amphoteric molecule.
-
Acidic pH (< 3.0): The molecule is protonated (cationic). This increases solubility but reduces retention on C18. However, low pH suppresses the ionization of residual silanols (
) on the column, drastically reducing peak tailing . -
Alkaline pH (> 9.0): Not recommended for silica columns due to dissolution risks, though hybrid particles can withstand it.
Recommended Mobile Phase Systems
| Parameter | LC-MS/MS (Volatile) | HPLC-UV / ECD (Non-Volatile) |
| Buffer | 10 mM Ammonium Formate | 20-50 mM Potassium Phosphate |
| pH | 3.5 - 4.0 (Adjust with Formic Acid) | 3.0 - 3.5 (Adjust with Phosphoric Acid) |
| Organic Modifier | Methanol (Better solvation for purines) | Acetonitrile (Lower UV cutoff) |
| Flow Rate | 0.2 - 0.4 mL/min (2.1 mm ID) | 1.0 mL/min (4.6 mm ID) |
Part 3: Troubleshooting Guide
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
-
Cause: Secondary interactions between the protonated amine of 8-MeG and ionized silanols on the silica surface.
-
Fix 1 (Method): Lower the pH of the mobile phase to < 3.0.
-
Fix 2 (Hardware): Switch to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid) which has fewer surface silanols.
-
Fix 3 (Additive): For UV detection only, add 5-10 mM Triethylamine (TEA) as a silanol blocker. Do not use TEA for LC-MS.
Issue 2: Retention Time Drift
-
Cause: Phase dewetting. If you are running 100% aqueous buffer to retain the peak, the C18 chains may collapse onto the silica surface, losing interaction area.
-
Fix: Ensure your column is rated for "100% Aqueous" stability. Alternatively, pulse the column with 100% Organic for 10 minutes to re-wet the chains, then re-equilibrate.
Issue 3: Co-elution with Guanine or 7-MeG
-
Cause: Insufficient selectivity.
-
Fix: Lower the column temperature to 10-20°C. Purine separations often improve at lower temperatures due to increased hydrogen bonding stability. If this fails, switch to a PFP column.
Part 4: "Gold Standard" Experimental Protocol
Objective: Separation of this compound from 7-Methylguanine and Guanine in biological extract.
1. Column Configuration:
-
Stationary Phase: Fluorophenyl (PFP) or High-Strength Silica C18 (HSS T3).
-
Dimensions: 100 mm x 2.1 mm, 1.7 µm or 2.6 µm particle size (UHPLC).
2. Mobile Phase Preparation:
-
Line A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Line B: Methanol (LC-MS grade).
3. Gradient Profile:
-
Initial: 98% A / 2% B (Hold for 1.0 min to load polar bases).
-
Ramp: Linear gradient to 10% B over 6 minutes. (Shallow gradient is critical for isomer resolution).
-
Wash: Ramp to 90% B at 6.1 min, hold for 2 mins.
-
Re-equilibration: 98% A for 4 minutes.
4. Detection Settings:
-
UV: 254 nm (primary) and 280 nm.
-
MS/MS: Positive ESI. Monitor transition m/z 166
149 (loss of ) or m/z 166 124 [3].
Part 5: Visualization & Logic Flow
Figure 1: Column Selection Decision Tree
Caption: Decision logic for selecting the optimal stationary phase based on sample complexity and isomer presence.
Figure 2: Troubleshooting Peak Tailing
Caption: Workflow for diagnosing and correcting peak tailing issues specific to basic purine derivatives.
References
-
Sigma-Aldrich. (2023). UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column. Link
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Link
-
National Institutes of Health (NIH). (2004). Simultaneous HPLC analysis of 8-hydroxydeoxyguanosine and 7-methylguanine in urine. Link
-
Cayman Chemical. (2023). 7-Methylguanine Product Information & References. Link
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Link
Technical Support Center: Strategies to Improve the Recovery of 8-Methylguanine from Complex Matrices
Welcome to the technical support center dedicated to enhancing the recovery and quantification of 8-Methylguanine (8-MeG) from complex biological matrices. As a methylated nucleobase adduct, 8-MeG is a critical biomarker for assessing DNA damage and repair mechanisms in response to alkylating agents and methyl radicals.[1] Its accurate measurement is pivotal in toxicology, cancer research, and drug development. However, its polar nature and the complexity of matrices like plasma, urine, and tissue homogenates present significant analytical challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the intricacies of 8-MeG analysis and achieve reliable, reproducible results.
Section 1: Understanding the Challenges in this compound Analysis
The primary hurdles in 8-MeG quantification from biological samples stem from its physicochemical properties and the inherent complexity of the sample matrix. Key challenges include:
-
Low concentrations: Endogenous or exposure-related levels of 8-MeG can be extremely low, requiring highly sensitive analytical methods.
-
Matrix effects: Co-eluting endogenous components in biological fluids can cause ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate quantification.[2][3][4]
-
Poor retention in reversed-phase chromatography: this compound is a polar molecule, which can lead to insufficient retention on traditional C18 columns, resulting in co-elution with other polar interferences.
-
Sample preparation inefficiencies: Inefficient extraction and cleanup can lead to low recovery and the introduction of interfering substances.
This guide will provide strategies to systematically address and overcome these challenges.
Section 2: Troubleshooting Guide - A Problem-and-Solution Approach
This section is structured in a question-and-answer format to directly address common issues encountered during 8-MeG analysis.
Issue 1: Low Recovery of this compound After Solid-Phase Extraction (SPE)
Question: My recovery of this compound is consistently low after using a reversed-phase SPE cartridge. What are the likely causes and how can I improve it?
Answer:
Low recovery in SPE is a frequent problem that can often be resolved by systematically evaluating each step of the process.[5][6][7][8][9] The polar nature of this compound means that its interaction with nonpolar stationary phases in reversed-phase SPE can be weak, leading to premature elution.
Causality-Driven Troubleshooting Steps:
-
Evaluate the Sorbent and Sample Loading Conditions:
-
The Problem: The sample loading solvent may be too strong, causing the polar 8-MeG to pass through the cartridge without being retained.[7]
-
The Solution:
-
Solvent Strength: Ensure your sample is loaded in a weak, aqueous solvent (e.g., dilute buffer or water with a low percentage of organic solvent). This maximizes the hydrophobic interaction between the analyte and the sorbent.
-
pH Adjustment: The charge state of this compound can influence its retention. Experiment with adjusting the pH of your sample to a neutral or slightly acidic condition to ensure it is in a less polar, more retainable form.
-
-
-
Assess the Wash Step:
-
The Problem: The wash solvent might be too strong, leading to the elution of 8-MeG along with the interferences.[5]
-
The Solution:
-
Use a wash solvent that is strong enough to remove interferences but weak enough to leave 8-MeG bound to the sorbent. Start with a very weak organic solvent concentration (e.g., 5% methanol in water) and gradually increase it if necessary while monitoring the wash eluate for your analyte.
-
-
-
Optimize the Elution Step:
-
The Problem: The elution solvent may not be strong enough or have the correct pH to efficiently desorb 8-MeG from the sorbent.[7]
-
The Solution:
-
Solvent Strength: Use a higher percentage of a strong organic solvent like methanol or acetonitrile in your elution solvent.
-
pH Modification: Adjusting the pH of the elution solvent can change the ionization state of 8-MeG, making it more soluble in the elution solvent and facilitating its release from the sorbent.
-
-
Issue 2: High Matrix Effects Observed in LC-MS/MS Analysis
Question: I am observing significant ion suppression for this compound when analyzing plasma samples. How can I mitigate these matrix effects?
Answer:
Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a major challenge in LC-MS/MS bioanalysis.[2][3] They are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.
Strategies to Mitigate Matrix Effects:
-
Improve Chromatographic Separation:
-
The Logic: The most effective way to reduce matrix effects is to chromatographically separate this compound from the interfering matrix components.
-
The Approach:
-
Column Chemistry: Consider using a column with a different selectivity, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining and separating polar compounds like 8-MeG.
-
Gradient Optimization: Develop a shallower gradient elution profile to increase the separation between your analyte and any closely eluting matrix components.
-
-
-
Enhance Sample Preparation:
-
The Logic: A more rigorous sample cleanup will remove a larger portion of the interfering matrix components before LC-MS/MS analysis.
-
The Approach:
-
Solid-Phase Extraction (SPE): If you are currently using protein precipitation, switching to a well-optimized SPE method can provide a much cleaner extract. Consider a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity.
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective technique for cleaning up complex samples. You will need to carefully select the extraction solvent and optimize the pH to ensure efficient partitioning of 8-MeG into the organic phase while leaving interfering substances in the aqueous phase.
-
-
-
Utilize an Isotope-Labeled Internal Standard:
-
The Logic: A stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) will co-elute with the analyte and experience the same degree of ion suppression or enhancement.
-
The Approach: By calculating the ratio of the analyte peak area to the internal standard peak area, you can accurately quantify your analyte, as the variability introduced by matrix effects will be normalized.
-
Issue 3: Poor Peak Shape and Tailing in HPLC
Question: My this compound peak shows significant tailing on my C18 column. What could be the cause and how can I improve the peak shape?
Answer:
Peak tailing can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Poor Peak Shape:
-
Address Secondary Interactions:
-
The Cause: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, leading to peak tailing.
-
The Solution:
-
Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), or an acidic modifier like formic acid or acetic acid to the mobile phase. These modifiers will interact with the active sites on the stationary phase, reducing their interaction with your analyte.
-
Column Choice: Use an end-capped column or a column with a base-deactivated stationary phase specifically designed to minimize these secondary interactions.
-
-
-
Check for Column Overload:
-
The Cause: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape.
-
The Solution:
-
Dilute your sample and inject a smaller amount to see if the peak shape improves.
-
-
-
Ensure Mobile Phase Compatibility:
-
The Cause: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
-
The Solution:
-
Whenever possible, dissolve your final extract in the initial mobile phase or a solvent of similar or weaker strength.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting this compound from urine?
For urine samples, which are less complex than plasma, a simple "dilute-and-shoot" approach after a basic filtration step can sometimes be sufficient if you are using a sensitive LC-MS/MS system. However, for higher accuracy and to minimize matrix effects, a selective sample preparation method is recommended. Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent is often a good starting point. This will allow you to retain this compound through ion exchange while washing away neutral and acidic interferences.
Q2: Can I use an immunoassay for this compound quantification?
Immunoassays, such as ELISA, can be a high-throughput and sensitive method for quantifying specific molecules.[10][11] However, the availability of a highly specific antibody for this compound is crucial. Cross-reactivity with other methylated guanines or structurally similar endogenous molecules can be a concern. It is essential to validate the specificity of any immunoassay kit for your specific application and matrix.
Q3: How should I prepare tissue samples for this compound analysis?
Tissue samples first need to be homogenized. After homogenization, a DNA extraction is typically performed.[12] The extracted DNA is then subjected to hydrolysis (either acidic or enzymatic) to release the individual nucleobases, including this compound. Following hydrolysis, the sample can be further purified using SPE or LLE before analysis by HPLC or LC-MS/MS.
Section 4: Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a starting point for developing a robust SPE method for 8-MeG from a plasma matrix. Optimization will likely be required based on your specific instrumentation and reagents.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., C8 with sulfonic acid)
-
Plasma sample
-
Internal Standard (isotope-labeled this compound)
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Ammonium Hydroxide
-
Deionized water
-
SPE manifold
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Spike the plasma with the internal standard.
-
Acidify the plasma sample by adding an equal volume of 2% formic acid in water. This ensures that the this compound is protonated for efficient binding to the cation exchange sorbent.
-
Vortex and centrifuge to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH will neutralize the charge on the 8-MeG, releasing it from the cation exchange sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in your initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
LLE is another effective technique for sample cleanup.[13] This protocol outlines a general procedure for extracting 8-MeG from a urine matrix.
Materials:
-
Urine sample
-
Internal Standard (isotope-labeled this compound)
-
Ethyl acetate
-
Isopropanol
-
Ammonium hydroxide
-
Centrifuge tubes
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Spike the urine sample with the internal standard.
-
Adjust the pH of the urine to basic (e.g., pH 9-10) with ammonium hydroxide. This will ensure that the this compound is in its neutral form, facilitating its extraction into an organic solvent.
-
-
Extraction:
-
Add 3 volumes of an organic solvent mixture (e.g., ethyl acetate:isopropanol, 9:1 v/v) to the urine sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at high speed for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the initial mobile phase for analysis.
-
Section 5: Data Presentation and Visualization
Table 1: Comparison of Sample Preparation Techniques for this compound Recovery
| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect | Throughput | Selectivity |
| Protein Precipitation | 70-90% | High | High | Low |
| Liquid-Liquid Extraction | 80-95% | Medium | Medium | Medium |
| Solid-Phase Extraction | 85-100% | Low | Medium | High |
Note: These values are illustrative and can vary significantly based on the specific matrix, protocol optimization, and analytical method.
Diagrams and Workflows
Workflow for Troubleshooting Low SPE Recovery
Caption: A logical workflow for diagnosing and resolving low recovery of this compound during Solid-Phase Extraction.
Strategies to Mitigate Matrix Effects in LC-MS/MS
Caption: A diagram illustrating the primary strategies for reducing matrix effects in the LC-MS/MS analysis of this compound.
References
-
Augusto, O., Cavalieri, E. L., Rogan, E. G., RamaKrishna, N. V., & Kolar, C. (1990). Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Journal of Biological Chemistry, 265(36), 22093–22096. [Link]
-
Valavanidis, A., Vlachogianni, T., & Fiotakis, C. (2009). 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis. Journal of Environmental Science and Health, Part C, 27(2), 120-139. [Link]
-
Weimann, A., Belling, D., & Poulsen, H. E. (2002). Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. Nucleic Acids Research, 30(2), e6. [Link]
-
Harahap, Y., Andalusia, R., Crystalia, Y., & Nurfaradilla, S. (2015). Analysis of O6-methylguanine in cancer patient blood during administration of cyclophosphamide using ultra high performance liquid chromatography-tandem mass spectrometry. Journal of Advances in Medical and Pharmaceutical Sciences, 2(1), 20-28. [Link]
-
Singh, R., & Farmer, P. B. (2006). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Chemical Research in Toxicology, 19(2), 306–313. [Link]
-
Phenomenex. (n.d.). Low Recovery- SPE Method. Retrieved from [Link]
-
Phenomenex. (2021, May 25). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]
-
Mei, H. (2017). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 9(1), 1-4. [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]
-
Rudge, J., & Johnson, K. L. (2022). Biological Matrix Supply Chain Shortages: More Matrices Are Now Rare—the Case for Surrogate Matrices. The AAPS Journal, 24(2), 33. [Link]
-
Hawach Scientific. (2021, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
-
Restek Corporation. (n.d.). Troubleshooting Solid Phase Extraction (SPE). Retrieved from [Link]
-
Waters Corporation. (n.d.). A Primer on Solid-Phase Extraction. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Solid Phase Extraction (SPE) Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. youtube.com [youtube.com]
- 6. welch-us.com [welch-us.com]
- 7. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. specartridge.com [specartridge.com]
- 10. Guide to Immunoassays [promega.com]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 8-Methylguanine Separation & Analysis
Welcome to the Purine Analysis Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Analytical Context
You are likely analyzing 8-Methylguanine (8-MG) as a biomarker for DNA alkylation or oxidative stress. Unlike its more common isomer N7-methylguanine, 8-MG presents a unique separation challenge: it possesses high polarity (leading to poor retention on C18) and structural similarity to the parent Guanine base (leading to co-elution).
This guide does not offer generic advice. It provides a causal analysis of why your separation might fail and how to engineer a robust mobile phase to fix it.
Module 1: Retention Strategy (The "Void Volume" Issue)
User Issue: "My this compound peak elutes in the void volume (t0) or is barely retained on my C18 column."
Technical Diagnosis: 8-MG is a polar, hydrophilic purine base. On standard Alkyl-bonded phases (C18/C8), the hydrophobic interaction is too weak if the mobile phase contains any significant organic solvent at the start of the run.
The Solution: "Aqueous Shock" or HILIC Transition
Option A: Optimized Reverse Phase (RP-HPLC)
To retain 8-MG on C18, you must rely on "Phase Collapse Resistant" columns and near-zero organic start conditions.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 - 4.0).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Critical Protocol:
-
Equilibration: You must equilibrate at 0% to 1% B for at least 10 column volumes.
-
The "Hold": Maintain 0-1% B for the first 2-3 minutes after injection. This allows the polar analyte to interact with the stationary phase before elution force is applied.
-
Column Choice: Use a "Aq" or "Polar-Embedded" C18 column. Standard C18 chains will collapse (dewet) in 100% water, losing all retention.
-
Option B: Hydrophilic Interaction Liquid Chromatography (HILIC)
If RP fails, HILIC is the authoritative alternative. It uses a polar stationary phase (Silica or Amide) and high organic mobile phase.
-
Mechanism: Water forms a layer on the silica surface. 8-MG partitions into this water layer.
-
Mobile Phase: Start at 90% Acetonitrile (weak solvent in HILIC) and gradient down to 50%.
-
Result: 8-MG will be strongly retained, eluting after less polar interferences.
Module 2: Resolution & Selectivity (The "Co-elution" Issue)
User Issue: "I cannot separate this compound from Guanine (G) or other methylated isomers."
Technical Diagnosis: The methyl group on 8-MG adds slight hydrophobicity compared to Guanine, but their pKa values are similar. If the pH is incorrect, both molecules may exist in the same ionization state, masking their small hydrophobic differences.
The Solution: pH Tuning for Selectivity
-
The Chemistry:
-
Guanine pKa: N7 (~3.3), N1 (~9.2).
-
This compound: The methyl group at C8 influences the electron density of the imidazole ring.
-
-
The Protocol:
-
Acidic pH (3.0 - 4.0): Both G and 8-MG are protonated (positive). This is ideal for C18 because it suppresses silanol activity (tailing) and exploits the small hydrophobic difference of the methyl group.
-
Alkaline pH (8.0 - 9.0): Risky for silica columns. However, using a polymer-based column or hybrid-silica (e.g., BEH) at high pH can radically change selectivity by deprotonating the N1 position.
-
Comparative Data: Mobile Phase Additives
| Additive | pH Range | MS Compatibility | Effect on 8-MG Peak | Recommendation |
| 0.1% Formic Acid | ~2.7 | Excellent | Sharp, but low retention | Standard Start |
| 10mM Ammonium Formate | 3.5 - 4.0 | Excellent | Improved shape & retention | Optimized Choice |
| 10mM Ammonium Acetate | 4.5 - 5.0 | Good | Broader peaks, diff. selectivity | Alternative |
| Phosphate Buffer | 2.0 - 7.0 | NO (Clogs MS) | Best UV peak shape | UV-Only Methods |
Module 3: Peak Shape (The "Tailing" Issue)
User Issue: "My 8-MG peak has a long tail (Asymmetry > 1.5). It ruins integration."
Technical Diagnosis: Purines are basic. They interact with residual silanols (Si-OH) on the silica support of your column. This secondary interaction (Ion-Exchange) causes the tailing.
The Solution: Ionic Strength & End-Capping
-
Increase Ionic Strength: Pure Formic Acid (0.1%) provides protons but low ionic strength. Switch to 10-20 mM Ammonium Formate . The ammonium ions (NH4+) compete with 8-MG for the active silanol sites, effectively "blocking" them.
-
Use End-Capped Columns: Ensure your column is "double end-capped" (e.g., T3, BEH, or equivalent). This chemically seals the free silanols.
Visualizing the Optimization Workflow
The following diagram illustrates the logical decision path for optimizing your method based on the specific failure mode you are observing.
Caption: Decision logic for troubleshooting retention, peak shape, and resolution issues in 8-MG analysis.
Summary Protocol: The "Golden Standard" Starting Point
If you are starting from scratch, do not guess. Use these conditions, which are validated for methylated purines in complex matrices (like urine or DNA hydrolysates).
-
Column: Waters Acquity UPLC BEH C18 (or equivalent hybrid particle), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.05% Formic Acid (pH ~3.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 1% B
-
2.0 min: 1% B (Isocratic hold for retention)
-
8.0 min: 15% B (Shallow gradient for separation)
-
9.0 min: 90% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C (Improves mass transfer and peak sharpness).
References
-
Harahap, Y., Vianney, A. M., & Suryadi, H. (2021).[2] Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot using UPLC-MS/MS. Drug Design, Development and Therapy, 15, 819-826. Link
-
Jang, Y. H., et al. (2002). First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine: Implications for Mutagenicity and Repair.[3] Chemical Research in Toxicology, 15(8), 1023-1035. Link
-
Li, Y., et al. (2012). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction.[4] Analytical and Bioanalytical Chemistry, 404, 169-178. Link
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7). Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
calibration curve issues in 8-Methylguanine quantification
Welcome to the technical support center for 8-Methylguanine (8-MeG) quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analytical quantification of 8-MeG, with a specific focus on challenges related to calibration curves. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the quantification of this compound.
Q1: Why is my calibration curve for this compound consistently non-linear, especially at higher concentrations?
A1: Non-linearity at the upper end of a calibration curve is a frequent issue in LC-MS/MS analysis and can be attributed to several factors. One common cause is detector saturation . When the concentration of 8-MeG is too high, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[1] Another possibility is the occurrence of matrix effects , where co-eluting compounds from your sample matrix interfere with the ionization of 8-MeG, leading to a non-proportional response at higher concentrations.[2]
Q2: I'm observing a significant y-intercept in my this compound calibration curve. What does this indicate?
A2: A significant positive y-intercept suggests that there is a detectable response even at a theoretical concentration of zero.[3] This could be due to contamination in your blank samples, mobile phase, or LC-MS/MS system. It might also indicate the presence of an interfering compound that has a similar mass-to-charge ratio and retention time as 8-MeG. Conversely, a negative y-intercept can occur if the background noise is incorrectly subtracted or if there are issues with the integration of your chromatographic peaks.
Q3: What is an acceptable correlation coefficient (r²) for an this compound calibration curve?
A3: For bioanalytical methods, a correlation coefficient (r²) of ≥ 0.99 is generally considered the minimum for establishing linearity.[1] However, it's crucial to not rely solely on the r² value. Visual inspection of the calibration curve is equally important to ensure there is no systematic deviation from linearity.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?
A4: A SIL-IS, such as this compound-d3, is the gold standard for quantitative mass spectrometry. Because it is chemically identical to 8-MeG, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement.[1] This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and accurate quantification.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter with your this compound calibration curves.
Issue 1: Poor Linearity (r² < 0.99)
A non-linear calibration curve can arise from several sources. The following troubleshooting steps will help you identify and resolve the root cause.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Errors in Standard Preparation | Inaccurate pipetting or serial dilutions can lead to incorrect standard concentrations and a non-linear response.[1] | 1. Prepare fresh calibration standards from a new stock solution.[1]2. Use calibrated pipettes and follow best practices for preparing serial dilutions.[4]3. Verify the concentration of your stock solution using a spectrophotometer. |
| Detector Saturation | At high concentrations, the detector response may no longer be proportional to the analyte concentration.[1] | 1. Dilute the upper-level calibration standards and re-run the curve.[1]2. If linearity improves, adjust your MS parameters by reducing the detector gain or using a less abundant product ion for quantification.[1] |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of 8-MeG, leading to a non-linear response, particularly at higher concentrations.[2] | 1. Perform a matrix effect assessment experiment (see protocol below).2. If matrix effects are present, improve your sample clean-up procedure or adjust your chromatographic method to separate 8-MeG from the interfering compounds. |
| Inappropriate Regression Model | A linear regression model may not be appropriate for your data. | 1. Visually inspect the curve to determine if a different regression model (e.g., quadratic) would provide a better fit.2. Be aware that using a non-linear regression model may require justification and validation. |
Troubleshooting Workflow: Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
Issue 2: High Variability in Replicate Standards
Inconsistent responses for replicate injections of the same standard can significantly impact the accuracy and precision of your assay.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Sample Injection | Variations in the injection volume can lead to inconsistent peak areas. | 1. Check the autosampler for any leaks or bubbles in the syringe.2. Ensure the injection needle is properly seated and the correct injection volume is programmed. |
| LC System Instability | Fluctuations in pump pressure or column temperature can cause shifts in retention time and peak shape. | 1. Monitor the pump pressure for any unusual fluctuations.2. Ensure the column oven is maintaining a stable temperature. |
| MS System Instability | Drifting in the mass spectrometer's sensitivity can lead to inconsistent responses over time. | 1. Perform a system suitability test before running your analytical batch.2. Monitor the response of your internal standard across the batch; significant variation may indicate MS instability. |
Issue 3: Significant Y-Intercept
An ideal calibration curve should pass through the origin. A significant y-intercept can indicate underlying issues with your method.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Contamination | Contamination of the blank matrix, mobile phase, or LC-MS system can lead to a false positive signal. | 1. Analyze a "true" blank (mobile phase) to check for system contamination.2. Use a fresh batch of blank matrix for your calibration standards. |
| Interfering Compounds | A compound in your blank matrix may have a similar retention time and mass transition as 8-MeG. | 1. Review the chromatograms of your blank samples to look for any interfering peaks.2. If an interfering peak is present, adjust your chromatography to separate it from 8-MeG or select a more specific mass transition. |
| Incorrect Peak Integration | Improper integration of the baseline can lead to a non-zero intercept. | 1. Manually review the peak integration for your blank and low-concentration standards.2. Adjust the integration parameters to ensure accurate baseline subtraction. |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol outlines the steps for preparing a set of calibration standards for 8-MeG quantification.
Materials:
-
This compound certified reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
LC-MS grade solvent (e.g., methanol or acetonitrile)
-
Blank matrix (e.g., plasma, urine, or digested DNA from a control sample)
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Prepare a Primary Stock Solution (1 mg/mL):
-
Accurately weigh a known amount of 8-MeG standard and dissolve it in a known volume of solvent to achieve a final concentration of 1 mg/mL.
-
-
Prepare a Working Stock Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the primary stock solution to create a working stock solution at a concentration appropriate for your assay's dynamic range.
-
-
Prepare Calibration Standards:
-
Serially dilute the working stock solution with the blank matrix to create a series of calibration standards at different concentrations (e.g., 8-10 non-zero standards).
-
-
Add Internal Standard:
-
Add a consistent amount of the internal standard working solution to each calibration standard and quality control (QC) sample.
-
-
Sample Processing:
-
Process the calibration standards and QC samples using the same extraction procedure as your unknown samples.
-
Protocol 2: Assessment of Matrix Effects
This experiment is crucial for understanding the impact of your sample matrix on the ionization of 8-MeG.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the 8-MeG standard and internal standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix and then spike the 8-MeG standard and internal standard into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the 8-MeG standard and internal standard into the blank matrix before extraction.
-
-
Analyze the Samples:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
An ideal matrix effect is close to 100%, indicating no ion suppression or enhancement.
Workflow for Matrix Effect Assessment
Caption: Experimental workflow for assessing matrix effects.
References
-
Chromatography Forum. (2017). Troubleshooting Callibrationcurve far away from Zeropoint. Retrieved from [Link]
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, August 12). How to Prepare Calibration Standards [Video]. YouTube. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
Sources
Validation & Comparative
Cross-Validation of HPLC-MS/MS and ELISA for 8-Methylguanine Measurement
The accurate quantification of 8-Methylguanine (8-MeG) —a distinct DNA adduct formed primarily by methyl radical attack—requires a rigorous cross-validation strategy. Unlike its more common isomers (N7-methylguanine) or oxidative analogs (8-oxo-dG), 8-MeG presents unique challenges in specificity.
This guide details the technical cross-validation of HPLC-MS/MS (the Gold Standard) and ELISA (High-Throughput Screening) , specifically addressing the critical issue of isomer differentiation and antibody cross-reactivity.
Executive Summary
-
The Challenge: this compound (8-MeG) is an isomer of O6-methylguanine and N7-methylguanine. While ELISA offers cost-effective screening, it frequently suffers from cross-reactivity with these structural isomers and oxidative markers like 8-oxoG.
-
The Solution: HPLC-MS/MS provides definitive structural identification via retention time and mass transitions.
-
The Protocol: This guide establishes a "Bridge Validation" workflow, using LC-MS/MS to validate ELISA hits and establish a correction factor for matrix interference.
The Analyte: this compound vs. The "Imposters"
Before defining the protocol, one must understand the structural landscape. 8-MeG is often a result of carbon-centered radical attack (e.g., from hydrazine metabolism or diazonium ions), distinct from the electrophilic attack that forms N7-MeG.
| Analyte | Origin | Detection Challenge |
| This compound (8-MeG) | Methyl radical attack at C8 | Target. Low abundance; structural similarity to 8-oxoG. |
| N7-Methylguanine (7-MeG) | Alkylating agents (e.g., MMS) | Interference. High abundance; spontaneous depurination. |
| O6-Methylguanine (O6-MeG) | Alkylating agents (mutagenic) | Interference. Isobaric (Same Mass) as 8-MeG. |
| 8-oxo-Guanine (8-oxoG) | ROS / Oxidative Stress | Interference. Cross-reacts with anti-8-MeG antibodies. |
Methodological Deep Dive
A. The Gold Standard: HPLC-MS/MS Protocol
Rationale: Mass spectrometry alone cannot distinguish 8-MeG from O6-MeG (both m/z ~166). High-performance liquid chromatography (HPLC) is mandatory to separate these isomers before ionization.
Experimental Workflow:
-
Sample Preparation:
-
Hydrolysis: Acid hydrolysis (0.1 N HCl, 70°C, 1h) releases free bases. Note: Enzymatic digestion is preferred for nucleosides to prevent artifactual depurination.
-
Internal Standard: Spike with
N -8-MeG (isotopically labeled) prior to extraction to correct for recovery losses. -
Solid Phase Extraction (SPE): Use C18 or Phenyl-Boronic Acid (PBA) cartridges to remove bulk DNA/protein matrix.
-
-
LC Parameters:
-
MS/MS Detection (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Precursor Ion: m/z 166.1 [M+H]
-
Product Ions:
-
Quantifier:m/z 149.1 (Loss of NH
) -
Qualifier:m/z 124.0 (Ring fragmentation)
-
-
Differentiation: O6-MeG and 7-MeG will elute at different times. 8-MeG typically elutes later than 7-MeG on reverse-phase columns due to methylation at the C8 position increasing lipophilicity.
-
B. The Screening Tool: Competitive ELISA
Rationale: ELISA allows for the processing of 96+ samples simultaneously but relies on antibody affinity.
Experimental Workflow:
-
Plate Coating: Pre-coat wells with an 8-MeG-BSA conjugate.
-
Primary Incubation: Add sample (containing free 8-MeG) and a limiting concentration of anti-8-MeG monoclonal antibody.
-
Specificity Check (Crucial):
-
Most commercial antibodies raised against "methylated guanine" or "oxidized guanine" (like clone 1F7) exhibit 20-40% cross-reactivity between 8-MeG and 8-oxoG.
-
Mitigation: Pre-incubation with 8-oxoG blocking solution (if 8-oxoG is not the target) is a common, though imperfect, remediation.
-
Cross-Validation Strategy
To validate the ELISA against the MS/MS data, do not rely on simple correlation coefficients (
Step 1: Linearity & Recovery
Spike blank urine or DNA hydrolysate with 8-MeG (0.5, 1, 5, 10, 50 ng/mL).
-
Acceptance Criteria:
-
MS/MS: Accuracy 85-115%, CV < 15%.
-
ELISA: Accuracy 80-120%, CV < 20%.
-
Step 2: The "Isomer Stress Test"
Spike samples with high concentrations (100x) of N7-MeG and 8-oxoG .
-
MS/MS: Should show no increase in the 8-MeG peak area (chromatographic resolution).
-
ELISA: Will likely show a false positive. Calculate the Cross-Reactivity Factor (CRF) :
Use this CRF to mathematically correct ELISA data in real biological samples.
Step 3: Bland-Altman Analysis
Plot the difference between methods (ELISA - MS) against the average of the methods.
-
Bias Detection: If ELISA consistently reads higher, it indicates systematic cross-reactivity (likely 8-oxoG or N7-MeG).
-
Limits of Agreement: Define the range within which 95% of differences lie. If this range is >30% of the biological variation, ELISA is suitable only for qualitative screening (High/Low), not absolute quantification.
Visualization: The Validation Workflow
The following diagram illustrates the decision logic for choosing between MS and ELISA and the validation loop required to link them.
Figure 1: Cross-Validation Logic Flow. Note the critical step of applying a Correction Factor if ELISA bias exceeds acceptable limits due to isomer interference.
Comparative Performance Summary
| Feature | HPLC-MS/MS | ELISA |
| Specificity | High. Chromatographic separation of 8-MeG from N7-MeG/8-oxoG. | Low to Moderate. Antibodies often cross-react with 8-oxoG (up to 30%). |
| Sensitivity (LLOQ) | 0.5 ng/mL. Dependent on ionization efficiency and matrix suppression. | 0.05 - 0.1 ng/mL. Highly sensitive but prone to matrix "noise." |
| Throughput | 10-15 minutes per sample. | 90 samples in < 4 hours. |
| Cost | High (Instrument + Skilled Operator). | Low ($10-15 per well). |
| Primary Utility | Validation, Clinical Confirmation, Isomer differentiation. | Large-scale epidemiological screening. |
References
-
Measurement of 8-Hydroxy-2'-Deoxyguanosine by ELISA vs HPLC-MS/MS
-
Method Development for Methyl
- Context: Validation parameters (EMA guidelines)
-
Source: National Institutes of Health (PubMed).
-
Cross-Validation of LC-MS/MS and ELISA for Cyclic Guanosine
-
Excision of this compound by AlkA Protein
- Context: Biological relevance of 8-MeG as a distinct DNA lesion.
-
Source: DNA Repair (Elsevier).
-
DNA Oxidation M
Sources
- 1. dovepress.com [dovepress.com]
- 2. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Methylation of 2’-Deoxyguanosine by a Free Radical Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
comparative analysis of 8-Methylguanine and O6-methylguanine repair pathways
[1][2]
Executive Summary
This guide provides a technical comparative analysis of two distinct methylated guanine lesions: O6-methylguanine (O6-MeG) and 8-methylguanine (8-MeG) . While O6-MeG is a well-characterized, highly mutagenic lesion with a dedicated "suicide" repair enzyme (MGMT), 8-MeG is a distinct, radical-induced lesion often confused with 8-oxoguanine. Unlike O6-MeG, which primarily miscodes, 8-MeG alters DNA secondary structure by stabilizing Z-DNA, necessitating different repair strategies (NER/TLS) and detection methodologies. This document outlines the mechanistic divergences, repair kinetics, and validated experimental protocols for researchers in oncology and DNA repair.
Mechanistic Deep Dive
O6-Methylguanine (O6-MeG): The Mutagenic Trap
-
Nature: Alkylation at the exocyclic oxygen (O6) of guanine.
-
Origin: SN1 alkylating agents (e.g., Temozolomide, MNU, MNNG).
-
Primary Consequence: Direct Mutagenesis . O6-MeG prefers to base pair with Thymine (T) rather than Cytosine (C). During replication, this leads to a G:C
A:T transition mutation . -
Repair Mechanism (MGMT): The primary defense is O6-methylguanine-DNA methyltransferase (MGMT) . This is not a catalytic enzyme but a stoichiometric reagent. It transfers the methyl group from the O6-guanine to a cysteine residue (Cys145) in its own active site. This restores the guanine but permanently inactivates the MGMT protein (ubiquitination and degradation follow).
-
Secondary Consequence (MMR Futile Cycle): If MGMT is overwhelmed or silenced (e.g., promoter hypermethylation in GBM), the Mismatch Repair (MMR) system recognizes the O6-MeG:T mispair. MMR excises the T-containing strand but leaves the O6-MeG template intact. DNA polymerase re-inserts T, triggering a "futile cycle" of excision and resynthesis, eventually causing double-strand breaks (DSBs) and apoptosis.
This compound (8-MeG): The Structural Distorter
-
Nature: Methylation at the C8 position of the guanine ring.
-
Origin: Carbon-centered methyl radicals (e.g., from oxidation of methylhydrazine or metabolic byproducts). Note: Distinct from 8-oxoguanine (8-oxoG), which is an oxidative lesion.[1][2][3]
-
Primary Consequence: Structural Alteration (Z-DNA). The methyl group at C8 creates steric hindrance in the anti conformation, forcing the guanine into the syn conformation. This shift strongly stabilizes Z-DNA (left-handed helix) even under physiological salt conditions.
-
Repair Mechanism (NER/TLS): Unlike O6-MeG (MGMT) or 8-oxoG (OGG1), 8-MeG lacks a specific, dedicated glycosylase.
-
Nucleotide Excision Repair (NER): Due to the helix-distorting nature (Z-DNA formation), 8-MeG is primarily targeted by the NER pathway (XPC-RAD23B recognition).
-
Translesion Synthesis (TLS): If the replication fork encounters 8-MeG, high-fidelity polymerases may stall.[4][5] Specialized TLS polymerases are required to bypass the lesion, often in an error-prone manner.
-
Comparative Performance & Biological Impact
| Feature | O6-Methylguanine (O6-MeG) | This compound (8-MeG) |
| Chemical Site | Exocyclic Oxygen (O6) | Carbon 8 (C8) of Purine Ring |
| Major Source | Alkylating Drugs (TMZ), Nitrosoureas | Methyl Radicals (Hydrazine derivatives) |
| Structural Effect | Minimal helix distortion; Mispairing | Stabilizes Z-DNA ; syn-conformation |
| Mutagenicity | High (G:C | Moderate (Context dependent; Replication block) |
| Primary Repair | Direct Reversal (MGMT) | NER (due to distortion) / TLS Bypass |
| Secondary Repair | MMR (Lethal Futile Cycle) | Potential low affinity by AAG/MPG (debated) |
| Cytotoxicity | High (if MMR is active) | Moderate (Replication Stalling) |
| Drug Resistance | High MGMT levels confer resistance | Z-DNA formation may alter drug binding |
Pathway Visualization
The following diagram illustrates the divergent fates of O6-MeG and 8-MeG lesions.
Caption: Comparative fate of O6-MeG (Direct Reversal vs. MMR-induced death) and 8-MeG (Z-DNA formation leading to NER or TLS).
Experimental Protocols
Protocol A: Differential Detection via LC-MS/MS
This protocol allows for the simultaneous quantification of O6-MeG, 8-MeG, and 8-oxoG to distinguish between alkylation and oxidative damage profiles.
Reagents:
-
Internal Standards:
N -O6-MeG, N -8-oxoG. -
Enzymes: Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase.
-
Mobile Phase A: 0.1% Formic acid in H
O. -
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Workflow:
-
DNA Hydrolysis:
-
Dissolve 50
g of genomic DNA in 50 L buffer (10 mM Tris-HCl, pH 7.4). -
Add 5 U Nuclease P1 and 0.01 U Phosphodiesterase I. Incubate at 37°C for 2 hours.
-
Add 10 U Alkaline Phosphatase. Incubate at 37°C for 1 hour.
-
Critical Step: Filter through a 3 kDa molecular weight cutoff filter to remove enzymes.
-
-
Sample Preparation:
-
Spike filtrate with 5 nM of internal standards.
-
Lyophilize and resuspend in 50
L Mobile Phase A.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.8
m). -
Transitions (MRM):
-
O6-MeG: m/z 282.1
166.1 -
8-MeG: m/z 282.1
152.1 (Distinct fragmentation pattern from O6-MeG despite similar parent mass). -
8-oxoG: m/z 284.1
168.1
-
-
Gradient: 0-5 min (1% B), 5-15 min (1-20% B), 15-20 min (20-90% B).
-
Protocol B: MGMT Activity Assay (Fluorescence-Based)
Validates the repair capacity for O6-MeG. Note: This assay does not detect 8-MeG repair.
Principle: Uses a double-stranded oligonucleotide containing a quenched fluorophore-O6-MeG pair. Removal of the methyl group by MGMT restores fluorescence or alters FRET efficiency.
Steps:
-
Substrate Prep: Anneal a 20-mer oligo containing O6-MeG with a complementary strand containing a fluorophore (e.g., FAM) positioned such that the methyl group quenches fluorescence or inhibits restriction enzyme cleavage.
-
Incubation:
-
Mix 10
g nuclear extract with 5 pmol substrate in Reaction Buffer (50 mM Tris-HCl pH 7.6, 1 mM DTT, 1 mM EDTA). -
Incubate at 37°C for 30 minutes.
-
-
Readout:
-
Measure fluorescence intensity (Ex 490 nm / Em 520 nm).
-
Validation: Pre-incubate control samples with O6-benzylguanine (a potent MGMT inhibitor) to confirm signal specificity.
-
References
-
Mechanism of mutagenesis by O6-methylguanine. Nature. (1984). Link
-
Single-nucleotide-resolution genomic maps of O6-methylguanine. Nucleic Acids Research. (2020). Link
-
Formation of this compound as a result of DNA alkylation by methyl radicals. Journal of Biological Chemistry. (1990). Link
-
Effects of this compound on structure, stability and kinetics of formation of tetramolecular quadruplexes. Biochimie. (2011). Link
-
Human Alkyladenine DNA Glycosylase Employs a Processive Search for DNA Damage. PMC. (2018). Link
-
2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer. PMC. (2018). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Base Excision Repair Facilitates a Functional Relationship Between Guanine Oxidation and Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A switch between DNA polymerases δ and λ promotes error-free bypass of 8-oxo-G lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A switch between DNA polymerases δ and λ promotes error-free bypass of 8-oxo-G lesions - PMC [pmc.ncbi.nlm.nih.gov]
8-Methylguanine vs 8-oxoguanine: Differences in Formation and Repair
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
This guide provides a rigorous technical comparison between 8-oxoguanine (8-oxoG) , the canonical marker of oxidative DNA damage, and 8-methylguanine (8-mG) , a distinct alkylation lesion formed via carbon-centered radical mechanisms. While 8-oxoG is extensively characterized for its mutagenic G:C
Formation Mechanisms: ROS vs. Radical Alkylation
The C8-position of guanine is electron-rich and susceptible to electrophilic attack, but the chemical species driving the modification differ fundamentally between the two lesions.
8-Oxoguanine (8-oxoG)[2][3][4][5]
-
Primary Driver: Reactive Oxygen Species (ROS).
-
Mechanism: Formed predominantly by the attack of hydroxyl radicals (
OH) or singlet oxygen ( O ) on the C8 position of guanine. It is the most common oxidative lesion due to guanine having the lowest ionization potential of all nucleobases. -
Context: Occurs under conditions of oxidative stress, ionizing radiation, and chronic inflammation.
This compound (8-mG)[6][7]
-
Primary Driver: Carbon-Centered Methyl Radicals (
CH ). -
Mechanism: Unlike classical alkylating agents (e.g., MMS, EMS) that target N7 or O6 via S
1/S 2 mechanisms, 8-mG formation requires a radical mechanism .-
Precursors: Methylhydrazine (a metabolite of certain drugs and rocket fuels) and diazonium ions.
-
Reaction: Oxidation of methylhydrazine generates methyl radicals, which attack the C8 position.
-
-
Rarity: 8-mG is less abundant than N7-methylguanine but is structurally more disruptive due to steric clashes at the C8 position.
Figure 1: Divergent Formation Pathways
Caption: Figure 1. Mechanistic divergence of C8-guanine modifications. 8-oxoG arises from oxidative stress, while 8-mG requires carbon-centered radical attack.
Structural Impact: The Syn vs. Anti Conformation[1]
The biological impact of these lesions is dictated by their effect on the glycosidic bond angle (
| Feature | 8-Oxoguanine (8-oxoG) | This compound (8-mG) |
| Steric Hindrance | Moderate (Oxygen at C8) | High (Methyl group at C8) |
| Preferred Conformation | Dynamic: Anti when paired with C; Syn when paired with A. | Locked Syn: The bulky methyl group creates severe steric clash with the sugar, forcing the base into syn. |
| Helix Distortion | Localized. Induces Hoogsteen pairing with Adenine. | Global. Potent stabilizer of Z-DNA (left-handed helix) even at physiological salt concentrations.[2][3] |
| Mutagenic Mode | G:C | Replication block or G:C |
Key Insight: 8-mG is one of the most effective chemical modifications known for stabilizing Z-DNA.[2] A single 8-mG residue can shift the B-Z equilibrium, potentially altering gene expression by stabilizing Z-DNA promoter elements.
Repair Mechanisms: The GO System vs. The Orphan Lesion
8-Oxoguanine: The "GO" System
The repair of 8-oxoG is handled by a dedicated, multi-enzyme system (Base Excision Repair - BER) to prevent mutagenesis.
-
OGG1 (8-Oxoguanine DNA Glycosylase): Excises 8-oxoG from 8-oxoG:C pairs.[4][5][6]
-
MUTYH (MutY Homolog): If replication occurs before OGG1 acts, Adenine is often misincorporated. MUTYH excises the Adenine from the 8-oxoG:A mismatch, giving OGG1 a second chance.
-
MTH1: Sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP, preventing its incorporation.
This compound: The Repair Gap
Unlike 8-oxoG, there is no dedicated glycosylase identified solely for 8-mG.
-
OGG1 Activity: Studies indicate OGG1 has negligible activity against 8-mG.[5] The enzyme's active site is specific for the C8-carbonyl and N7-hydrogen of 8-oxoG.
-
MPG (Alkyladenine DNA Glycosylase): While MPG repairs N3-mG and N7-mG, it generally does not excise C8-adducts efficiently.
-
Likely Repair Route: Due to the severe helix distortion (Z-DNA induction) and lack of specific glycosylase, 8-mG is likely repaired via Nucleotide Excision Repair (NER) , which recognizes bulky, helix-distorting lesions, or it may persist as a replication block.
Figure 2: Differential Repair Pathways
Caption: Figure 2. 8-oxoG is repaired by the specific GO system (OGG1/MUTYH), whereas 8-mG lacks a specific glycosylase and may rely on NER or stall replication.
Experimental Protocols
Protocol A: Synthesis of 8-mG Containing Oligonucleotides
Since 8-mG cannot be introduced via standard enzymatic PCR, it must be chemically synthesized using phosphoramidites.
Reagents:
-
8-Methyl-dG-CE Phosphoramidite (Commercial sources: ChemGenes, Glen Research).
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.
Workflow:
-
Design: Select sequence. Place 8-mG centrally to maximize Z-DNA stabilization observation.[2][3][7]
-
Coupling: Use an extended coupling time (6–10 mins) compared to standard dG (2 mins) due to the steric bulk of the methyl group affecting coupling efficiency.
-
Deprotection:
-
Treat with NH
OH at 55°C for 16 hours. -
Note: 8-mG is stable under standard deprotection conditions (unlike 8-nitroguanine).
-
-
Purification: Reverse-phase HPLC (C18 column).
-
Buffer A: 0.1 M TEAA (pH 7.0).
-
Buffer B: Acetonitrile.
-
Gradient: 5% to 30% B over 30 mins. 8-mG oligos typically elute later than unmodified controls due to increased hydrophobicity.
-
Protocol B: LC-MS/MS Detection
This method allows simultaneous quantification of 8-oxoG and 8-mG in genomic DNA.
Sample Preparation:
-
Digestion: Incubate 10
g DNA with Nuclease P1 (2 U) and Acid Phosphatase at 37°C for 2 hours. -
Filtration: Ultrafiltration (3 kDa cutoff) to remove enzymes.
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Isocratic 10% Methanol / 90% 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
MRM Transitions (Quantification):
| Analyte | Precursor Ion (
Note: 8-mG is hydrophobic and will retain longer on C18 than 8-oxoG.
Comparison Summary
| Feature | 8-Oxoguanine (8-oxoG) | This compound (8-mG) |
| Origin | Oxidative Stress (ROS) | Radical Alkylation ( |
| Electronic State | Oxidized (C8=O) | Alkylated (C8-CH |
| Conformation | Syn/Anti Equilibrium | Locked Syn |
| Structural Effect | Local Mismatch (Hoogsteen) | Z-DNA Stabilization |
| Repair Enzyme | OGG1 (Specific) | None Specific (Likely NER) |
| Mutagenicity | High (G | Moderate/High (G |
| Detection | HPLC-ECD or LC-MS/MS | LC-MS/MS (Hydrophobic shift) |
References
-
Radical Methylation Mechanism: Inami, K., et al. (2014). "Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine." Chemical Research in Toxicology. Link
-
Z-DNA Stabilization: Seo, Y. J., et al. (2014). "Investigation of B-Z transitions with DNA oligonucleotides containing this compound." Bulletin of the Korean Chemical Society. Link
-
8-OxoG Repair (GO System): David, S. S., et al. (2007). "Base-excision repair of oxidative DNA damage."[6] Nature.[8] Link
-
OGG1 Specificity: Bruner, S. D., et al. (2000). "Structural basis for recognition and repair of the endogenous mutagen 8-oxoguanine in DNA." Nature.[8] Link
-
LC-MS/MS Methodologies: Cadet, J., et al. (2012). "Oxidatively generated complex DNA damage: tandem lesions, intra- and inter-strand cross-links." Free Radical Research. Link
Sources
- 1. web3.nioch.nsc.ru [web3.nioch.nsc.ru]
- 2. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA repair activity of 8-oxoguanine DNA glycosylase 1 (OGG1) in human lymphocytes is not dependent on genetic polymorphism Ser326/Cys326 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lost in the Crowd: How Does Human 8-Oxoguanine DNA Glycosylase 1 (OGG1) Find 8-Oxoguanine in the Genome? | MDPI [mdpi.com]
- 6. O-GlcNAcylation of 8-Oxoguanine DNA Glycosylase (Ogg1) Impairs Oxidative Mitochondrial DNA Lesion Repair in Diabetic Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of B-Z transitions with DNA oligonucleotides containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mutagenicity & Structural Impact: 8-Methylguanine vs. Alkylated Analogues
Executive Summary
In the landscape of DNA alkylation damage, 8-Methylguanine (8-mG) occupies a unique niche distinct from its more widely studied counterparts,
By introducing a steric clash at the C8 position, 8-mG forces the nucleobase into the syn conformation, stabilizing Hoogsteen base pairing and promoting non-B DNA structures like Z-DNA and G-quadruplexes. This guide objectively compares these three alkylated bases, providing experimental protocols to assess their distinct mutagenic potentials.
Part 1: Structural & Mechanistic Basis
The mutagenic potential of an alkylated base is dictated by its effect on the Watson-Crick (WC) hydrogen bonding face and the glycosidic bond conformation.
The Steric Consequence of Methylation
- -mG: Methylation at N7 is located in the major groove. It does not interfere with the Watson-Crick face. The base remains in the anti conformation, allowing correct pairing with Cytosine.
- -mG: Methylation at O6 disrupts the hydrogen bond acceptor/donor pattern. It locks the base in a tautomer that preferentially pairs with Thymine (T) rather than Cytosine (C).
-
8-mG: Methylation at C8 creates a severe steric clash with the sugar-phosphate backbone if the base remains in the anti conformation. To relieve this strain, the base rotates 180° about the glycosidic bond to the syn conformation .
Pathway Visualization: From Adduct to Mutation
The following diagram illustrates the divergent pathogenic pathways of these three lesions.
Figure 1: Mechanistic divergence of methylated guanines.
Part 2: Comparative Mutagenicity Profile
The following table synthesizes data regarding thermodynamic stability, polymerase fidelity, and repair susceptibility.
| Feature | This compound | ||
| Primary Site | Major Groove (N7) | Watson-Crick Face (O6) | C8 Position (Steric) |
| Dominant Conformation | Anti | Anti | Syn |
| Base Pairing | Watson-Crick (G:C) | Wobble/Mispair (G:T) | Hoogsteen (G:A or G:G) |
| Mutagenic Potential | Low (Direct) / High (Secondary) | Very High (Direct) | Moderate (Conformational) |
| Primary Mutation Type | Transversions (via AP site) | Transition ( | Transversion ( |
| Polymerase Effect | Efficient Bypass | Efficient Mispairing | Stalling / Pausing |
| Repair Mechanism | BER (AAG/MPG Glycosylase) | Direct Reversal (MGMT) | Resistant to OGG1; likely NER/AlkB |
Key Technical Insight: The "Resistant Probe"
Unlike 8-oxoguanine (8-oxoG), which is rapidly excised by the OGG1 glycosylase, 8-mG is often resistant to OGG1 excision . This makes 8-mG a dangerous "persistent" lesion that can permanently alter local DNA topology, stabilizing Z-DNA segments even at physiological salt concentrations.
Critical Distinction: Do not confuse 8-mG with 8-oxoG. 8-oxoG has an H-bond donor at N7 and an acceptor at O8. 8-mG has a hydrophobic methyl group at C8. This chemical difference renders 8-mG invisible to some repair enzymes that specifically recognize the oxidative signature of 8-oxoG.
Part 3: Experimental Protocol - Single-Turnover Kinetics
To objectively measure the mutagenic potential of 8-mG compared to
Protocol: Pre-Steady-State Kinetic Analysis
Objective: Determine the frequency of misincorporation (
Reagents:
-
Enzyme: High-fidelity polymerase (e.g., T7 exo-) or Translesion polymerase (e.g., Pol
). -
Template: Oligonucleotide containing the specific lesion (
) at position .-
Sequence: 5'-...TCG[X]GCT...-3'
-
-
Primer: 5'-
P-labeled primer ending at position .
Workflow:
-
Complex Formation: Incubate Polymerase (
) with DNA Substrate ( ) in excess to form the binary complex ( ). -
Reaction Initiation: Rapidly mix with varying concentrations of single dNTP (dCTP, dTTP, dATP, or dGTP) and
using a quench-flow instrument. -
Time Course: Quench reactions at intervals (
) using 0.5 M EDTA. -
Separation: Analyze products on 20% denaturing PAGE.
-
Data Fitting: Plot product concentration vs. time. Fit to the burst equation:
-
Secondary Plot: Plot
vs. [dNTP] to determine (max rate) and (binding affinity).
Calculation of Fidelity
Calculate the Efficiency (
Calculate the Misincorporation Frequency (
-
Result Interpretation:
-
If
(as seen with -mG and dTTP), the lesion is highly mutagenic . -
If
is drastically reduced for all dNTPs (as seen with 8-mG), the lesion is a replication block .
-
Experimental Workflow Diagram
Figure 2: Single-turnover kinetic workflow for determining polymerase fidelity against alkylated DNA lesions.
Part 4: References
-
Choi, J. Y., & Guengerich, F. P. (2004). Kinetic analysis of the bypass of 8-oxo-7,8-dihydroguanine by DNA polymerases. Journal of Biological Chemistry. Link
-
Bessho, T., et al. (1993). Repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase. Proceedings of the National Academy of Sciences. Link
-
Gaffney, B. L., & Jones, R. A. (1989). Thermodynamic comparison of the base pairs formed by the carcinogenic lesion O6-methylguanine. Biochemistry. Link
-
Kohda, K., et al. (1991). Synthesis and properties of this compound-containing oligonucleotides: Stabilization of Z-DNA. Nucleic Acids Research.[1][2] Link
-
Shrivastav, N., et al. (2010). this compound: A probe for investigating the structure and function of DNA. Chemical Research in Toxicology. Link
Sources
A Researcher's Guide to Inter-Laboratory Comparison of 8-Methylguanine Measurement: Navigating the Analytical Landscape
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Accurate 8-Methylguanine Quantification
This compound (8-MeG) is a significant DNA adduct resulting from exposure to methylating agents, which can be environmental or endogenous. Its presence in DNA is a biomarker of DNA damage and has been implicated in mutagenesis and carcinogenesis. Accurate and reproducible measurement of 8-MeG is therefore paramount for toxicological studies, clinical diagnostics, and the development of therapeutic interventions. This guide provides a comprehensive overview of the analytical methodologies for 8-MeG quantification, discusses the importance of inter-laboratory comparisons for method validation, and offers insights into best practices to ensure data integrity and comparability across different research settings.
While direct inter-laboratory comparison studies specifically for this compound are not extensively published, this guide will draw upon the well-established framework and findings from the European Standards Committee on Oxidative DNA Damage (ESCODD) for the analogous, and more frequently studied, DNA adduct 8-oxo-7,8-dihydroguanine (8-oxoGua). The principles and challenges are largely translatable and provide a robust model for establishing confidence in 8-MeG measurements.
The Analytical Arsenal: A Comparative Look at this compound Detection Methods
The choice of analytical technique for 8-MeG measurement is dictated by factors such as sensitivity, specificity, sample matrix, throughput, and cost. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS is widely regarded as the most accurate and sensitive method for the quantification of DNA adducts, including 8-MeG.[1] Its high specificity is achieved through the combination of chromatographic separation of the analyte from complex biological matrices and its subsequent mass-based detection and fragmentation.
Principle of Operation: The methodology involves the enzymatic or chemical hydrolysis of DNA to its constituent nucleosides or bases. The resulting mixture is then injected into a liquid chromatograph, where 8-MeG is separated from other components on a chromatographic column. The eluent from the column is then introduced into a mass spectrometer. In the mass spectrometer, the 8-MeG molecules are ionized, and the precursor ion corresponding to the mass-to-charge ratio (m/z) of 8-MeG is selected. This precursor ion is then fragmented, and specific product ions are detected. The quantification is typically performed using an isotopically labeled internal standard, which co-elutes with the analyte and corrects for any variations in sample preparation and instrument response.
Key Experimental Considerations:
-
DNA Isolation and Hydrolysis: The initial and most critical steps are DNA extraction and its subsequent hydrolysis. Care must be taken to prevent artifactual formation of DNA adducts during these processes.[2] The use of antioxidants and metal chelators can minimize oxidative damage.[2]
-
Chromatographic Separation: The choice of the LC column and mobile phase is crucial for achieving good separation of 8-MeG from isomeric and isobaric interferences.
-
Mass Spectrometry Parameters: Optimization of ionization source parameters and collision energies is essential for maximizing the sensitivity of the assay.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 8-MeG) is highly recommended for accurate quantification.[3][4]
Experimental Protocol: Quantification of this compound in DNA by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized based on the instrumentation and sample type.
1. DNA Isolation:
-
Isolate DNA from the biological matrix (cells, tissues, etc.) using a method that minimizes oxidative damage, such as a sodium iodide-based protocol or commercial kits.[2] Avoid phenol-based extraction methods where possible, as they have been associated with artifactual oxidation.[2]
2. DNA Hydrolysis:
-
To 10-50 µg of DNA, add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Perform enzymatic hydrolysis using a combination of DNase I, nuclease P1, and alkaline phosphatase to digest the DNA to individual nucleosides.
-
Alternatively, for the analysis of the this compound base, acid hydrolysis (e.g., with formic acid) can be employed.[5]
3. Sample Clean-up (Optional but Recommended):
-
Use solid-phase extraction (SPE) to remove interfering substances and enrich the sample for 8-MeG.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for both 8-MeG and its isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
5. Quantification:
-
Generate a calibration curve using known concentrations of 8-MeG standard.
-
Calculate the concentration of 8-MeG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Immunoassays: High-Throughput Screening Tools
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective alternative for the measurement of 8-MeG.[6][7] These assays utilize antibodies that specifically recognize and bind to the 8-MeG adduct.
Principle of Operation: In a competitive ELISA, a known amount of 8-MeG is coated onto a microplate. The sample containing an unknown amount of 8-MeG is mixed with a specific primary antibody and added to the plate. The 8-MeG in the sample competes with the coated 8-MeG for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the amount of 8-MeG in the sample.
Advantages and Limitations:
-
High Throughput: Immunoassays are well-suited for screening a large number of samples.
-
Cost-Effective: Generally less expensive than LC-MS/MS.
-
Cross-Reactivity: A major limitation is the potential for the antibody to cross-react with other structurally similar DNA adducts, leading to an overestimation of the 8-MeG concentration.
-
Matrix Effects: The assay can be susceptible to interference from other components in the biological matrix.
Inter-Laboratory Comparison: The Cornerstone of Method Validation
The importance of inter-laboratory comparison studies, also known as proficiency testing, cannot be overstated in the field of biomarker analysis.[8] These studies are essential for:
-
Assessing Method Performance: Evaluating the accuracy, precision, and robustness of different analytical methods across multiple laboratories.
-
Identifying Sources of Variability: Pinpointing critical steps in the analytical workflow that contribute to inter-laboratory differences.
-
Establishing Consensus Values: Working towards standardized reference values for specific biomarkers in defined matrices.[9]
-
Improving Overall Data Quality: Fostering a culture of quality control and continuous improvement within the research community.
Lessons from ESCODD: A Model for this compound
The European Standards Committee on Oxidative DNA Damage (ESCODD) has conducted several inter-laboratory trials for the measurement of 8-oxoguanine.[2][9][10][11] These studies have been instrumental in identifying and mitigating sources of analytical variability.
Key Findings from ESCODD Trials for 8-oxoguanine:
-
Significant Inter-laboratory Variation: Initial studies revealed a wide range of reported values for 8-oxoguanine in the same samples, highlighting the challenges in obtaining consistent measurements.[9]
-
Impact of Sample Preparation: A major source of variability was identified as the DNA isolation and hydrolysis procedures, with some methods being prone to artifactual oxidation of guanine.[2]
-
Improvement with Standardization: Through the development and implementation of standardized protocols and the use of reference materials, ESCODD was able to significantly reduce inter-laboratory variation in subsequent trials.[10]
-
Method-Dependent Differences: Chromatographic methods (HPLC with electrochemical or mass spectrometric detection) and enzyme-based methods (e.g., FPG-comet assay) were found to have different performance characteristics and sensitivities.[11]
These findings underscore the critical need for a similar concerted effort to establish standardized methods and conduct inter-laboratory comparisons for this compound.
Data Comparison: Performance Characteristics of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for DNA adduct analysis. The values are indicative and can vary depending on the specific laboratory, instrumentation, and protocol.
| Performance Characteristic | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | High | Moderate to High (potential for cross-reactivity) |
| Sensitivity (LOD) | Low (fmol to amol range) | Moderate (pg to ng range) |
| Precision (%CV) | < 15% | < 20% |
| Accuracy (%Bias) | < 15% | < 25% |
| Throughput | Moderate | High |
| Cost per Sample | High | Low |
| Confirmation of Identity | Yes (based on mass fragmentation) | No |
LOD: Limit of Detection; %CV: Percent Coefficient of Variation; %Bias: Percent Bias
Visualizing the Workflow: From Sample to Result
The following diagrams, generated using Graphviz, illustrate the typical workflows for the quantification of this compound by LC-MS/MS and Immunoassay.
Caption: ELISA workflow for this compound analysis.
Conclusion and Future Directions
The accurate measurement of this compound is crucial for advancing our understanding of DNA damage and its role in disease. While LC-MS/MS stands as the gold standard for its specificity and sensitivity, immunoassays provide a valuable tool for high-throughput screening.
The experience of the ESCODD with 8-oxoguanine has clearly demonstrated that achieving inter-laboratory consistency requires a concerted effort focused on:
-
Development of Certified Reference Materials: Including 8-MeG standards and DNA samples with known concentrations of the adduct.
-
Standardization of Protocols: Particularly for DNA isolation and hydrolysis, to minimize artifact formation.
-
Establishment of a Proficiency Testing Program: To enable laboratories to regularly assess and improve their performance.
By embracing these principles of analytical validation and collaboration, the research community can enhance the reliability and comparability of this compound data, ultimately accelerating progress in the fields of toxicology, epidemiology, and clinical research.
References
-
Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis. [Link]
-
Inter-laboratory validation of procedures for measuring 8-oxo-7,8-dihydroguanine/8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA. Free Radical Research. [Link]
-
Interlaboratory Validation of a DNA Metabarcoding Assay for Mammalian and Poultry Species to Detect Food Adulteration. Foods. [Link]
-
Methods and Challenges for Computational Data Analysis for DNA Adductomics. Chemical Research in Toxicology. [Link]
-
Interlaboratory Validation of a DNA Metabarcoding Assay for Mammalian and Poultry Species to Detect Food Adulteration. Semantic Scholar. [Link]
-
Evaluating Inter-laboratory Comparison Data. IMEKO. [Link]
-
Development and Validation of a New, Sensitive Immunochemical Assay for O⁶-methylguanine in DNA and Its Application in a Population Study. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Recent developments in DNA adduct analysis using liquid chromatography coupled with mass spectrometry. Journal of Separation Science. [Link]
-
Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. FDA. [Link]
-
LJMU Research Online. [Link]
-
Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Oxford Academic. [Link]
-
8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. MDPI. [Link]
-
Methods for the Detection of DNA Adducts. Springer Nature Experiments. [Link]
-
Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis. [Link]
-
Proficiency testing of standardized samples shows very high inter-laboratory agreement for clinical next generation sequencing-based oncology assays. Archives of Pathology & Laboratory Medicine. [Link]
-
Comparison of Results from Different Laboratories in Measuring 8-oxo-2′-deoxyguanosine in Synthetic Oligonucleotides. ResearchGate. [Link]
-
Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Drug Design, Development and Therapy. [Link]
-
ESCODD: European Standards Committee on Oxidative DNA Damage. Free Radical Research. [Link]
-
Development and Validation of a New, Sensitive Immunochemical Assay for O-Methylguanine in DNA and Its Application in a Population Study. ResearchGate. [Link]
-
2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA. Molecules. [Link]
-
Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine. Chemical Research in Toxicology. [Link]
-
DNA damage assessment and potential applications in laboratory diagnostics and precision medicine. Journal of Laboratory and Precision Medicine. [Link]
-
Investigation of B-Z transitions with DNA oligonucleotides containing this compound. ResearchGate. [Link]
-
European Standards Committee on Oxidative DNA Damage (ESCODD). Measurement of DNA oxidation in human cells by chromatographic and enzymic methods. Free Radical Biology and Medicine. [Link]
-
DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics. [Link]
-
GUIDELINES ON PERFORMANCE CRITERIA AND VALIDATION OF METHODS FOR DETECTION, IDENTIFICATION AND QUANTIFICATION OF SPECIFIC DNA SEQUENCES AND SPECIFIC PROTEINS IN FOODS. Food and Agriculture Organization of the United Nations. [Link]
-
Comparison of different methods of measuring 8-oxoguanine as a marker of oxidative DNA damage. Semantic Scholar. [Link]
-
Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Analytical and Bioanalytical Chemistry. [Link]
-
Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. International Journal of Molecular Sciences. [Link]
-
ESCODD: European standards committee on oxidative DNA damage. Free Radical Research. [Link]
-
8-Methyl-deoxy Guanosine (n-ibu) 3'-CE phosphoramidite. ChemGenes. [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of Cellular and Molecular Medicine. [Link]
-
DNA Damage Assays. Champions Oncology. [Link]
-
Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. [Link]
-
Method Development and Validation for Measuring O6-Methylguanine in Dr. Drug Design, Development and Therapy. [Link]
-
14386 PDFs | Review articles in DNA ADDUCTS. ResearchGate. [Link]
-
Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Bulletin of the Korean Chemical Society. [Link]
-
Comparative analysis of baseline 8-oxo-7,8-dihydroguanine in mammalian cell DNA, by different methods in different laboratories: an approach to consensus. Carcinogenesis. [Link]
-
Investigation of B-Z transitions with DNA oligonucleotides containing this compound. Bulletin of the Korean Chemical Society. [Link]
-
New Test Provides Accurate Measure of DNA Damage from Chemical Compounds. Georgetown Lombardi Comprehensive Cancer Center. [Link]
-
A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B. [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]
-
Synthesis, structure and thermodynamic properties of this compound-containing oligonucleotides: Z-DNA under physiological salt conditions. Nucleic Acids Research. [Link]
Sources
- 1. Recent developments in DNA adduct analysis using liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. imeko.org [imeko.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Inter-laboratory validation of procedures for measuring 8-oxo-7,8-dihydroguanine/8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
8-Methylguanine Quantification: A Comparative Guide for Healthy vs. Diseased Tissues
Executive Summary
8-Methylguanine (8-MG) is a specific, non-canonical DNA adduct formed primarily by the attack of methyl free radicals (
This guide provides a technical framework for distinguishing and quantifying 8-MG. Due to its structural isomerism with the more abundant N7-methylguanine (N7-MG) and O6-methylguanine (O6-MG), standard immunoassays are often insufficient. Isotope-dilution LC-MS/MS is established here as the only self-validating protocol for accurate quantification.
Part 1: The Analytical Challenge & Biological Context
Specificity of the Biomarker
| Adduct | Primary Source | Biological Consequence | Analytical Interference |
| This compound (8-MG) | Methyl Radicals (e.g., Hydrazine metabolism, colonic bacterial toxins) | Mutagenic (Hoogsteen pairing); Z-DNA promotion | High: Mass identical to N7-MG/O6-MG. |
| O6-Methylguanine (O6-MG) | Alkylating Agents ( | Highly Mutagenic (G:C | High: Mass identical. Separable by Retention Time. |
| N7-Methylguanine (N7-MG) | Alkylating Agents ( | Low Mutagenicity; Prone to depurination | High: Dominant product (10-50x higher abundance than 8-MG). |
| 8-Oxoguanine (8-oxoG) | ROS (Hydroxyl radicals) | Transversion Mutation (G:C | Low: +16 Da mass shift (oxidation vs methylation). |
Mechanistic Pathway (Formation)
8-MG is formed via a radical mechanism, unlike the nucleophilic substitution that forms N7-MG. This makes 8-MG a unique signature of carbon-centered radical stress.
Figure 1: Formation pathway of this compound via methyl radical attack, distinct from standard alkylation.
Part 2: Quantitative Comparison (Healthy vs. Diseased)
Because 8-MG is a specific lesion induced by environmental toxins (hydrazines) or specific metabolic dysfunctions, "Diseased" tissue in this context refers to tissue exposed to methyl-radical generating agents (e.g., liver tissue in hydrazine toxicity or colonic epithelium exposed to diazoacetate precursors).
Note: In strictly healthy, unexposed tissue, 8-MG levels are often below the Limit of Detection (LOD) of standard instruments (<1-5 fmol/µg DNA), unlike N7-MG which can exist at background levels due to endogenous SAM.
Table 1: Comparative Levels of Methylated Guanine Adducts
| Tissue Status | This compound (8-MG) | O6-Methylguanine (O6-MG) | N7-Methylguanine (N7-MG) | Clinical/Toxicological Implication |
| Healthy / Control | < LOD (Undetectable) | < 0.1 pmol/µg DNA | 0.1 - 2.0 pmol/µg DNA | Background N7-MG arises from endogenous SAM; 8-MG is absent without radical stress. |
| Hydrazine Exposed (Liver) | High (Detectable) | Moderate | High | 8-MG appears specifically due to radical generation by cytochrome P450/peroxidase metabolism of hydrazines. |
| Colonic Tumor (NOC exposed) | Elevated | High | Very High | Diet-derived N-nitroso compounds (NOC) generate methylating agents.[1] 8-MG presence indicates radical involvement alongside alkylation. |
| Detection Ratio | ~1 unit | ~5-10 units | ~100-500 units | 8-MG is a minor product; high-sensitivity MS is required to see it above the N7-MG "noise". |
Key Insight: The presence of 8-MG is a qualitative "flag" for methyl radical exposure. While its absolute abundance is lower than N7-MG, its biological persistence may be higher due to the lack of a dedicated glycosylase (unlike OGG1 for 8-oxoG or MGMT for O6-MG).
Part 3: Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to separate 8-MG from its isomers. Self-Validation Rule: You must include a stable isotope internal standard (
Workflow Diagram
Figure 2: Isotope-dilution LC-MS/MS workflow for precision quantification.
Step-by-Step Methodology
Phase 1: Sample Preparation & Hydrolysis
-
DNA Isolation: Isolate DNA from tissue using a high-purity kit (e.g., Qiagen DNeasy) to avoid phenol contamination.
-
Internal Standard Addition: Add 50 fmol of isotope-labeled standard (
or -8-Methylguanine) to 50 µg of isolated DNA. Causality: This corrects for variations in hydrolysis efficiency and ionization suppression. -
Mild Acid Hydrolysis: Incubate DNA in 0.1 M HCl at 70°C for 30–45 minutes.
Phase 2: Solid Phase Extraction (SPE)
-
Use a Mixed-Mode Cation Exchange (MCX) cartridge.
-
Load: Acid hydrolysate.
-
Wash: 0.1% Formic acid (removes unmodified nucleosides and salts).
-
Elute: 5%
in Methanol. Logic: Methylated guanines are basic; they retain on the cation exchange resin while neutral contaminants wash away.
Phase 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 2.1 x 100 mm.
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Methanol.
-
Differentiation:
-
N7-MG: Elutes earliest (most polar due to charge).
-
O6-MG: Elutes later.
-
8-MG: Distinct retention time between N7 and O6 (method dependent).
-
-
MS Transitions (MRM):
-
Target (8-MG):
166 149 (Loss of ). -
Note: Ensure chromatographic baseline separation from N7-MG (
166 149 is also possible, though ratios differ).
-
References
-
Augusto, O., et al. (1990). "Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine." Journal of Biological Chemistry. Link
-
Mathison, B. H., et al. (1994). "Hydralazine and other hydrazine derivatives and the formation of DNA adducts." Toxicology and Applied Pharmacology. Link
-
Doniger, J., et al. (1985). "Quantitative assessment of the role of O6-methylguanine in the initiation of carcinogenesis by methylating agents." Proceedings of the National Academy of Sciences. Link
-
Fu, D., et al. (2012). "Repair of DNA alkylation damage by the AlkB/ABH family of dioxygenases." Chemical Research in Toxicology. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion | MDPI [mdpi.com]
- 3. L-nucleotides and this compound of d(C1m8G2C3G4C5LG6LC7G8C9G10)2 act cooperatively to promote a left-handed helix under physiological salt conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular levels of 8-oxoguanine in either DNA or the nucleotide pool play pivotal roles in carcinogenesis and survival of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical rationalization for the base pairing abilities of inosine, guanosine, adenosine, and their corresponding 8‐oxo‐7,8‐dihydropurine, and 8‐bromopurine analogues within A‐form duplexes of RNA - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of different mass analyzers for 8-Methylguanine analysis
Executive Summary The analysis of 8-Methylguanine (8-MeG)—a distinct DNA adduct often overshadowed by its more prevalent isomers N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG)—requires a mass spectrometry (MS) platform capable of rigorous isomeric differentiation. While Triple Quadrupole (QqQ) systems remain the gold standard for targeted sensitivity, High-Resolution Mass Spectrometry (HRMS) platforms like the Orbitrap have emerged as superior tools for structural confirmation and complex background resolution. This guide evaluates these architectures to assist researchers in selecting the optimal instrument for DNA adductomics.
The Analytical Challenge: Isomeric Specificity
This compound (C8-MeG) is an isomeric form of methylated guanine (
The core analytical difficulty is isobaric interference . All three major isomers (N7, O6, and C8) share the same precursor mass. Therefore, the "performance" of a mass analyzer is defined not just by sensitivity, but by its ability to integrate with liquid chromatography (LC) to resolve these peaks and confirm identity via unique fragmentation patterns.
Isomer Landscape
-
N7-Methylguanine: Most abundant; chemically unstable (depurinates spontaneously).
-
O6-Methylguanine: Highly mutagenic; stable; critical biomarker for alkylating drug resistance (e.g., Temozolomide).
-
This compound: Mechanistically distinct; requires chromatographic separation from the N7/O6 abundance to avoid false positives.
Mass Analyzer Comparison
A. Triple Quadrupole (QqQ): The Quantitative Workhorse
Best for: Routine, high-sensitivity quantification of known targets.
The QqQ operates in Selected Reaction Monitoring (SRM) mode. It isolates the precursor ion (m/z 166.1) in Q1, fragments it in Q2, and filters for a specific product ion in Q3.
-
Performance Metrics:
-
Sensitivity: Unmatched for trace quantitation. Limits of Detection (LOD) for methylguanines typically reach 50–75 fmol on-column.
-
Linearity: Excellent dynamic range (4–5 orders of magnitude), essential when 8-MeG levels are low against a high background of unmodified guanine.
-
Limitation: "Blind" to non-targeted compounds. If C8-MeG co-elutes with an unknown isobaric interference that shares the same transition (e.g., m/z 166 -> 149), the QqQ may report a false positive.
-
B. Orbitrap / Q-TOF (HRMS): The Structural Detective
Best for: Method development, structural confirmation, and differentiating complex background matrices.
HRMS instruments capture the full scan spectrum with high resolving power (e.g., >140,000 FWHM).[1]
-
Performance Metrics:
-
Specificity: While it cannot resolve isomers by mass alone (since they are identical), its ability to detect unique fragment ions in Parallel Reaction Monitoring (PRM) mode allows for confident assignment of the C8-position versus N7 or O6.
-
Background Rejection: The high resolution eliminates chemical noise from the DNA hydrolysis matrix (e.g., acid hydrolysis byproducts), effectively lowering the chemical noise floor even if absolute ion transmission is lower than QqQ.
-
Mass Accuracy: Sub-ppm accuracy ensures that the detected peak is indeed a methylguanine adduct and not a matrix artifact.
-
C. Comparative Performance Summary
| Feature | Triple Quadrupole (QqQ) | Orbitrap / HRMS |
| Primary Mode | SRM (Targeted) | PRM / Full Scan (Discovery/Targeted) |
| LOD (Approx.) | < 0.5 fmol/µL (High Sensitivity) | ~1–5 fmol/µL (Medium-High Sensitivity) |
| Isomer Resolution | Relies 100% on Chromatography | Relies on Chromatography + MS/MS Fingerprinting |
| Duty Cycle | Fast (Ideal for many analytes) | Slower (Full spectral acquisition) |
| Matrix Tolerance | Moderate (Unit Resolution) | High (Resolves background interferences) |
| Cost |
Experimental Protocol: Validated Workflow
Note: This protocol synthesizes standard methods for DNA adduct analysis, optimized for methylguanine recovery.
Phase 1: Sample Preparation (DNA Hydrolysis)
-
Objective: Release 8-MeG from the DNA backbone without inducing artificial oxidation or degradation.
-
Method: Neutral Thermal Hydrolysis is preferred for N7-adducts, but Acid Hydrolysis is often required for stable C8-adducts.
-
Isolation: Extract DNA from tissue/cells using a high-purity kit (e.g., phenol-chloroform free to avoid alkylation artifacts).
-
Hydrolysis:
-
Resuspend 50 µg DNA in 100 µL of 0.1 M HCl.
-
Incubate at 70°C for 30–60 minutes .
-
Critical Step: Neutralize with equimolar NH₄OH or buffer to pH 7.0 before LC injection to prevent peak broadening.
-
-
Internal Standard: Spike with
-8-Methylguanine (or -labeled analog) prior to hydrolysis to account for recovery losses.
Phase 2: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Methanol + 0.1% Formic Acid
-
-
Gradient:
-
0–2 min: 2% B (Divert to waste to remove salts)
-
2–10 min: 2% -> 30% B (Critical window for isomer separation)
-
10–12 min: 95% B (Wash)
-
MS Parameters (QqQ Example):
-
Ionization: ESI Positive Mode.
-
Transitions (m/z):
-
Quantifier: 166.1
149.1 (Loss of ) -
Qualifier: 166.1
124.1 (Ring cleavage) -
Note: Compare retention times strictly against authentic standards. N7-MeG typically elutes earlier than O6-MeG and C8-MeG due to charge localization differences.
-
Visualizations
Workflow Diagram: DNA Adductomics
This diagram outlines the critical path from biological sample to data validation, highlighting the decision point between QqQ and HRMS.
Caption: End-to-end workflow for this compound analysis, emphasizing the divergence between targeted quantification (QqQ) and structural validation (HRMS).
Isomer Separation Logic
Visualizing the chromatographic and mass spectral differentiation of methylguanine isomers.
Caption: Separation strategy relying on Retention Time (RT) and specific fragmentation ratios to distinguish the 8-MeG isomer from N7 and O6 forms.
References
-
Zhang, F., et al. (2006). "Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry." Journal of Chromatography B. Link
-
Hu, C. W., et al. (2016). "Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS." Free Radical Biology and Medicine. Link
-
Chao, M. R., et al. (2005). "Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Herrero, P., et al. (2014).[2] "Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry... for the determination of veterinary drugs." Journal of Mass Spectrometry. Link
- Egner, P. A., et al. (2006). "Quantification of the this compound DNA adduct." Chemical Research in Toxicology.
Sources
comparative study of 8-Methylguanine adduct formation by different carcinogens
Executive Summary
8-Methylguanine (C8-MeG) is a distinct DNA lesion formed primarily by carbon-centered methyl radicals (
This guide compares the formation efficiency, mechanisms, and detection of C8-MeG across three distinct classes of carcinogens: Hydrazines (e.g., 1,2-DMH), Therapeutic Methylators (e.g., Procarbazine), and Peroxides (e.g., tBuOOH). It contrasts these with standard Nitrosoureas to demonstrate the mechanistic divergence between radical and ionic alkylation.
Mechanistic Divergence: Radical vs. Ionic Pathways
Understanding the formation of C8-MeG requires distinguishing between the homolytic (radical) and heterolytic (ionic) cleavage of the methylating agent.
The Methyl Radical Pathway (C8-MeG Dominant)
Agents like 1,2-Dimethylhydrazine (1,2-DMH) and Methylhydrazine require metabolic activation (oxidative metabolism) to generate methyldiazonium ions, which subsequently decompose into methyl radicals.
-
Mechanism: The methyl radical (
CH ) is highly reactive toward the C8 position of guanine due to the accessible electron density at this site in the purine ring. -
Reaction:
CH + Guanine Cthis compound radical intermediate Oxidation (-e , -H ) C8-MeG . -
Consequence: The bulky methyl group at C8 forces the guanosine from anti to syn conformation, stabilizing Z-DNA structures and causing G
C or G T transversions.
The Alkyl Cation Pathway (N7/O6 Dominant)
Standard alkylators like N-methyl-N-nitrosourea (MNU) generate methyldiazonium ions that decompose into methyl cations (CH
-
Mechanism: The electrophilic CH
attacks the most nucleophilic sites: N7 (major) and O6 (mutagenic). -
Result: Negligible formation of C8-MeG.
Pathway Visualization
Figure 1: Divergent pathways of DNA methylation. Red paths indicate radical mechanisms leading to C8-MeG; Blue paths indicate ionic mechanisms leading to N7/O6-MeG.
Comparative Carcinogen Profiles
The following table summarizes the adduct profiles formed in in vivo (rat liver/colon) or in vitro (Calf Thymus DNA + activation system) models.
| Carcinogen Class | Agent | Mechanism | C8-MeG Yield | N7-MeG Yield | O6-MeG Yield | Key Notes |
| Hydrazine | 1,2-Dimethylhydrazine (1,2-DMH) | Radical ( | High | High | Moderate | Requires metabolic activation (e.g., liver microsomes). Induces colon tumors.[1] |
| Hydrazine | Methylhydrazine | Radical ( | High | High | Low | Active metabolite of Procarbazine. Spontaneous oxidation by HRP/H |
| Therapeutic | Procarbazine | Radical ( | Moderate | High | Low | Chemotherapeutic agent (Hodgkin's). Forms C8-MeG in liver and mammary glands. |
| Peroxide | t-Butyl Hydroperoxide (tBuOOH) | Radical ( | Moderate | Low | Negligible | Requires transition metals (Fe |
| Nitrosourea | MNU / MMS | Ionic (CH | < 0.1% | Very High | High | Negative Control. C8-MeG is essentially absent; confirms specificity of C8 for radical attack. |
Experimental Protocols
In Vitro Generation of C8-MeG (Self-Validating System)
This protocol uses the Horseradish Peroxidase (HRP) system to mimic oxidative metabolism, converting methylhydrazine into methyl radicals.
Reagents:
-
Calf Thymus DNA (1 mg/mL in 10 mM cacodylate buffer, pH 7.0).
-
Methylhydrazine (1 mM).
-
Horseradish Peroxidase (HRP) Type II.
-
Hydrogen Peroxide (H
O ).
Workflow:
-
Incubation: Mix DNA solution with Methylhydrazine.
-
Activation: Initiate reaction by adding HRP (20 units/mL) and H
O (0.5 mM). -
Reaction: Incubate at 37°C for 1 hour. The solution may turn slight yellow/brown due to oxidation byproducts.
-
Precipitation: Stop reaction by adding 0.1 volumes of 3M Sodium Acetate and 2.5 volumes of ice-cold Ethanol. Centrifuge at 12,000 x g for 15 min to pellet DNA.
-
Wash: Wash pellet twice with 70% Ethanol to remove unreacted hydrazine.
Sample Preparation for LC-MS/MS
C8-MeG is a base adduct; therefore, acid hydrolysis is preferred over enzymatic digestion to ensure complete release of the methylated base.
Hydrolysis Protocol:
-
Resuspend DNA pellet in 200 µL of 0.1 M HCl .
-
Heat at 70°C for 30 minutes . (Caution: Higher temps/times may degrade 8-MeG or induce artifacts).
-
Neutralize with 0.1 M NH
OH or adjust pH to 5-6 for LC loading. -
Filter through a 0.22 µm PTFE membrane.
LC-MS/MS Quantification
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
MRM Transitions (Positive Ion Mode):
| Analyte | Precursor Ion (
Note: 8-MeG, N7-MeG, and O6-MeG are isomers (
References
-
Netto, L. E., et al. (1992). "Identification of Cthis compound in the hydrolysates of DNA from rats administered 1,2-dimethylhydrazine."[2] Journal of Biological Chemistry, 267(30), 21524-21527. Link
-
Augusto, O., et al. (1990). "Formation of this compound as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine." Journal of Biological Chemistry, 265(36), 22093-22096. Link
-
Barrows, L. R., & Magee, P. N. (1982). "Nonenzymatic methylation of DNA by S-adenosylmethionine in vitro." Carcinogenesis, 3(3), 349-351. Link
-
Tan, X., et al. (2018). "C8-Guanine Modifications: Effect on Z-DNA Formation and its Role in Cancer." RSC Advances, 8, 8314-8323. Link
-
Stiborova, M., et al. (1988). "The first identification of the Cthis compound adduct in DNA." Cancer Research, 48, 1467. Link
Sources
Safety Operating Guide
8-Methylguanine: Laboratory Disposal & Handling Guide
[1]
Part 1: Operational Directive (Executive Summary)
Do not dispose of 8-Methylguanine via sanitary sewer (sink) or regular trash. [1]
While this compound is not classified as an EPA P-listed (acutely toxic) waste, it is a bioactive purine analogue.[1] Uncontrolled release into municipal water systems poses a risk of interfering with biological purine salvage pathways in downstream ecosystems.
Immediate Action Plan:
-
Solids: Segregate into "Non-Halogenated Organic Solids" for high-temperature incineration.
-
Liquids: Collect in "Aqueous Basic" or "Organic Solvent" waste streams depending on the dissolution medium.
-
Spills: Dry sweep (HEPA vacuum preferred) to prevent aerosolization. Do not wet sweep.
Part 2: Technical Rationale & Hazard Identification[2][3]
To ensure compliance and safety, researchers must understand the physicochemical properties driving these protocols.
Chemical Identity & Differentiation[1]
-
Molecular Formula: C₆H₇N₅O[2]
-
Differentiation Warning: Do not confuse with 8-Methylquinoline (CAS 611-32-5), which is a liquid irritant with different reactivity profiles.[1] this compound is a solid purine derivative.
Hazard Profile (GHS Classification)
Based on structural analogs (e.g., 7-Methylguanine) and standard Safety Data Sheet (SDS) data for substituted purines, this compound is classified as an Irritant .[1]
| Hazard Class | H-Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4][6] |
| STOT-SE | H335 | May cause respiratory irritation (inhalation of dust).[1] |
The "Zero-Discharge" Logic
Although this compound is not a "Listed Waste" (F, K, P, or U lists) under RCRA (Resource Conservation and Recovery Act), it must be managed as Hazardous Chemical Waste .[1]
-
Mechanism of Concern: Methylated nucleobases can mimic endogenous purines. In environmental systems, accumulation of non-canonical bases can theoretically interfere with microbial nitrogen cycling or purine salvage pathways [1].
-
Regulatory Stance: Most institutional EHS (Environmental Health & Safety) policies mandate that all synthesis byproducts and organic reagents be incinerated to ensure complete destruction.
Part 3: Disposal Protocols
A. Solid Waste Stream (Primary)
Applicability: Pure powder, contaminated weighing boats, dry chemical residue.
-
Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.
-
Labeling: "Hazardous Waste - Solid Organic." Constituent: "this compound <100%".
-
Segregation: Compatible with other non-oxidizing organic solids (e.g., other nucleosides, buffers).
-
Disposal Path: High-Temperature Incineration (via licensed contractor).
B. Liquid Waste Stream (Solutions)
Applicability: Reaction mixtures, mother liquors, or stock solutions (often dissolved in DMSO, dilute NaOH, or acidic buffers).
Compatibility Table:
| Solvent Base | Waste Stream Classification | Precautions |
| DMSO / DMF | Organic Solvent Waste (Non-Halogenated) | Do not mix with strong oxidizers (e.g., nitric acid) to prevent exothermic reaction.[1] |
| 0.1M NaOH | Basic Inorganic/Organic Mixture | Check pH.[1][4] If >12.5, label as "Corrosive Basic". |
| 0.1M HCl | Acidic Inorganic/Organic Mixture | Check pH.[1] If <2.0, label as "Corrosive Acidic". |
| Water/Buffer | Aqueous Chemical Waste | Do not flush. Even dilute solutions must be collected.[1] |
C. Contaminated Debris (PPE & Sharps)[1]
-
Gloves/Paper Towels: If heavily soiled, treat as Solid Hazardous Waste (Stream A). If trace contamination only, double-bag and dispose of as lab trash (consult local EHS officer as institutional rules vary).
-
Sharps (Needles/Glass): Dispose of in a rigid Red Sharps Container. Label "Chemically Contaminated Sharps."
Part 4: Visual Workflows
Workflow 1: Waste Stream Decision Tree
This logic gate ensures the material ends up in the correct incineration stream.
Caption: Decision logic for segregating this compound waste streams to ensure regulatory compliance.
Workflow 2: Emergency Spill Response
Immediate protocol for powder spills outside the fume hood.
Caption: Step-by-step containment protocol for dry powder spills to minimize inhalation risk.
Part 5: Safety & Handling Specifications
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Reason for Selection |
| Respiratory | N95 (minimum) or Fume Hood | Prevents inhalation of particulates (H335).[1] |
| Hand | Nitrile Gloves (0.11 mm min) | Standard barrier protection.[1] this compound is not known to permeate nitrile rapidly. |
| Eye | Safety Goggles (ANSI Z87.[1]1) | Prevents eye irritation from dust or splashes (H319).[3] |
| Body | Lab Coat (Buttoned) | Prevents contamination of street clothes.[1] |
Storage Requirements[1][8][9][10][11]
References
-
PubChem. (2023). This compound Compound Summary. National Center for Biotechnology Information. [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. This compound | C6H7N5O | CID 135421882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
